Isonicotinate
描述
Structure
3D Structure
属性
分子式 |
C6H4NO2- |
|---|---|
分子量 |
122.10 g/mol |
IUPAC 名称 |
pyridine-4-carboxylate |
InChI |
InChI=1S/C6H5NO2/c8-6(9)5-1-3-7-4-2-5/h1-4H,(H,8,9)/p-1 |
InChI 键 |
TWBYWOBDOCUKOW-UHFFFAOYSA-M |
SMILES |
C1=CN=CC=C1C(=O)[O-] |
规范 SMILES |
C1=CN=CC=C1C(=O)[O-] |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Isonicotinate: Structure, Properties, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isonicotinate, the conjugate base of isonicotinic acid, is a pyridine-containing organic compound of significant interest in medicinal chemistry and drug metabolism. It serves as a fundamental structural motif in various pharmacologically active agents and is a key metabolite of the first-line anti-tuberculosis drug, isoniazid (B1672263). This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological significance, and relevant experimental protocols for this compound and its derivatives. Quantitative data are presented in structured tables for ease of comparison, and key processes are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development.
Chemical Structure and Physicochemical Properties
This compound is formally known as pyridine-4-carboxylate. It is derived from the deprotonation of the carboxylic acid group of isonicotinic acid (pyridine-4-carboxylic acid). The structure is characterized by a pyridine (B92270) ring with a carboxylate group at the 4-position.
Chemical Structure of this compound:
The properties of this compound are intrinsically linked to its parent compound, isonicotinic acid, and its common salt and ester forms.
Quantitative Data
The following tables summarize key quantitative data for isonicotinic acid, sodium this compound, and two common ester derivatives.
| Property | Isonicotinic Acid | Sodium this compound | Methyl this compound | Ethyl this compound |
| Molecular Formula | C₆H₅NO₂ | C₆H₄NNaO₂ | C₇H₇NO₂ | C₈H₉NO₂ |
| Molecular Weight | 123.11 g/mol | 145.09 g/mol [2] | 137.14 g/mol | 151.16 g/mol |
| CAS Number | 55-22-1 | 16887-79-9[2] | 2459-09-8 | 1570-45-2 |
| Melting Point | >300 °C | >300 °C | 8-8.5 °C | Not readily available |
| Boiling Point | 260 °C at 15 mmHg | Not available | 207-209 °C | 92 °C at 8 mmHg |
| pKa (of Isonicotinic Acid) | 4.96 | Not applicable | Not applicable | Not applicable |
| Solubility in Water | 5.2 g/L at 20 °C. Sparingly soluble in cold water, more soluble in hot water. | Soluble | Slightly soluble | Immiscible |
| Solubility in Organic Solvents | Practically insoluble in benzene (B151609) and ether. Soluble in hot ethanol. | Insoluble in non-polar organic solvents. | Soluble in chloroform (B151607) and ethyl acetate (B1210297). | Soluble in alcohol, ether, chloroform, and benzene. |
| UV-Vis λmax (in acidic mobile phase) | 214 nm, 264 nm | Data not readily available. | Data not readily available. | Data not readily available. |
Biological Role: The Isoniazid Metabolic Pathway
This compound plays a crucial role in the metabolism of isoniazid (INH), a primary drug for treating tuberculosis. INH is a prodrug that is metabolized in the liver. One of the major metabolic pathways involves the hydrolysis of isoniazid by amidases to produce isonicotinic acid (which exists as this compound at physiological pH) and hydrazine (B178648).[1][3] The accumulation of certain metabolites of isoniazid, such as hydrazine and acetylhydrazine, is associated with hepatotoxicity.[1][4]
Below is a diagram illustrating the metabolic pathway of isoniazid.
Caption: Metabolic pathway of Isoniazid (INH).
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of this compound and its derivatives.
Synthesis of Sodium this compound
This protocol describes the preparation of sodium this compound from isonicotinic acid.
Materials:
-
Isonicotinic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Distilled water
Procedure:
-
Dissolve a specific molar amount of isonicotinic acid in a solution of a molar equivalent of sodium hydroxide in distilled water.[5] This can be done at an elevated temperature (e.g., 60-80 °C) with stirring to ensure complete dissolution.[5]
-
Cool the resulting solution to room temperature (approximately 20-30 °C) and continue stirring.
-
If crystallization does not occur spontaneously, induce it by adding a seed crystal of sodium this compound.
-
Continue cooling the solution to about 15 °C to maximize crystal formation.
-
Collect the precipitated crystals of sodium this compound by filtration.
-
Wash the crystals with a small amount of cold water.
-
Dry the purified sodium this compound.
Synthesis of Methyl this compound (Esterification)
This protocol outlines the Fischer esterification of isonicotinic acid to produce methyl this compound.
Materials:
-
Isonicotinic acid
-
Methanol (B129727) (MeOH)
-
Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)
-
Saturated sodium carbonate (Na₂CO₃) solution or saturated sodium bicarbonate (NaHCO₃) solution
-
Chloroform (CHCl₃) or Ethyl acetate (EtOAc)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure using Sulfuric Acid Catalyst:
-
In a round-bottomed flask, suspend 10 g of isonicotinic acid in 25 mL of methanol.
-
Carefully add 3 mL of concentrated sulfuric acid as a catalyst.
-
Heat the reaction mixture on a water bath for 8 hours.
-
After cooling, neutralize the mixture with a saturated solution of sodium carbonate until effervescence ceases.
-
Methyl this compound will separate as an oily layer.
-
Extract the product with chloroform.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the chloroform under reduced pressure to obtain the crude ester.
-
The product can be further purified by vacuum distillation.
Procedure using Thionyl Chloride:
-
To a stirred solution of isonicotinic acid (1.66 g, 10 mmol) in 20 mL of methanol at 0 °C, add thionyl chloride (1.45 mL, 20 mmol) dropwise over 1 hour.
-
Stir the reaction mixture for 12 hours at 50 °C.
-
Cool the mixture to room temperature and dilute with 25 mL of water.
-
Evaporate the methanol under reduced pressure.
-
Adjust the pH to approximately 6 with an aqueous solution of sodium bicarbonate.
-
Extract the mixture three times with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield the ester.
Purification by Recrystallization
This is a general procedure for the purification of solid isonicotinic acid.
Materials:
-
Crude isonicotinic acid
-
Distilled water
Procedure:
-
Transfer the crude isonicotinic acid to a beaker.
-
Add a minimum amount of distilled water and heat the mixture until the solid completely dissolves.
-
Allow the solution to cool slowly to room temperature.
-
Yellow granular crystals of isonicotinic acid nitrate (B79036) will separate out.
-
For further purification, the material can be recrystallized from hot water.
-
Filter the crystals using a Büchner funnel and wash with three portions of cold water.
-
The purified isonicotinic acid can be dried in an oven.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a method for the quantitative analysis of isonicotinic acid.
Instrumentation and Conditions:
-
Column: Primesep 100, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile (10%) and 0.05% Sulfuric acid in water (90%)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 200 nm
-
Sample Preparation: 1.0 mg/mL in 50:50 acetonitrile/water
-
Injection Volume: 1 µL
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare standard solutions of isonicotinic acid of known concentrations.
-
Inject the standard solutions to generate a calibration curve.
-
Prepare the sample solution by dissolving the analyte in the sample solvent.
-
Inject the sample solution and record the chromatogram.
-
Quantify the amount of isonicotinic acid in the sample by comparing its peak area to the calibration curve.
Conclusion
This compound is a molecule of considerable importance, bridging the gap between fundamental organic chemistry and clinical pharmacology. Its properties are well-characterized, and its role as a key metabolite of isoniazid underscores its biological relevance. The experimental protocols detailed in this guide provide a practical framework for the synthesis, purification, and analysis of this compound and its derivatives, empowering researchers in their drug discovery and development endeavors. A thorough understanding of the principles and procedures outlined herein is essential for professionals working with this versatile chemical entity.
References
- 1. US3147269A - Process for the separation of nicotinic and isonicotinic acid - Google Patents [patents.google.com]
- 2. Sodium this compound | C6H4NNaO2 | CID 23662338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. US2748137A - Process for preparing isonicotinic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Isonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl isonicotinate, the methyl ester of isonicotinic acid, is a pivotal building block in the synthesis of a wide array of pharmaceutical compounds and functional materials.[1] Its pyridine (B92270) core and ester functionality make it a versatile precursor for the development of novel therapeutic agents, including antitubercular and antihypertensive drugs.[1] This guide provides a comprehensive overview of the physical and chemical properties of methyl this compound, detailed experimental protocols for its synthesis, and an exploration of its relevance in cellular signaling pathways, offering a critical resource for professionals in drug discovery and development.
Chemical Structure
Caption: Chemical structure of methyl pyridine-4-carboxylate.
Physical and Chemical Properties
Methyl this compound is a colorless to orange-brown liquid with a characteristic odor.[1][2] It is slightly soluble in water but soluble in organic solvents like chloroform (B151607) and ethyl acetate.[2][3]
Table 1: Physical Properties of Methyl this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₇NO₂ | [4] |
| Molecular Weight | 137.14 g/mol | [4] |
| Melting Point | 8-8.5 °C | |
| Boiling Point | 207-209 °C | |
| Density | 1.161 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.512 | |
| CAS Number | 2459-09-8 | [5] |
| IUPAC Name | methyl pyridine-4-carboxylate | [6] |
| InChI Key | OLXYLDUSSBULGU-UHFFFAOYSA-N | [5] |
| SMILES | COC(=O)C1=CC=NC=C1 | [5] |
Spectroscopic Data
1H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of methyl this compound is characterized by signals corresponding to the aromatic protons of the pyridine ring and the methyl protons of the ester group.
Table 2: ¹H NMR Spectral Data of Methyl this compound (in CDCl₃)
| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2, H-6 | 8.78 | d | |
| H-3, H-5 | 7.84 | d | |
| -OCH₃ | 3.96 | s | |
| Data sourced from ChemicalBook.[7] |
13C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.
Table 3: ¹³C NMR Spectral Data of Methyl this compound
| Carbon Atom | Experimental Chemical Shift (ppm) | Theoretical Chemical Shift (ppm) |
| C2 | 156.0 | 150.9 |
| C3 | 138.7 | 119.5 |
| C4 | 123.7 | 134.3 |
| C=O | 163.3 | - |
| -OCH₃ | 58.0 | - |
| Data adapted from a study on a ruthenium(II) complex with this compound ligands.[1] Note: Chemical shifts can vary based on solvent and experimental conditions. |
Infrared (IR) Spectroscopy
The IR spectrum of methyl this compound displays characteristic absorption bands for the carbonyl group of the ester and the aromatic pyridine ring.
Table 4: Characteristic IR Absorption Bands for Methyl this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic (Pyridine) |
| 2950-2850 | C-H stretch | -CH₃ (methyl) |
| 1730 | C=O stretch | Ester |
| 1607, 1500-1400 | C=C and C=N stretch | Aromatic (Pyridine) ring |
| 1282 | C-O stretch | Ester |
| Data interpreted from typical IR absorption ranges and data from related compounds.[1][8][9] |
Experimental Protocols
Synthesis of Methyl this compound
The most common laboratory-scale synthesis of methyl this compound is the Fischer esterification of isonicotinic acid.
Protocol 1: Fischer Esterification of Isonicotinic Acid
-
Materials:
-
Isonicotinic acid
-
Methanol (B129727) (anhydrous)
-
Concentrated sulfuric acid
-
Sodium carbonate
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
A suspension of 100 g of isonicotinic acid (0.812 mol) in 250 mL of methanol is stirred and cooled to 10 °C in an ice bath.
-
To this mixture, 125 mL of concentrated sulfuric acid is added dropwise over 15 minutes, ensuring the temperature remains below 20 °C.
-
The reaction mixture is allowed to warm to room temperature and then heated under reflux for 4.5 hours.
-
After cooling and standing overnight, the mixture is poured onto 1 kg of ice and neutralized by the slow addition of 235 g of sodium carbonate.
-
Any solid precipitate is filtered off and washed with water and ether.
-
The filtrate is extracted three times with 300 mL portions of diethyl ether.
-
The combined organic extracts are washed with water and then with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude methyl this compound as a pale oil.
-
Caption: Workflow for the synthesis of methyl this compound.
Alternative Synthesis Routes:
-
From Isonicotinoyl Chloride: Isonicotinoyl chloride hydrochloride can be reacted with methanol in the presence of a base like triethylamine (B128534) to yield methyl this compound.[3]
-
From 4-Cyanopyridine (B195900): The nitrile group of 4-cyanopyridine can be hydrolyzed and esterified in a one-pot reaction with methanol and an acid catalyst.[10] Alternatively, enzymatic hydrolysis using a nitrilase can produce isonicotinic acid, which can then be esterified.[11]
Role in Signaling Pathways and Drug Development
While methyl this compound itself is primarily a synthetic intermediate, its core structure, isonicotinic acid, is implicated in significant biological pathways, particularly in the context of drug action and metabolism. A noteworthy example is the mechanism of the first-line anti-tuberculosis drug, isoniazid (B1672263) (isonicotinic acid hydrazide).
Recent research has revealed that isoniazid can lead to a novel post-translational modification termed "isonicotinylation" (Kinic) on histone proteins.[12] This modification is catalyzed by acetyltransferases CBP and P300 and can be reversed by histone deacetylase HDAC3.[12] Histone isonicotinylation relaxes the chromatin structure, promoting gene transcription.[12]
Specifically, this process has been shown to upregulate the expression of the PIK3R1 gene, which encodes the regulatory subunit of phosphoinositide 3-kinase (PI3K).[12] The subsequent activation of the PI3K/Akt/mTOR signaling pathway has been linked to potential tumorigenicity in the liver, providing a molecular basis for some of the side effects observed with long-term isoniazid therapy.[12] Understanding this pathway is crucial for drug development professionals working on safer analogues or countermeasures.
Caption: PI3K/Akt/mTOR pathway activated by isonicotinylation.
Conclusion
Methyl this compound is a chemical of significant interest due to its fundamental role in the synthesis of a diverse range of biologically active molecules. This guide has provided a detailed summary of its physical and chemical properties, along with practical experimental protocols for its preparation. The elucidation of signaling pathways affected by derivatives of isonicotinic acid, such as the PI3K/Akt/mTOR pathway, underscores the importance of understanding the broader biological context of such foundational molecules in modern drug discovery and development. This knowledge is paramount for the rational design of new, more effective, and safer therapeutic agents.
References
- 1. shd-pub.org.rs [shd-pub.org.rs]
- 2. Methyl this compound synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Methyl this compound - Wikipedia [en.wikipedia.org]
- 6. Methyl this compound | C7H7NO2 | CID 227085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl this compound(2459-09-8) 1H NMR [m.chemicalbook.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. 4-Cyanopyridine synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Isonicotinylation is a histone mark induced by the anti-tuberculosis first-line drug isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Isonicotinate: Properties, Protocols, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of isonicotinate, the conjugate base of isonicotinic acid. This compound and its derivatives are pivotal in pharmaceutical research, most notably in the development of antitubercular drugs. This document details its fundamental physicochemical properties, outlines key experimental protocols for its synthesis and analysis, and explores the intricate signaling pathways influenced by its parent compound and major derivatives.
Core Properties of this compound
This compound is a pyridinemonocarboxylate formed by the deprotonation of the carboxy group of isonicotinic acid. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₄NO₂⁻ | PubChem |
| Molecular Weight | 122.10 g/mol | PubChem |
| IUPAC Name | pyridine-4-carboxylate | PubChem |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound derivatives are crucial for research and development. Below are representative protocols.
Synthesis of Ethyl this compound
A common method for synthesizing ethyl this compound involves the esterification of isonicotinic acid.
Materials:
-
Isonicotinic acid
-
Absolute ethanol
-
Thionyl chloride
-
Dimethylformamide
-
Sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Ether
Procedure:
-
A suspension of isonicotinic acid in toluene is prepared in a reaction vessel.
-
Thionyl chloride and a catalytic amount of dimethylformamide are added to the stirred suspension.
-
The mixture is heated, then cooled before the dropwise addition of absolute ethanol.
-
The reaction mixture is heated again and then chilled to precipitate the product.
-
The precipitate, ethyl this compound hydrochloride, is collected and washed with ether.
-
The hydrochloride salt is dissolved in water, and sodium bicarbonate is added to liberate the free base.
-
The aqueous phase is extracted with ether, and the combined organic layers are dried over anhydrous magnesium sulfate.
-
The ether is removed in vacuo to yield crude ethyl this compound, which can be further purified by distillation.
Gas Chromatography Analysis of Methyl this compound
This protocol outlines a gas chromatography (GC) method for the determination of methyl this compound.
Instrumentation and Conditions:
-
Instrument: Perkin-Elmer Gas Chromatograph
-
Column: DB-5 (30 m, 0.53 mm ID, 2.65 µm film thickness)
-
Detector: Flame Ionization Detector (FID)
-
Carrier Gas: Nitrogen
-
Injector Temperature: 230°C
-
Detector Temperature: 250°C
-
Oven Temperature Program: 100°C (hold 0 min), ramp at 10°C/min to 270°C (hold 5 min)
-
Injection Volume: 1 µL
Procedure:
-
Prepare standard solutions of methyl this compound in a suitable solvent (e.g., methanol).
-
Prepare the sample for analysis by dissolving it in the same solvent.
-
Inject the standard and sample solutions into the gas chromatograph.
-
Record the chromatograms and determine the retention time and peak area for methyl this compound.
-
Quantify the amount of methyl this compound in the sample by comparing its peak area to a calibration curve generated from the standard solutions.
Signaling Pathways and Biological Activity
While this compound itself is not directly implicated in specific signaling pathways, its parent compound, isonicotinic acid, and its derivative, isoniazid (B1672263), have well-documented biological activities and mechanisms of action that are of significant interest to drug development professionals.
Isoniazid's Mechanism of Action in Mycobacterium tuberculosis
Isoniazid (INH), a primary antitubercular drug, is a prodrug that requires activation within the mycobacterium.[1] Its mechanism involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[1][2]
-
Activation: Isoniazid diffuses into Mycobacterium tuberculosis and is activated by the bacterial catalase-peroxidase enzyme, KatG.[1][3]
-
Radical Formation: This activation converts isoniazid into reactive species, including an isonicotinic acyl radical.[1]
-
Inhibition of Mycolic Acid Synthesis: The activated form of isoniazid covalently binds to NAD+ to form an adduct that potently inhibits InhA, an enoyl-acyl carrier protein reductase.[2][4] This enzyme is essential for the elongation of fatty acids required for mycolic acid synthesis.[1] Disruption of the mycolic acid layer leads to bacterial cell death.[1]
Modulation of Host Cell Signaling by Isoniazid
Recent studies have revealed that isoniazid can also modulate host cell signaling pathways, which may contribute to its therapeutic effects and side effects.
-
PI3K/Akt/mTOR Pathway: Isoniazid and its metabolites can induce a post-translational modification known as lysine (B10760008) isonicotinylation (Kinic) on histones. This histone mark has been shown to upregulate the expression of the PIK3R1 gene, leading to the activation of the PI3K/Akt/mTOR signaling pathway.[5][6] This pathway is involved in cell growth, proliferation, and survival, and its activation by isoniazid may have implications for the drug's side effects.[5][6]
-
ERK-1/MAPK Pathway: Isoniazid has been observed to induce a monocytic-like phenotype in HL-60 cells.[7] This differentiation is associated with the activation of the ERK-1/MAPK signaling pathway.[7] This suggests an immunomodulatory role for isoniazid that could contribute to the host's defense against tuberculosis.[7]
-
IL-1 Receptor and TNF Signaling: Isoniazid's therapeutic effect has been linked to host IL-1 and TNF signaling.[8] While isoniazid does not appear to alter the production of these cytokines, the blockade of their signaling pathways rescues isoniazid-induced killing of M. tuberculosis.[8] This suggests a synergistic relationship between the drug's direct antibacterial action and the host's pro-inflammatory response.
References
- 1. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- 4. Mechanisms of action of isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isonicotinylation is a histone mark induced by the anti-tuberculosis first-line drug isoniazid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isonicotinylation is a histone mark induced by the anti-tuberculosis first-line drug isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isoniazid induces a monocytic-like phenotype in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isoniazid-induced control of Mycobacterium tuberculosis by primary human cells requires interleukin-1 receptor and tumor necrosis factor - PubMed [pubmed.ncbi.nlm.nih.gov]
role of isonicotinate in coordination chemistry
An In-depth Technical Guide: The Role of Isonicotinate in Coordination Chemistry
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, the conjugate base of isonicotinic acid, has emerged as a remarkably versatile and powerful ligand in the field of coordination chemistry.[1][2] Its rigid structure, combined with the presence of two distinct donor sites—a pyridine (B92270) nitrogen and a carboxylate group—allows for a rich variety of coordination modes. This versatility enables the construction of a wide array of supramolecular architectures, from discrete metal complexes to multi-dimensional coordination polymers and metal-organic frameworks (MOFs).[1] These materials exhibit a fascinating range of properties, including tunable magnetism, pronounced luminescence, and significant catalytic activity, making them prime candidates for applications in materials science, gas separation, chemical sensing, and biomedicine. This guide provides a comprehensive overview of the fundamental coordination chemistry of this compound, detailing its synthesis, structural diversity, and physicochemical properties, with a focus on its applications in catalysis and its potential role in advanced drug delivery systems.
The this compound Ligand: Structure and Coordination Modes
This compound, or pyridine-4-carboxylate, is an organic ligand featuring a carboxylate group and a pyridine ring, with the nitrogen atom positioned para to the carboxylate.[2] This arrangement imparts rigidity and linearity to the ligand, influencing the geometry of the resulting metal complexes. The deprotonated carboxylate group and the lone pair of electrons on the pyridine nitrogen atom serve as the primary coordination sites. This dual-functionality allows this compound to adopt numerous coordination modes, which dictates the dimensionality and topology of the final structure.[3]
Key coordination modes include:
-
Monodentate: Coordination through either the pyridine nitrogen or a carboxylate oxygen.
-
Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same metal center.
-
Bidentate Bridging: The carboxylate group bridges two different metal centers (syn-syn, syn-anti, or anti-anti conformations).
-
Tridentate Bridging: The ligand connects three metal centers, typically utilizing the nitrogen and both carboxylate oxygens.
Synthesis and Experimental Protocols
This compound-based coordination polymers and MOFs are most commonly synthesized via solvothermal or hydrothermal methods. These techniques involve heating the constituent metal salts and isonicotinic acid in a sealed vessel, allowing for the slow crystallization of the product.
Experimental Protocol 1: General Solvothermal Synthesis of an this compound-Based MOF
This protocol provides a generalized procedure for synthesizing a metal-isonicotinate framework, inspired by methods reported for various transition metal MOFs.[4][5][6]
-
Reactant Preparation: In a 20 mL glass vial, dissolve the metal salt (e.g., cobalt(II) nitrate (B79036) hexahydrate, zinc(II) acetate (B1210297) dihydrate) and isonicotinic acid in a suitable solvent or solvent mixture, such as N,N-dimethylformamide (DMF), ethanol, or water. Molar ratios and concentrations are critical and must be optimized for the desired product.
-
Assembly: Seal the vial tightly in a Teflon-lined stainless-steel autoclave.
-
Heating: Place the autoclave in a programmable oven and heat to a specific temperature (typically 80-150 °C) for a duration ranging from 24 to 72 hours. The heating and cooling rates can influence crystal quality.
-
Isolation: After cooling to room temperature, the resulting crystalline product is isolated by filtration.
-
Washing: The crystals are washed several times with the mother liquor or a fresh solvent (e.g., DMF, ethanol) to remove any unreacted starting materials.
-
Activation: To create a porous material, the solvent molecules occluded within the pores must be removed. This is typically achieved by solvent exchange with a more volatile solvent (like acetone (B3395972) or chloroform) followed by heating under a dynamic vacuum.
Structural Diversity and Physicochemical Properties
The coordination versatility of this compound leads to structures of varying dimensionality, each with distinct properties. Heterometallic frameworks, such as those involving lanthanide-copper or silver-cadmium (B8523530) systems, have also been synthesized, further expanding the structural and functional diversity.[1][7]
Crystallographic Data
The precise coordination environment, including bond lengths and angles, is crucial for determining the properties of the resulting complex. Single-crystal X-ray diffraction is the definitive technique for this characterization.
| Complex | Metal Ion(s) | M-N Bond Length (Å) | M-O Bond Length (Å) | Dimensionality | Reference |
| [Cu(isonicotinato-N)₂(H₂O)₂]·2H₂O | Cu(II) | 2.004(2) | 1.985(2) (aqua) | 0D (Discrete) | [7] |
| {[Ag(Iso)]·[Cd(Iso)₂]₁/₂}n | Ag(I), Cd(II) | 2.173(2) (Ag-N) | 2.132(2) (Ag-O) | 1D Chain | [1] |
| [Mn₂(this compound)(N₃)₃]n | Mn(II) | - | - | 3D Framework | [8] |
| --INVALID-LINK-- | Co(II) | 2.138(7) - 2.218(8) | 2.050(5) - 2.176(7) | 3D Framework | [6] |
| [CuLn₂(IN)₈(H₂O)₄]n (Ln = Gd, Dy, Er) | Cu(II), Ln(III) | - | - | 1D Chain | [7] |
Table 1: Selected Crystallographic and Structural Data for this compound-Based Coordination Compounds.
Magnetic Properties
This compound ligands can mediate magnetic exchange interactions between paramagnetic metal centers. The nature and strength of this coupling (ferromagnetic or antiferromagnetic) depend on the metal ion, the specific bridging mode of the ligand, and the overall crystal structure.
| Complex | Metal Ion(s) | Magnetic Behavior | Key Parameters (θ, Tc) | Reference |
| [Mn₂(L₂)(N₃)₃]n (L₂ = this compound) | Mn(II) | Antiferromagnetic with field-induced spin-flop | - | [8] |
| (Cu₃(L)₂(N₃)₄(H₂O)₃)n (HL = related acid) | Cu(II) | Intrachain ferromagnetic, interchain antiferromagnetic | Tc = 6.7 K | [9] |
| [Co(NCS)₂(4-vinylpyridine)₂]n | Co(II) | Intrachain ferromagnetic, interchain antiferromagnetic | Tc = 3.9 K | [10] |
Table 2: Magnetic Properties of Selected Coordination Polymers Featuring this compound or Related Pyridine-Carboxylate Ligands.
Luminescent Properties
Many this compound-based MOFs, particularly those with d¹⁰ metal ions like Zn(II) and Cd(II) or lanthanides, exhibit strong luminescence.[11][12] The emission can originate from the ligand itself (linker-based luminescence), from the metal center, or from ligand-to-metal charge transfer (LMCT) events.[13] This property is highly sensitive to the local chemical environment, making these materials excellent candidates for chemical sensors.[11][14]
| Complex/MOF | Metal Ion(s) | Excitation λex (nm) | Emission λem (nm) | Notes | Reference |
| {[Ag(Iso)]·[Cd(Iso)₂]₁/₂}n | Ag(I), Cd(II) | 370 | 435 | Strong green fluorescence at room temperature. | [1] |
| [(L²)₂Ln(H₂O)₄][NO₃] (L² = this compound) | Eu(III), Tb(III) | - | Eu: sharp red; Tb: green | Characteristic lanthanide-centered emission. | [15] |
| {[Zn₂(μ₂-BDC)₂(iQ)₂]}∞ (related MOF) | Zn(II) | ~350 | 409 | Strong blue emission, used for sensing xylene isomers. | [14] |
Table 3: Luminescent Properties of Selected this compound-Based Coordination Compounds.
Applications
The unique structural and chemical features of this compound coordination compounds have led to their exploration in a variety of applications.
Catalysis
The presence of accessible metal sites and tunable porosity makes this compound-based MOFs and complexes promising catalysts for organic transformations.[16] For example, copper(II) complexes have been immobilized on magnetic nanoparticles for the catalytic oxidation of alcohols and reduction of nitrophenols.[17] Nickel(II) this compound complexes have also been investigated for the oligomerization of olefins.[18]
| Reaction Type | Catalyst System | Substrate(s) | Product Yield | Reference |
| Alcohol Oxidation | Fe₃O₄@ISNA@CuL¹ | Alcohols | High | [17] |
| Nitrophenol Reduction | Fe₃O₄@ISNA@CuL¹ | Nitroarenes | High | [17] |
| Olefin Oligomerization | Nickel(II) this compound complexes | Olefins | - | [18] |
| Claisen-Schmidt Condensation | Cu(II) Schiff-base complex | Aldehydes, Ketones | >90% | [19] |
Table 4: Catalytic Performance of Selected Systems Involving this compound or Related Ligands.
Gas Sorption and Separation
The well-defined pore structures of this compound MOFs make them suitable for selective gas adsorption. Ultra-microporous frameworks have been specifically designed for applications like CO₂ capture from flue gas or natural gas streams.[20][21] The flexibility of some frameworks allows for "gate-opening" behavior, where the structure dynamically responds to the presence of specific gas molecules, enhancing separation selectivity.[22]
Role in Drug Delivery Systems
While this compound itself is not a therapeutic agent, its ability to form biocompatible MOFs presents a significant opportunity for drug delivery.[][24] These MOFs can serve as high-capacity nanocarriers for therapeutic molecules. The drug can be loaded into the pores of the MOF and released in a controlled manner at the target site, potentially triggered by local environmental changes like pH. The surface of these MOF particles can also be functionalized to improve stability and target specific cells or tissues.[25]
Conclusion
This compound has proven to be a ligand of exceptional utility in coordination chemistry. Its capacity to form stable, well-defined structures with a vast range of metal ions has given rise to materials with impressive magnetic, luminescent, and catalytic properties. For researchers in materials science and catalysis, this compound-based MOFs offer a platform for designing highly active and selective heterogeneous catalysts and adsorbents. For professionals in drug development, the application of these frameworks as sophisticated delivery systems represents a promising frontier for enhancing the efficacy and safety of therapeutic agents. Future research will likely focus on developing multifunctional materials where, for instance, luminescence is used for sensing or imaging while the porous structure is simultaneously employed for targeted drug release.
References
- 1. bkcs.kchem.org [bkcs.kchem.org]
- 2. This compound | C6H4NO2- | CID 3963005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metal-Organic Framework Based on this compound N-Oxide for Fast and Highly Efficient Aqueous Phase Cr(VI) Adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. New manganese(II) azido coordination polymers with nicotinic/isonicotinic acids as coligands: synthesis, structure, and magnetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. xn--michael-bhme-djb.de [xn--michael-bhme-djb.de]
- 11. Luminescent metal–organic frameworks: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 12. researchgate.net [researchgate.net]
- 13. osti.gov [osti.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, Crystal Structures, and Luminescence of Organic-Lanthanide Complexes with Nicotinate and this compound Ligands: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis of copper(ii) complex-functionalized Fe3O4@ISNA (ISNA = isonicotinic acid) as a magnetically recoverable nanomaterial: catalytic studies in alcohol oxidation and nitrophenol reduction, and TD-DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Ultra Microporous Metal Organic Frameworks Based On this compound And [quickcompany.in]
- 21. Ultramicroporous iron-isonicotinate MOFs combining size-exclusion kinetics and thermodynamics for efficient CO 2 /N 2 gas separation - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D2TA08934C [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 24. Chemical Conjugation in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Isonicotinate as a Ligand in Metal-Organic Frameworks: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, catalysis, and notably, in the biomedical field. Their modular nature, arising from the combination of metallic nodes and organic linkers, allows for precise tuning of pore size, surface functionality, and chemical properties. This makes them highly promising candidates for advanced drug delivery systems.[1][2] Among the vast library of organic linkers, isonicotinate, the conjugate base of isonicotinic acid, presents a compelling case for its integration into MOFs for therapeutic applications. Its pyridyl nitrogen offers a site for post-synthetic modification, enabling the attachment of targeting moieties or other functional groups, while the carboxylate end effectively coordinates with metal centers to build robust frameworks.[3][4]
This technical guide provides a comprehensive overview of this compound as a ligand in the design and synthesis of MOFs, with a special focus on their potential in drug delivery. We will delve into the synthesis methodologies, characterization techniques, and the available data on their performance, while also addressing the critical aspects of biocompatibility and cytotoxicity.
Core Concepts: The Role of this compound in MOF Architecture
This compound is a bifunctional linker, possessing a carboxylate group for coordination with metal ions and a nitrogen atom within the pyridine (B92270) ring. This dual functionality allows for the formation of diverse network topologies. The nitrogen atom can either remain uncoordinated, providing a Lewis basic site within the pore for specific guest interactions, or it can participate in the coordination network, leading to more complex structures. Furthermore, the pyridine nitrogen is amenable to post-synthetic modification, a powerful strategy to introduce new functionalities into a pre-existing MOF.[4][5] This allows for the covalent attachment of targeting ligands, imaging agents, or stimuli-responsive gates for controlled drug release.[5]
Synthesis of this compound-Based MOFs
The synthesis of this compound-based MOFs predominantly employs solvothermal and mechanochemical methods. The choice of synthesis route can significantly influence the resulting crystal structure, particle size, and morphology of the MOF.[2][6]
Solvothermal Synthesis
Solvothermal synthesis is a widely used method where the metal salt and isonicotinic acid are dissolved in a solvent and heated in a sealed vessel.[7] The temperature, reaction time, and solvent system are critical parameters that dictate the final product.
Experimental Protocol: Solvothermal Synthesis of a Generic Cu(II)-Isonicotinate MOF
This protocol is a generalized procedure based on common solvothermal synthesis methods for copper-based MOFs.[7]
Materials:
-
Copper(II) salt (e.g., Copper(II) nitrate (B79036) trihydrate, Cu(NO₃)₂·3H₂O)
-
Isonicotinic acid (H-INA)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), ethanol (B145695), or a mixture)
Procedure:
-
Precursor Solution Preparation:
-
Dissolve the copper(II) salt and isonicotinic acid in the chosen solvent in a molar ratio typically ranging from 1:1 to 1:2 (metal:ligand). The concentration of the reactants can influence the crystal size and morphology.
-
-
Solvothermal Reaction:
-
Transfer the precursor solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to a temperature between 80 °C and 150 °C for a period of 12 to 72 hours.
-
-
Product Isolation and Washing:
-
After the reaction, cool the autoclave to room temperature.
-
Collect the crystalline product by filtration or centrifugation.
-
Wash the product with the synthesis solvent to remove unreacted precursors, followed by a more volatile solvent like ethanol or methanol (B129727) to facilitate drying.
-
-
Activation:
-
To remove the solvent molecules occluded within the pores, the MOF is activated. This is typically achieved by heating the material under vacuum at a temperature that is high enough to remove the solvent but below the decomposition temperature of the MOF.
-
Mechanochemical Synthesis
Mechanochemical synthesis is an environmentally friendly alternative that involves the grinding of solid reactants, often with a small amount of liquid (liquid-assisted grinding) or in the absence of a solvent.[6] This method can lead to the rapid formation of MOFs at room temperature.[3]
Experimental Protocol: Mechanochemical Synthesis of a Generic Zn(II)-Isonicotinate MOF
This protocol is a generalized procedure based on common mechanochemical synthesis methods.
Materials:
-
Zinc(II) salt (e.g., Zinc(II) acetate (B1210297) dihydrate, Zn(OAc)₂·2H₂O)
-
Isonicotinic acid (H-INA)
-
A small amount of a liquid grinding assistant (e.g., DMF or ethanol) (optional)
Procedure:
-
Reactant Preparation:
-
Place the zinc(II) salt and isonicotinic acid in a milling jar, typically in a 1:2 molar ratio.
-
-
Milling:
-
Add a few drops of the liquid grinding assistant, if used.
-
Mill the mixture in a ball mill for a duration ranging from 30 minutes to several hours. The milling frequency and time are crucial parameters.
-
-
Product Isolation and Washing:
-
Collect the resulting powder from the milling jar.
-
Wash the product with a suitable solvent to remove any unreacted starting materials and the grinding assistant.
-
-
Drying:
-
Dry the final product under vacuum or at a slightly elevated temperature.
-
Characterization of this compound-Based MOFs
A suite of analytical techniques is employed to thoroughly characterize the synthesized this compound MOFs.
| Technique | Information Obtained |
| Powder X-Ray Diffraction (PXRD) | Confirms the crystallinity and phase purity of the synthesized MOF. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Verifies the coordination of the this compound ligand to the metal center by observing shifts in the carboxylate and pyridine vibrational bands. |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the MOF and the temperature at which solvent molecules are removed and the framework decomposes. |
| Scanning Electron Microscopy (SEM) | Visualizes the morphology and particle size of the MOF crystals. |
| Gas Sorption Analysis (e.g., N₂ at 77 K) | Measures the specific surface area (BET), pore volume, and pore size distribution of the activated MOF. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can be used to confirm the structure of the organic linker after digestion of the MOF in an acidic solution. |
This compound MOFs in Drug Delivery
While the application of this compound-based MOFs is diverse, their potential in drug delivery is particularly noteworthy due to the opportunities for functionalization and the inherent biocompatibility of some constituent metal ions like zinc. The loading of therapeutic agents into these frameworks can be achieved through various methods, including one-pot synthesis and post-synthetic encapsulation.[8][9]
Drug Loading and Release
The efficiency of a MOF as a drug carrier is determined by its drug loading capacity (DLC) and its release kinetics. While specific data for drug loading into purely this compound-based MOFs is still emerging, studies on related systems provide valuable insights. For instance, Zn-based MOFs have been shown to be effective carriers for the anticancer drug 5-fluorouracil (B62378) (5-FU), with loading capacities around 19.3 wt% and a sustained release of approximately 70% of the drug over 120 hours in a phosphate-buffered saline (PBS) solution.[10] In another example, a functionalized copper MOF demonstrated a loading capacity of 25.50% for ibuprofen (B1674241).[11][12] The release of the drug from the MOF can be triggered by various stimuli, such as changes in pH.[13]
Experimental Protocol: Drug Loading into an this compound MOF (Impregnation Method)
This is a general procedure for loading a drug into a pre-synthesized MOF.
Materials:
-
Activated this compound MOF
-
Drug of interest (e.g., ibuprofen, 5-fluorouracil)
-
A suitable solvent in which the drug is soluble and the MOF is stable
Procedure:
-
Drug Solution Preparation:
-
Prepare a concentrated solution of the drug in the chosen solvent.
-
-
Impregnation:
-
Disperse the activated MOF powder in the drug solution.
-
Stir the suspension at room temperature for an extended period (e.g., 24-72 hours) to allow the drug molecules to diffuse into the pores of the MOF.
-
-
Isolation of Drug-Loaded MOF:
-
Collect the solid by centrifugation or filtration.
-
Wash the drug-loaded MOF with a small amount of fresh solvent to remove the drug adsorbed on the external surface.
-
-
Drying:
-
Dry the product under vacuum at a mild temperature.
-
-
Quantification of Drug Loading:
-
The amount of loaded drug can be determined by various methods, such as:
-
UV-Vis Spectroscopy: Measuring the concentration of the drug remaining in the supernatant after loading.
-
Thermogravimetric Analysis (TGA): Comparing the weight loss profile of the drug-loaded MOF with that of the empty MOF.
-
High-Performance Liquid Chromatography (HPLC): Digesting a known amount of the drug-loaded MOF and quantifying the released drug.
-
-
Experimental Protocol: In Vitro Drug Release Study
This protocol outlines a typical experiment to study the release of a drug from a MOF.
Materials:
-
Drug-loaded this compound MOF
-
Release medium (e.g., Phosphate-Buffered Saline (PBS) at different pH values to simulate physiological conditions)
Procedure:
-
Release Experiment Setup:
-
Disperse a known amount of the drug-loaded MOF in a specific volume of the release medium in a vial.
-
Place the vial in a shaker bath maintained at 37 °C.
-
-
Sampling:
-
At predetermined time intervals, withdraw a small aliquot of the release medium.
-
Replenish the withdrawn volume with fresh release medium to maintain a constant volume.
-
-
Quantification of Released Drug:
-
Analyze the concentration of the drug in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released over time to generate a release profile.
-
Stimuli-Responsive Release
The pyridine nitrogen of the this compound ligand can be protonated in acidic environments. This property can be exploited to design pH-responsive drug delivery systems. In the acidic microenvironment of tumors or within the endo-lysosomal compartments of cells, the protonation of the this compound linker could potentially lead to the destabilization of the MOF structure and the subsequent release of the encapsulated drug.[14]
Biocompatibility and Cytotoxicity
For any material to be considered for biomedical applications, a thorough evaluation of its biocompatibility and cytotoxicity is paramount. The toxicity of MOFs is influenced by the nature of the metal ions and the organic linkers, as well as the particle size and surface properties.[15] While extensive toxicity data for this compound-based MOFs is not yet widely available, studies on MOFs with similar components can provide some guidance. For instance, Zn-based MOFs have generally shown good biocompatibility.[16] However, it is crucial to conduct rigorous in vitro and in vivo toxicity studies for each specific this compound MOF formulation intended for therapeutic use.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of a compound.[17]
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)[1][18]
-
Cell culture medium and supplements
-
This compound MOF nanoparticles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the this compound MOF nanoparticles in the cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the MOF nanoparticles. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.
-
-
Formazan Solubilization:
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution in each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage relative to the untreated control cells. Plot the cell viability against the MOF concentration to determine the IC₅₀ value (the concentration at which 50% of the cells are inhibited).
-
Visualizing Workflows and Relationships
To better understand the processes involved in the development and application of this compound-based MOFs, we can use diagrams to visualize the workflows.
Caption: Workflow for the synthesis and characterization of this compound MOFs.
Caption: Workflow for drug loading and in vitro evaluation of this compound MOFs.
Caption: A logical diagram illustrating a hypothetical pH-responsive drug release mechanism.
Conclusion and Future Outlook
This compound is a versatile and promising ligand for the construction of functional MOFs with significant potential in drug delivery. The presence of a modifiable pyridine nitrogen atom opens up avenues for creating targeted and stimuli-responsive drug carriers. While the field has seen substantial progress in the broader area of MOFs for biomedical applications, dedicated research into this compound-based systems for drug delivery is still in its nascent stages. Future work should focus on the synthesis of a wider variety of this compound MOFs with different metal nodes and topologies, followed by comprehensive studies on their drug loading and release capabilities for a range of therapeutic agents. Crucially, thorough investigations into the biocompatibility and in vivo behavior of these materials are necessary to pave the way for their translation into clinical applications. The development of robust and scalable synthesis methods will also be key to realizing the full potential of this compound-based MOFs in the next generation of drug delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Postsynthetic modification of metal–organic frameworks - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Postsynthetic Tuning of Metal-Organic Frameworks for Targeted Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted Delivery of 5-Fluorouracil and Sonidegib via Surface-Modified ZIF-8 MOFs for Effective Basal Cell Carcinoma Th… [ouci.dntb.gov.ua]
- 7. mdpi.com [mdpi.com]
- 8. Metal-organic frameworks: Drug delivery applications and future prospects | ADMET and DMPK [pub.iapchem.org]
- 9. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Functionalization of a porous copper(ii) metal–organic framework and its capacity for loading and delivery of ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functionalization of a porous copper(ii) metal–organic framework and its capacity for loading and delivery of ibuprofen - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Engineering pH and Temperature-Triggered Drug Release with Metal-Organic Frameworks and Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The impact of MOFs in pH-dependent drug delivery systems: progress in the last decade - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. Mitigating Metal-Organic Framework (MOF) Toxicity for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Zinc-Based Metal-Organic Frameworks in Drug Delivery, Cell Imaging, and Sensing | MDPI [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. Nano-Scale Anti-Cancer Drug Delivery by a Zn-Based Metal Organic Framework Carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Isonicotinate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isonicotinate derivatives, compounds incorporating the pyridine-4-carboxylate scaffold, represent a versatile and highly significant class of heterocyclic compounds in medicinal chemistry. The seminal discovery of the anti-tuberculous activity of isoniazid (B1672263) (isonicotinic acid hydrazide) spurred extensive research into this chemical family, revealing a broad spectrum of pharmacological properties. This technical guide provides an in-depth overview of the diverse biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potentials. Detailed experimental protocols for key biological assays are provided, along with a comprehensive summary of quantitative activity data to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the underlying mechanisms and methodologies.
Anticancer Activity
This compound derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.
Targeting Epidermal Growth Factor Receptor (EGFR)
A significant area of investigation has been the targeting of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is often overexpressed or mutated in various cancers, leading to uncontrolled cell growth.[1] Certain 1,2,3-triazole-isonicotinate derivatives have been identified as potent inhibitors of EGFR kinase activity.[2]
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID/Class | Cancer Cell Line | Activity Metric | Value | Reference |
| 1,2,3-Triazole-isonicotinate derivative (Compound 13) | MCF-7 (Breast) | IC50 | Not specified, but potent | [2] |
| HCT-116 (Colon) | IC50 | Significantly greater than reference drug | [2] | |
| HepG-2 (Liver) | IC50 | Moderate cytotoxicity | [2] | |
| (E)-N'-(2,3,4-trihydroxybenzylidene) isonicotinohydrazide (ITHB4) | MCF-7 (Breast) | IC50 | Lower than zerumbone | [3] |
| HCT 116 (Colon) | - | Promising cytotoxic effects | [3] | |
| Isoniazid Derivatives (General) | OVCAR-8 (Ovary) | IC50 | 0.61 to 3.36 µg/mL | [4] |
| SF-295 (Glioblastoma) | IC50 | 0.61 to 3.36 µg/mL | [4] | |
| HCT-116 (Colon) | IC50 | 0.61 to 3.36 µg/mL | [4] | |
| Organotin(IV) compounds with this compound moieties | C26 (Mouse Colon Carcinoma) | - | Better activity than 5-fluorouracil |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
MCF-7 human breast cancer cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 24 to 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Incubation: After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Visualizing the EGFR Signaling Pathway and Inhibition
Caption: EGFR signaling pathway and its inhibition by this compound derivatives.
Antimicrobial Activity
The foundational antimicrobial activity of isoniazid has led to the exploration of a vast array of this compound derivatives against various bacterial and fungal pathogens. These compounds often exhibit broad-spectrum activity, and their mechanism can involve the inhibition of essential microbial enzymes.
Isonicotinoyl Hydrazones and Related Derivatives
Isonicotinoyl hydrazones, formed by the condensation of isonicotinic acid hydrazide with various aldehydes and ketones, are a particularly well-studied class of antimicrobial agents.[7][8] Their activity spectrum includes both Gram-positive and Gram-negative bacteria, as well as fungal species.[9]
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID/Class | Test Organism | Activity Metric | Value (µg/mL) | Reference |
| Isonicotinic acid N'-tetradecanoyl-hydrazide (12) | Mycobacterium tuberculosis | MIC | More active than isoniazid | [10] |
| Isoniazid/2-hydroxynicotinal Schiff base | Staphylococcus aureus | MIC | 201.25 | |
| Escherichia coli | MIC | 100.63 | ||
| Isoniazid/2-hydroxy nicotinoid Schiff base (C5) | Staphylococcus aureus ATCC 29213 | MIC | 16 | |
| Unspecified Isonicotinohydrazone Derivative | Staphylococcus aureus | MIC | 8 | |
| Escherichia coli | MIC | 4 | [11] | |
| Hydrazone 13 | Escherichia coli ATCC 25922 | MSC | 6.3 | [12] |
| Staphylococcus aureus ATCC 6538 | MSC | Moderate activity | [12] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[13]
Materials:
-
Bacterial or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the this compound derivatives in the appropriate broth directly in the 96-well plates.
-
Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well containing the antimicrobial dilutions. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.[7]
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[7]
Visualizing the Antimicrobial Assay Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Anti-inflammatory Activity
This compound derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2), and by reducing the production of reactive oxygen species (ROS).[1][10]
Inhibition of Cyclooxygenase-2 (COX-2)
COX-2 is an inducible enzyme that plays a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain.[14] Several this compound derivatives have been shown to be potent and selective inhibitors of COX-2.[15]
Table 3: Anti-inflammatory Activity of this compound Derivatives
| Compound ID | Activity Metric | Value (µg/mL) | Standard Drug (Value) | Reference |
| 5 | IC50 (ROS Inhibition) | 1.42 ± 0.1 | Ibuprofen (11.2 ± 1.9) | [1][16] |
| 6 | IC50 (ROS Inhibition) | 8.6 ± 0.5 | Ibuprofen (11.2 ± 1.9) | [1] |
| 8a | IC50 (ROS Inhibition) | 19.6 ± 3.4 | Ibuprofen (11.2 ± 1.9) | [1] |
| 8b | IC50 (ROS Inhibition) | 3.7 ± 1.7 | Ibuprofen (11.2 ± 1.9) | [1] |
| Nicotinate derivative 3b | IC50 (COX-2) | equipotent to celecoxib | Celecoxib | [15] |
| Nicotinate derivative 3e | IC50 (COX-2) | equipotent to celecoxib | Celecoxib | [15] |
| Nicotinate derivative 4c | IC50 (COX-2) | equipotent to celecoxib | Celecoxib | [15] |
| Nicotinate derivative 4f | IC50 (COX-2) | equipotent to celecoxib | Celecoxib | [15] |
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.
Materials:
-
Recombinant human COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
Arachidonic acid (substrate)
-
Test this compound derivatives
-
Known COX-2 inhibitor (e.g., Celecoxib) as a positive control
-
96-well black plate
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's protocol.
-
Compound Addition: Add the test compounds and controls to the wells of the 96-well plate.
-
Reaction Mix: Prepare and add a reaction mix containing COX Assay Buffer, COX Probe, and the COX-2 enzyme to each well.
-
Incubation: Incubate the plate at room temperature for 10 minutes.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence in kinetic mode for 5-10 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[17]
Visualizing the Inflammatory Cascade and COX-2 Inhibition
Caption: The role of COX-2 in inflammation and its inhibition.
Conclusion and Future Directions
This compound derivatives continue to be a rich source of biologically active compounds with significant therapeutic potential. Their demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory models warrants further investigation. Future research should focus on lead optimization to enhance potency and selectivity, as well as comprehensive in vivo studies to validate their therapeutic utility. The detailed methodologies and comparative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of novel this compound-based therapeutics. The exploration of their effects on other biological targets and the elucidation of novel mechanisms of action will undoubtedly open new avenues for drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 7. promega.com [promega.com]
- 8. Antimicrobial Activity of Some Steroidal Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Modification of antimicrobial susceptibility testing methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
The Enigmatic Presence of Isonicotinic Acid in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isonicotinic acid, a pyridine-4-carboxylic acid, is a well-known scaffold in medicinal chemistry, forming the backbone of numerous synthetic drugs. However, its natural occurrence and that of its derivatives have remained largely underexplored. This technical guide delves into the current, albeit limited, knowledge of isonicotinic acid's presence in the natural world, its potential biosynthetic origins, and the analytical methodologies that can be adapted for its study in biological matrices. While quantitative data on its natural abundance is scarce, this document aims to provide a comprehensive overview for researchers venturing into this intriguing area of natural product chemistry.
Natural Occurrence of Isonicotinic Acid and Its Derivatives
Isonicotinic acid has been reported as a metabolite in various organisms, spanning the plant and microbial kingdoms, as well as in humans. However, detailed quantitative analyses in these natural sources are largely absent from the current scientific literature.
Table 1: Reported Natural Occurrence of Isonicotinic Acid and a Known Derivative
| Compound | Organism/Source | Reported Concentration | Reference(s) |
| Isonicotinic Acid | Aloe africana | Not Quantified | [1] |
| Isonicotinic Acid | Arabidopsis thaliana | Not Quantified | [1] |
| Isonicotinic Acid | Human (metabolite) | Not Quantified | [1] |
| Isonicotinic Acid | Algae (metabolite) | Not Quantified | [1] |
| Isonicotinamide | Phaseolus vulgaris (Bean) | Not Quantified | [2] |
Note: The lack of quantitative data is a significant gap in the current understanding of the natural role of these compounds.
Biosynthesis of Pyridine (B92270) Alkaloids: A Plausible Pathway to Isonicotinic Acid
The specific enzymatic pathway for the biosynthesis of isonicotinic acid in plants and other organisms has not been fully elucidated. However, based on the well-established biosynthesis of its isomer, nicotinic acid, a hypothetical pathway can be proposed. The biosynthesis of the pyridine ring of nicotinic acid in plants and some bacteria originates from aspartate. In animals and some fungi, it arises from the degradation of tryptophan.[3]
A plausible biosynthetic route to isonicotinic acid could parallel the initial stages of nicotinic acid biosynthesis, diverging at a later stage. The catabolism of tryptophan proceeds via the kynurenine (B1673888) pathway to produce quinolinic acid, a direct precursor to the pyridine ring of NAD.[4] It is conceivable that an alternative enzymatic processing of an intermediate in this pathway could lead to the formation of isonicotinic acid.
Experimental Protocols: A General Framework for Analysis
While specific protocols for the extraction and quantification of isonicotinic acid from natural sources like Aloe or Arabidopsis are not detailed in the literature, general methodologies for the analysis of pyridine alkaloids and related compounds can be adapted. The following sections outline a general workflow and key considerations for developing a robust analytical method.
General Experimental Workflow for Extraction and Analysis
The analysis of isonicotinic acid and its derivatives from a plant matrix typically involves extraction, purification, and subsequent analysis by chromatographic methods coupled with a suitable detector.
Key Methodologies
1. Extraction:
-
Principle: To efficiently extract isonicotinic acid and its derivatives from the complex plant matrix while minimizing the co-extraction of interfering substances.
-
Protocol Outline:
-
Obtain fresh or lyophilized plant material (e.g., leaves of Aloe africana).
-
Homogenize the tissue to a fine powder, often under cryogenic conditions (liquid nitrogen) to prevent enzymatic degradation.
-
Extract the homogenized material with a suitable solvent. A common choice for polar alkaloids is an acidified alcohol (e.g., methanol or ethanol (B145695) with 0.1% formic acid). The acidic condition helps to protonate the nitrogen of the pyridine ring, increasing its solubility in polar solvents.
-
Perform the extraction multiple times (e.g., 3x) with fresh solvent, using sonication or shaking to ensure thorough extraction.
-
Combine the extracts and centrifuge or filter to remove solid plant debris.
-
2. Solid-Phase Extraction (SPE) for Sample Cleanup:
-
Principle: To selectively retain the analytes of interest on a solid sorbent while washing away interfering compounds, followed by elution of the purified analytes.
-
Protocol Outline:
-
Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge for retaining the basic pyridine nitrogen) with methanol followed by an equilibration buffer.
-
Load the crude extract onto the cartridge.
-
Wash the cartridge with a weak solvent to remove non-polar and weakly retained impurities.
-
Elute the isonicotinic acid and its derivatives using a stronger solvent, often containing a base (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol) to neutralize the charge and release the compounds from the sorbent.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a solvent compatible with the subsequent analytical method.
-
3. Quantification by LC-MS/MS:
-
Principle: High-performance liquid chromatography (HPLC) separates the components of the extract, and tandem mass spectrometry (MS/MS) provides highly sensitive and selective detection and quantification.
-
Protocol Outline:
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing an acidifier like formic acid (e.g., 0.1%), is typical.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min for standard analytical columns.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally preferred for pyridine-containing compounds as the nitrogen atom is readily protonated.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the protonated molecule, [M+H]⁺) and one or more specific product ions generated by collision-induced dissociation.
-
MRM Transitions: For isonicotinic acid (MW: 123.11), the precursor ion would be m/z 124.1. Product ions would need to be determined by infusion of a standard, but a likely fragmentation would be the loss of the carboxylic group.
-
-
Quantification: A calibration curve is constructed using standards of known concentrations. The concentration of isonicotinic acid in the sample is determined by comparing its peak area to the calibration curve. The use of a stable isotope-labeled internal standard (e.g., deuterated isonicotinic acid) is highly recommended to correct for matrix effects and variations in extraction efficiency.
-
Table 2: General Parameters for LC-MS/MS Analysis of Isonicotinic Acid
| Parameter | Recommended Setting/Value |
| Chromatography | |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with low %B, ramp up to high %B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 124.1 ([M+H]⁺) |
| Product Ion(s) (m/z) | To be determined empirically |
Signaling Pathways: A Hypothetical Role for Isonicotinic Acid Derivatives
While direct evidence for a signaling role of isonicotinic acid is lacking, the involvement of its isomer, nicotinic acid, in cellular signaling provides a basis for speculation. Nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP) is a potent second messenger that mobilizes intracellular calcium from acidic stores.[5][6] This signaling is crucial for a variety of cellular processes.
Given the structural similarity, it is plausible that derivatives of isonicotinic acid could also function as signaling molecules, potentially interacting with receptors or enzymes involved in calcium signaling or other pathways. Further research is needed to explore this possibility.
Conclusion and Future Directions
The natural occurrence of isonicotinic acid and its derivatives presents an exciting and underexplored field of research. While its presence has been noted in a few organisms, the lack of quantitative data and detailed biosynthetic and functional studies highlights a significant knowledge gap. The methodologies and hypothetical pathways presented in this guide are intended to serve as a foundation for future investigations.
Key areas for future research include:
-
Quantitative surveys: Developing and applying robust analytical methods to quantify isonicotinic acid and its derivatives in a wide range of organisms.
-
Biosynthetic pathway elucidation: Using isotopic labeling studies and genetic approaches to uncover the enzymes and genes responsible for isonicotinic acid biosynthesis.
-
Identification of novel derivatives: Employing advanced metabolomic techniques to discover and structurally characterize new naturally occurring derivatives.
-
Functional studies: Investigating the biological roles of isonicotinic acid and its derivatives, including their potential as signaling molecules in plant defense or other physiological processes.
Addressing these research questions will not only expand our fundamental understanding of natural product chemistry and plant biochemistry but may also unveil novel bioactive compounds with potential applications in drug development and agriculture.
References
- 1. Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 4. Selective determination of pyridine alkaloids in tobacco by PFTBA ions/analyte molecule reaction ionization ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bioencapsulation.net [bioencapsulation.net]
Spectroscopic Profile of Isonicotinate Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of isonicotinate compounds, a class of molecules with significant applications in medicinal chemistry and materials science. This document presents key spectroscopic data—including Infrared (IR), Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—in a structured format for comparative analysis. Detailed experimental protocols for acquiring this data are also provided, alongside visualizations of relevant biological signaling pathways to offer a broader context for the application of these compounds.
Spectroscopic Data
The following tables summarize the core spectroscopic data for isonicotinic acid and its common derivatives. This information is crucial for the identification, characterization, and quantitative analysis of these compounds in various research and development settings.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The characteristic vibrational frequencies of this compound compounds are presented in Table 1.
| Compound | Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| Isonicotinic Acid | O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) | [1] |
| C=O (Carboxylic Acid) | Stretching | 1700-1725 | [1] | |
| C=N (Pyridine Ring) | Stretching | 1595 | [2] | |
| C-H (Pyridine Ring) | Stretching | 3077-3065 | [2] | |
| Ethyl this compound | C=O (Ester) | Stretching | ~1730 | [3][4] |
| C-O (Ester) | Stretching | 1282 | [3] | |
| C=N (Pyridine Ring) | Stretching | ~1600 | [3] | |
| Isonicotinamide | N-H (Amide) | Asymmetric & Symmetric Stretching | 3361, 3179 | [2] |
| C=O (Amide) | Stretching | 1655 | [2] | |
| N-H (Amide) | Bending | 1621 | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. Table 2 summarizes the chemical shifts (δ) for isonicotinic acid and its ethyl ester.
| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| Isonicotinic Acid | DMSO-d₆ | H-2, H-6 | 8.794 | d | - | [5] |
| H-3, H-5 | 7.829 | d | - | [5] | ||
| COOH | ~14 | s | - | [5] | ||
| Ethyl this compound | CDCl₃ | H-2, H-6 | 8.774 | d | - | [6] |
| H-3, H-5 | 7.848 | d | - | [6] | ||
| -OCH₂- | 4.418 | q | 7.1 | [6] | ||
| -CH₃ | 1.415 | t | 7.1 | [6] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption maxima (λmax) for isonicotinic acid are presented in Table 3.
| Compound | Solvent | λmax (nm) | **Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) ** | Reference |
| Isonicotinic Acid | Acidic Mobile Phase (pH ≤ 3) | 214, 264 | Not Reported | [7] |
| Isonicotinic Acid | Distilled Water (1 µM) | 263 | Not Reported | [8] |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, which allows for the determination of molecular weight and elemental composition. The fragmentation patterns of this compound esters typically involve the loss of the alkoxy group and cleavage of the pyridine (B92270) ring.
| Compound | Ionization Method | Key Fragments (m/z) | Interpretation | Reference |
| Ethyl this compound | Electron Ionization (EI) | 151 | Molecular Ion [M]⁺ | [6] |
| 123 | [M - C₂H₄]⁺ | [6] | ||
| 106 | [M - OC₂H₅]⁺ | [6] | ||
| 78 | [C₅H₄N]⁺ (Pyridyl cation) | [6] |
Experimental Protocols
This section provides detailed methodologies for the key spectroscopic techniques cited in this guide.
Infrared (IR) Spectroscopy of Solid Samples
Thin Solid Film Method [9]
-
Sample Preparation: Dissolve approximately 10-20 mg of the solid this compound compound in a minimal amount of a volatile solvent (e.g., methylene (B1212753) chloride or acetone).
-
Film Deposition: Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface. Using a pipette, carefully drop the solution onto the center of the plate.
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.
-
Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Spectral Collection: Acquire the spectrum according to the instrument's standard operating procedure, typically scanning from 4000 to 400 cm⁻¹.
-
Cleaning: After analysis, clean the salt plate with an appropriate solvent (e.g., acetone) and return it to the desiccator.
Potassium Bromide (KBr) Pellet Method [10]
-
Sample Preparation: Grind 1-2 mg of the solid this compound compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Spectral Collection: Acquire the spectrum as described for the thin film method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR of this compound Compounds [11][12]
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Data Acquisition:
-
Insert the NMR tube into the spinner turbine and adjust the depth.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis Analysis of this compound Solutions [7][13]
-
Solvent Selection: Choose a UV-transparent solvent in which the this compound compound is soluble (e.g., ethanol, water, acetonitrile).
-
Standard Solution Preparation: Prepare a stock solution of the this compound compound of a known concentration. Perform serial dilutions to prepare a series of standard solutions of varying concentrations.
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up.
-
Set the desired wavelength range for scanning (e.g., 200-400 nm).
-
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer to record a baseline (blank) spectrum.
-
Sample Measurement:
-
Rinse the cuvette with the sample solution before filling it.
-
Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If performing quantitative analysis, construct a calibration curve by plotting absorbance versus concentration for the standard solutions to determine the molar absorptivity (ε) using the Beer-Lambert law.
-
Mass Spectrometry (MS)
Electrospray Ionization (ESI) MS of this compound Metal Complexes [14][15][16]
-
Sample Preparation: Dissolve the this compound metal complex in a suitable solvent (e.g., methanol, acetonitrile, water) to a concentration of approximately 1-10 µM. The solvent should be compatible with electrospray ionization.
-
Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.
-
Mass Analysis:
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.
-
Acquire the mass spectrum over a relevant m/z range.
-
-
Data Interpretation:
-
Identify the molecular ion peak and any adducts (e.g., with sodium or potassium).
-
For structural elucidation, perform tandem MS (MS/MS) by selecting the ion of interest and subjecting it to collision-induced dissociation (CID) to generate a fragmentation pattern.
-
Signaling Pathways and Mechanisms of Action
To provide a functional context for this compound compounds, this section visualizes two key biological pathways: the Notch signaling pathway, which can be influenced by metal complexes of nicotinates, and the mechanism of action of the well-known this compound derivative, isoniazid.
The Notch Signaling Pathway
The Notch signaling pathway is a highly conserved cell-cell communication system that regulates cell fate decisions. Some metal complexes of nicotinate (B505614) and this compound have been shown to influence this pathway.[17]
Caption: Overview of the canonical Notch signaling pathway.
Mechanism of Action of Isoniazid
Isoniazid (isonicotinic acid hydrazide) is a frontline antituberculosis drug. It is a prodrug that requires activation within the mycobacterium to exert its therapeutic effect.[18][19][20]
Caption: Mechanism of action of the antitubercular drug isoniazid.
References
- 1. spectrabase.com [spectrabase.com]
- 2. researchgate.net [researchgate.net]
- 3. shd-pub.org.rs [shd-pub.org.rs]
- 4. spectrabase.com [spectrabase.com]
- 5. Isonicotinic acid(55-22-1) IR Spectrum [chemicalbook.com]
- 6. Ethyl this compound (1570-45-2) 1H NMR [m.chemicalbook.com]
- 7. UV-Vis Spectrum of Isonicotinic Acid | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. edu.rsc.org [edu.rsc.org]
- 11. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 12. research.reading.ac.uk [research.reading.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Identifying Metal Species with Electrospray Ionization and Tandem Mass Spectrometry [thermofisher.com]
- 15. Identification of metal species by ESI-MS/MS through release of free metals from the corresponding metal-ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Isoniazid - Wikipedia [en.wikipedia.org]
- 19. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]
- 20. droracle.ai [droracle.ai]
Isonicotinate: A Comprehensive Technical Guide to Laboratory Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety and handling of isonicotinate and its common derivatives, such as isonicotinic acid and its esters, in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals who may be working with these compounds. It covers essential safety protocols, physical and chemical properties, toxicological data, and emergency procedures. Furthermore, it provides detailed experimental protocols for the synthesis and analysis of isonicotinates and explores the well-established mechanism of action of the prominent this compound derivative, isoniazid (B1672263).
Executive Summary
Isonicotinates are a class of chemical compounds derived from isonicotinic acid (pyridine-4-carboxylic acid). While valuable in various research and pharmaceutical applications, particularly as precursors to drugs like isoniazid, they necessitate careful handling due to their potential health hazards. This guide emphasizes the importance of adhering to strict safety protocols to minimize exposure and mitigate risks in the laboratory. The information presented is compiled from safety data sheets (SDS) and peer-reviewed scientific literature to ensure accuracy and relevance for the target audience.
Physicochemical and Toxicological Data
Understanding the fundamental properties and toxicity of isonicotinates is crucial for safe handling. The following tables summarize key quantitative data for isonicotinic acid and its methyl and ethyl esters.
Table 1: Physical and Chemical Properties of Common Isonicotinates
| Property | Isonicotinic Acid | Methyl this compound | Ethyl this compound |
| CAS Number | 55-22-1 | 2459-09-8 | 1570-45-2 |
| Molecular Formula | C₆H₅NO₂ | C₇H₇NO₂ | C₈H₉NO₂ |
| Molar Mass | 123.11 g/mol | 137.14 g/mol | 151.16 g/mol |
| Appearance | White crystalline powder | Colorless to yellow liquid | Colorless to yellow liquid |
| Melting Point | 314-319 °C (decomposes) | 8.5 °C | 16-18 °C |
| Boiling Point | Sublimes | 208-209 °C | 220 °C |
| Flash Point | Not applicable | 87 °C | 87 °C |
| Solubility | Soluble in hot water, alcohol | Soluble in water, alcohol, ether | Low water solubility |
Table 2: Toxicological Data for Isonicotinates
| Compound | Test | Route | Species | Dose | Reference |
| Isonicotinic Acid | LD50 | Oral | Rat | 5000 mg/kg | [1][2] |
| Isonicotinic Acid | LD50 | Oral | Mouse | 3123 mg/kg | [1] |
| Methyl this compound | LD50 | Oral | Rat | 3906 mg/kg | [3] |
| Methyl this compound | LD50 | Dermal | Rabbit | 3828 mg/kg | [3] |
Table 3: GHS Hazard Information for Isonicotinates
| Compound | GHS Pictograms | Signal Word | Hazard Statements |
| Isonicotinic Acid | GHS07 | Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[4][5] |
| Methyl this compound | GHS07 | Warning | H227: Combustible liquid. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[6][7] |
| Ethyl this compound | GHS07 | Warning | H227: Combustible liquid. |
Laboratory Safety and Handling Protocols
Adherence to standardized safety procedures is paramount when working with isonicotinates. The following protocols are designed to minimize the risk of exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure.
-
Eye and Face Protection : ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory.[1][8] A face shield should be worn when there is a significant risk of splashing.
-
Skin Protection : A flame-resistant lab coat, buttoned to its full length, must be worn.[8] Full-length pants and closed-toe shoes are required at all times in the laboratory.[8]
-
Hand Protection : Chemical-resistant gloves, such as nitrile, neoprene, or butyl rubber, must be worn.[9] Gloves should be inspected for integrity before each use and disposed of immediately if contaminated.[2][10] Always wash hands thoroughly after removing gloves.
Engineering Controls
-
Ventilation : All work with isonicotinates, especially volatile esters or dusty solid forms, should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[8][11]
-
Safety Equipment : An eyewash station and safety shower must be readily accessible in the immediate work area.[5][12]
Handling and Storage
-
General Handling : Avoid contact with skin, eyes, and clothing.[1][5] Do not breathe dust or vapors.[4][6] Use with adequate ventilation.[13] Wash hands thoroughly after handling.[6][11]
-
Storage : Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[7][11] Keep containers tightly closed when not in use.[6][14]
Spill and Emergency Procedures
In the event of a spill or accidental exposure, prompt and appropriate action is critical.
-
Spill Response :
-
Small Spills (<1 L) : If trained, you may clean up the spill using an appropriate spill kit.[15] Evacuate the immediate area and eliminate all ignition sources.[15] Wear appropriate PPE. Absorb liquid spills with an inert material (e.g., vermiculite, sand) and sweep up solid spills, avoiding dust generation.[2][16] Place the waste in a sealed, labeled container for disposal.
-
Large Spills (>1 L) : Evacuate the laboratory immediately and alert others.[15] Contact your institution's emergency response team.
-
-
First Aid Measures :
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2][6] Seek immediate medical attention.
-
Skin Contact : Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[1][2][5] Seek medical attention if irritation persists.
-
Inhalation : Move the individual to fresh air.[2][5][6] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[2][6] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[13] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.
-
Waste Disposal
All this compound waste must be handled as hazardous waste. Dispose of unwanted material and contaminated items in a properly labeled, sealed container.[6][16] Follow all local, state, and federal regulations for chemical waste disposal.[16]
Experimental Protocols
The following sections provide detailed methodologies for common laboratory procedures involving isonicotinates.
Synthesis of Methyl this compound via Fischer Esterification
This protocol describes the synthesis of methyl this compound from isonicotinic acid and methanol (B129727) using an acid catalyst.
Materials:
-
Isonicotinic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of isonicotinic acid (e.g., 10 mmol) in methanol (e.g., 20 mL) in a round-bottom flask, slowly add concentrated sulfuric acid (e.g., 20 mmol) dropwise at 0 °C (ice bath).
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12 hours.[17]
-
Cool the mixture to room temperature and dilute with water (e.g., 25 mL).[17]
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Neutralize the remaining aqueous solution by carefully adding saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl this compound.
-
The product can be further purified by vacuum distillation.[17]
Analysis of Isonicotinic Acid by High-Performance Liquid Chromatography (HPLC)
This protocol outlines an HPLC method for the quantitative analysis of isonicotinic acid.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Primesep 100 mixed-mode column (4.6 x 150 mm, 5 µm) or equivalent
-
Acetonitrile (B52724) (HPLC grade)
-
Sulfuric acid
-
Water (HPLC grade)
-
Isonicotinic acid standard
-
Volumetric flasks and pipettes
Procedure:
-
Mobile Phase Preparation : Prepare a mobile phase consisting of 10% acetonitrile and 90% water containing 0.05% sulfuric acid.[11]
-
Standard Solution Preparation : Prepare a stock solution of isonicotinic acid (e.g., 1.0 mg/mL) in a 50:50 mixture of acetonitrile and water.[11] Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation : Dissolve the sample containing isonicotinic acid in the same diluent as the standards to a known concentration.
-
HPLC Conditions :
-
Analysis : Inject the standards and samples onto the HPLC system. Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of isonicotinic acid in the samples from the calibration curve.
Mechanism of Action: The Isoniazid Example
Isoniazid (isonicotinic acid hydrazide), a primary drug for treating tuberculosis, is a well-studied derivative of this compound. Its mechanism of action provides a clear example of a biological pathway involving this chemical class.
Isoniazid is a prodrug that requires activation within the Mycobacterium tuberculosis bacterium.[6][9][16] The activation is carried out by the mycobacterial enzyme catalase-peroxidase (KatG).[3][6][16] KatG converts isoniazid into a reactive isonicotinic acyl radical. This radical then covalently binds to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) to form an isonicotinoyl-NAD adduct.[9][16] This adduct is a potent inhibitor of the enzyme InhA, an enoyl-acyl carrier protein reductase.[3][6] InhA is a crucial component of the fatty acid synthase II (FAS-II) system, which is responsible for the synthesis of mycolic acids.[6][9] Mycolic acids are essential, long-chain fatty acids that are a major component of the mycobacterial cell wall, providing structural integrity and impermeability.[6] By inhibiting InhA, isoniazid blocks mycolic acid synthesis, leading to a compromised cell wall and ultimately, bacterial cell death.[6]
Caption: Mechanism of action of Isoniazid in Mycobacterium tuberculosis.
Conclusion
Isonicotinates are versatile compounds with significant applications in research and development. However, their potential hazards necessitate a thorough understanding of their properties and strict adherence to safety protocols. By implementing the guidelines outlined in this technical guide, researchers can work safely with isonicotinates, minimizing risks to themselves and their colleagues while advancing scientific discovery. This guide serves as a foundational resource, and it is imperative that laboratory personnel always consult the specific Safety Data Sheet for the particular this compound compound being used and adhere to their institution's safety policies.
References
- 1. What is the mechanism of Inositol Nicotinate? [synapse.patsnap.com]
- 2. Separation of Isonicotinic anhydride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. droracle.ai [droracle.ai]
- 4. benchchem.com [benchchem.com]
- 5. [Comparative data regarding two HPLC methods for determination of isoniazid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. The Isoniazid Paradigm of Killing, Resistance, and Persistence in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]
- 10. Ethyl this compound synthesis - chemicalbook [chemicalbook.com]
- 11. HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 12. Methyl this compound - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. Isoniazid (INH, Nydrazid, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 15. benchchem.com [benchchem.com]
- 16. Isoniazid - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocols: Synthesis of Isonicotinate Esters from Isonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isonicotinate esters are a pivotal class of chemical compounds widely utilized in pharmaceutical and medicinal chemistry. As derivatives of isonicotinic acid (also known as pyridine-4-carboxylic acid), these esters serve as crucial intermediates in the synthesis of a variety of pharmacologically active agents. Their applications range from the development of antitubercular drugs, such as isoniazid, to the creation of novel antagonists for hormone-releasing hormones.[1][2] The ester functional group provides a versatile handle for further molecular modifications, making the efficient synthesis of this compound esters a fundamental process in drug discovery and development. This document provides detailed protocols for two common and effective methods for the synthesis of this compound esters from isonicotinic acid: Fischer-Speier Esterification and synthesis via an Isonicotinoyl Chloride Intermediate.
Data Presentation
The following table summarizes the quantitative data for the different synthetic methods described in this document, providing a clear comparison of their key reaction parameters and outcomes.
| Method | Reagents | Alcohol/Phenol (B47542) | Catalyst | Solvent | Reaction Time | Temperature | Yield |
| Fischer-Speier Esterification | Isonicotinic acid, Methanol | Methanol | Conc. H₂SO₄ | Methanol | 8 hours | Water Bath | N/A |
| Via Isonicotinoyl Chloride | Isonicotinic acid, Thionyl chloride (SOCl₂), Triethylamine (B128534) | 4-Nitrophenol | DMF (catalytic) | THF | 12 hours | Room Temp. | 54% |
| Via Isonicotinoyl Chloride | Isonicotinic acid, Thionyl chloride (SOCl₂), Triethylamine | Pentafluorophenol (B44920) | DMF (catalytic) | THF | 12 hours | Room Temp. | 97% |
| Via Isonicotinoyl Chloride | Isonicotinic acid, Thionyl chloride (SOCl₂), N-Hydroxysuccinimide (NHS) | N-Hydroxysuccinimide | DMF (catalytic) | THF/2-Propanol | 12 hours | Room Temp. | 84% |
| EDC/NHS Coupling | Isonicotinic acid, 3-(Boc-amino)-1-propanol, EDC·HCl, NHS, Triethylamine | 3-(Boc-amino)-1-propanol | N/A | Dichloromethane | Overnight | Room Temp. | N/A |
Note: N/A indicates that the specific data was not provided in the cited sources.
Experimental Protocols
Method 1: Fischer-Speier Esterification of Isonicotinic Acid
This classical method involves the direct esterification of isonicotinic acid with an alcohol in the presence of a strong acid catalyst.[3][4][5] It is a straightforward and cost-effective procedure, particularly suitable for the synthesis of simple alkyl esters.
Materials:
-
Isonicotinic acid
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Chloroform (or other suitable organic solvent for extraction)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottomed flask
-
Reflux condenser
-
Heating mantle or water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottomed flask, add isonicotinic acid (e.g., 10 g) and the desired alcohol in excess (e.g., 25 mL of methanol).[3]
-
Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 3 mL) to the mixture while stirring.[3]
-
Attach a reflux condenser and heat the reaction mixture using a water bath or heating mantle for approximately 8 hours.[3]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated solution of sodium carbonate until the effervescence ceases.[3]
-
The this compound ester will often separate as an oil.[3] Transfer the mixture to a separatory funnel.
-
Extract the product into an organic solvent such as chloroform.[3] Perform the extraction three times to ensure complete recovery of the product.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ester.[3]
-
The product can be further purified by vacuum distillation.[3]
Caption: Workflow for Fischer-Speier Esterification.
Method 2: Synthesis via Isonicotinoyl Chloride Intermediate
This two-step method is particularly useful for synthesizing esters from less reactive alcohols or phenols, often referred to as "active esters," which are themselves valuable acylating agents.[1] The first step involves the conversion of isonicotinic acid to its more reactive acid chloride derivative, isonicotinoyl chloride, using thionyl chloride (SOCl₂).[6] The acid chloride is then reacted with the desired alcohol or phenol to yield the final ester.
Materials:
-
Isonicotinic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Alcohol or Phenol (e.g., 4-nitrophenol, pentafluorophenol)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Activated carbon
-
Round-bottomed flask
-
Stirring apparatus
-
Vacuum line or rotary evaporator
Procedure:
Step 1: Synthesis of Isonicotinoyl Chloride Hydrochloride [6]
-
In a round-bottomed flask, create a stirred mixture of isonicotinic acid (e.g., 24.6 g, 0.2 mol) and a catalytic amount of DMF (e.g., 1 mL).[6]
-
Carefully add thionyl chloride (60 mL) to the mixture. A vigorous evolution of gas will occur.[6] The reaction is exothermic, and the temperature may rise to around 40°C.
-
Continue stirring for approximately 30 minutes, by which time all the solid isonicotinic acid should have dissolved.[6]
-
Remove the excess thionyl chloride under reduced pressure (in vacuo).[6]
-
Add diethyl ether (200 mL) to the residue and stir to precipitate the product.[6]
-
Filter the solid, wash with diethyl ether, and dry in vacuo at 40°C to yield isonicotinoyl chloride hydrochloride as a white crystalline solid (yield: ~98%).[6] This product is typically pure enough for the next step.
Step 2: Synthesis of the this compound Ester (Example with Pentafluorophenol) [1][6]
-
Prepare a suspension of isonicotinoyl chloride hydrochloride (e.g., 9.0 g, 0.05 mol) and pentafluorophenol (9.2 g, 0.05 mol) in THF (100 mL).
-
Over a period of 10 minutes, add triethylamine (20 mL, 0.14 mol) to the suspension.
-
Stir the reaction mixture at room temperature for 12 hours.[6]
-
Filter the suspension to remove the triethylamine hydrochloride salt and concentrate the filtrate in vacuo.[6]
-
Dissolve the residue in hexane (300 mL), treat with activated carbon to decolorize, and filter again.[6]
-
Remove the hexane under reduced pressure to yield the pentafluorophenyl this compound ester.[6] The product may initially be an oil that crystallizes upon standing (yield: ~97%).[6]
Caption: Workflow for Ester Synthesis via Acid Chloride.
References
- 1. mdpi.com [mdpi.com]
- 2. US2745838A - Preparation of isonicotinic acid esters - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Efficient Synthetic Routes for Isonicotinate Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient synthesis of isonicotinate derivatives, which are key structural motifs in numerous pharmaceutical compounds. The following sections outline several effective synthetic strategies, ranging from classical chemical methods to modern biocatalytic and green chemistry approaches. Quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key methodologies.
Synthesis of Activated this compound Esters via Acid Chloride
This method involves the activation of isonicotinic acid by converting it to its acid chloride, followed by reaction with a nucleophile (e.g., a phenol (B47542) or N-hydroxysuccinimide) to form a highly reactive "active" ester. These active esters are excellent acylating agents, particularly for the synthesis of amides under mild conditions.
Quantitative Data
| Product | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Isonicotinoylchloride hydrochloride | Isonicotinic acid | SOCl₂, DMF (cat.) | Neat | 0.5 | 98 | [1] |
| Isonicotinic acid pentafluorophenyl ester | Isonicotinoylchloride hydrochloride | Pentafluorophenol (B44920), Triethylamine (B128534) | THF | 12 | 97 | [1] |
| Isonicotinic acid 4-nitrophenyl ester | Isonicotinoylchloride hydrochloride | 4-Nitrophenol, Triethylamine | THF | 12 | 54 | [1] |
Experimental Protocol: Synthesis of Isonicotinic Acid Pentafluorophenyl Ester
Materials:
-
Isonicotinic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Pentafluorophenol
-
Triethylamine
-
Tetrahydrofuran (THF), anhydrous
-
Activated carbon
-
Round-bottom flasks
-
Stir bar
-
Condenser
-
Vacuum evaporator
-
Filter funnel and paper
Procedure:
Step 1: Synthesis of Isonicotinoylchloride Hydrochloride [1]
-
To a stirred mixture of isonicotinic acid (24.6 g, 0.2 mol) and DMF (1 mL) in a round-bottom flask, carefully add thionyl chloride (60 mL).
-
A vigorous evolution of gas will occur. Stir the mixture at room temperature for 30 minutes, by which time all the solid should have dissolved and the temperature will have risen to approximately 40°C.
-
Remove the excess thionyl chloride under reduced pressure (in vacuo).
-
Add diethyl ether (200 mL) to the residue and stir.
-
Filter the resulting white precipitate, wash with diethyl ether, and dry in vacuo at 40°C to yield isonicotinoylchloride hydrochloride (Yield: 35.0 g, 98%).
Step 2: Synthesis of Isonicotinic Acid Pentafluorophenyl Ester [1]
-
In a separate round-bottom flask, prepare a suspension of isonicotinoylchloride hydrochloride (8.9 g, 0.05 mol) and pentafluorophenol (9.2 g, 0.05 mol) in anhydrous THF (100 mL).
-
To the stirred suspension, add triethylamine (20 mL, 0.14 mol) dropwise over 10 minutes.
-
Stir the suspension at room temperature for 12 hours.
-
Filter the mixture to remove the triethylamine hydrochloride salt and concentrate the filtrate in vacuo.
-
Dissolve the residue in hexane (300 mL), treat with activated carbon, and filter.
-
Remove the hexane in vacuo to obtain the pentafluorophenyl ester as a slightly brownish oil, which crystallizes upon standing to a creme-colored solid (Yield: 14.0 g, 97%).
Experimental Workflow
Caption: Workflow for the synthesis of activated this compound esters.
Fischer-Speier Esterification of Isonicotinic Acid
This classical method involves the direct reaction of isonicotinic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or thionyl chloride. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used as the solvent.
Quantitative Data
| Product | Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield | Reference |
| Methyl this compound | Isonicotinic acid | Methanol (B129727), H₂SO₄ (conc.) | Methanol | 8 | Reflux | Not specified | [2] |
| Methyl this compound | Isonicotinic acid | Methanol, SOCl₂ | Methanol | 12 | 50 | Good | [2] |
Experimental Protocol: Fischer Esterification using Sulfuric Acid Catalyst[2]
Materials:
-
Isonicotinic acid
-
Methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Round-bottom flask
-
Reflux condenser
-
Water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, add isonicotinic acid (10 g) and methanol (25 mL).
-
Carefully add concentrated sulfuric acid (3 mL) to the mixture while stirring.
-
Attach a reflux condenser and heat the reaction mixture in a water bath for 8 hours.
-
After cooling to room temperature, carefully neutralize the mixture with a saturated solution of sodium carbonate until the methyl this compound separates as an oil.
-
Extract the product with chloroform.
-
Remove the chloroform under reduced pressure to obtain the crude ester.
-
The ester can be further purified by vacuum distillation.
Experimental Workflow
Caption: Workflow for Fischer-Speier esterification of isonicotinic acid.
Green Chemistry Approach: Enzymatic Synthesis
Biocatalysis offers a green and sustainable alternative to traditional chemical synthesis. Enzymes, such as lipases, can catalyze esterification reactions under mild conditions with high selectivity. Novozym® 435, an immobilized lipase (B570770) from Candida antarctica, is a widely used and robust biocatalyst for such transformations. While specific protocols for the direct enzymatic esterification of isonicotinic acid are less common in the provided search results, a general procedure can be inferred from its use in the amidation of this compound esters.
Quantitative Data for a Related Amidation Process
| Product | Starting Material | Reagents/Catalyst | Solvent | Residence Time (min) | Temperature (°C) | Yield (%) |
| N-isobutylisonicotinamide | Methyl this compound | Isobutylamine, Novozym® 435 | tert-Amyl alcohol | 35 | 50 | 81.6-88.5 |
Inferred Experimental Protocol: Enzymatic Esterification of Isonicotinic Acid
Materials:
-
Isonicotinic acid
-
Desired alcohol (e.g., ethanol, butanol)
-
Novozym® 435 (immobilized lipase)
-
Anhydrous organic solvent (e.g., tert-amyl alcohol, toluene)
-
Molecular sieves (optional, to remove water)
-
Shaking incubator or orbital shaker
-
Filter funnel
Procedure:
-
To a flask, add isonicotinic acid, the desired alcohol (in slight excess), and an anhydrous organic solvent.
-
Add Novozym® 435 (typically 10-20% by weight of the limiting reagent).
-
If desired, add activated molecular sieves to remove the water produced during the reaction and drive the equilibrium towards the product.
-
Incubate the mixture in a shaking incubator at a controlled temperature (e.g., 50-60°C) for 24-72 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, filter off the immobilized enzyme (which can be washed, dried, and reused).
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound ester.
-
Purify the product by column chromatography or distillation as needed.
Conceptual Workflow
Caption: Conceptual workflow for enzymatic esterification.
Biosynthesis of Isonicotinic Acid from 4-Cyanopyridine (B195900)
Another green chemistry route involves the biosynthesis of isonicotinic acid from 4-cyanopyridine using a nitrilase enzyme. This method produces the carboxylic acid, which can then be esterified using one of the methods described above. The enzymatic hydrolysis of the nitrile is highly efficient and proceeds under mild, aqueous conditions.
Quantitative Data
| Product | Starting Material | Biocatalyst | Reaction Time (min) | Yield (g/L) | Reference |
| Isonicotinic acid | 4-Cyanopyridine | Resting cells of Pseudomonas putida CGMCC3830 | 200 | 123 | [3] |
Experimental Protocol: Biosynthesis of Isonicotinic Acid[3]
Materials:
-
4-Cyanopyridine
-
Resting cells of Pseudomonas putida harboring a nitrilase
-
Phosphate (B84403) buffer (pH 7.5)
-
Bioreactor or temperature-controlled stirred vessel
Procedure:
-
Prepare a suspension of the resting cells (e.g., 3 mg/mL) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.5) in a bioreactor.
-
Maintain the temperature at an optimal level for the enzyme (e.g., 30°C).
-
Add 4-cyanopyridine to the reaction mixture. This can be done in a fed-batch manner to avoid substrate inhibition.
-
Monitor the conversion of 4-cyanopyridine to isonicotinic acid by HPLC.
-
Once the reaction is complete, the isonicotinic acid can be isolated from the reaction mixture.
-
The isolated isonicotinic acid can then be esterified using a method such as Fischer-Speier esterification.
Experimental Workflow
Caption: Workflow for biosynthesis of isonicotinic acid and subsequent esterification.
References
Application Notes and Protocols for the Preparation of Organotin(IV) Compounds with Isonicotinate Moieties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organotin(IV) compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antifungal, and antibacterial properties.[1][2][3][4] The biological activity of these compounds is influenced by the nature and number of organic groups attached to the tin atom, as well as the coordinated ligands.[1] Isonicotinate moieties, derived from isonicotinic acid (a form of vitamin B3), are of particular interest as ligands due to their potential to enhance the biological efficacy and selectivity of the organotin(IV) core. These compounds have shown promising in vitro antiproliferative activity against various cancer cell lines, suggesting their potential as novel therapeutic agents.[5][6]
This document provides detailed application notes and experimental protocols for the synthesis and characterization of organotin(IV) compounds featuring this compound moieties. It is intended to serve as a comprehensive guide for researchers in medicinal chemistry, drug discovery, and materials science.
Synthesis of Organotin(IV) this compound Compounds
The general strategy for the synthesis of organotin(IV) isonicotinates involves the reaction of an organotin(IV) halide precursor with the potassium salt of isonicotinic acid. The following protocols are based on established literature procedures.[5]
General Workflow for Synthesis
Caption: General workflow for the synthesis of organotin(IV) this compound compounds.
Experimental Protocols
Protocol 1: Synthesis of [2-{(CH₂O)₂CH}C₆H₄]Me₂Sn[O(O)CC₅H₄N-4] (Compound 3)
This protocol describes the synthesis of a specific dimethyltin(IV) compound with an this compound ligand.[5]
Materials:
-
[2-{(CH₂O)₂CH}C₆H₄]Me₂SnCl (Organotin(IV) precursor)
-
Potassium this compound
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether ((C₂H₅)₂O)
Procedure:
-
Dissolve 0.396 g (1.19 mmol) of [2-{(CH₂O)₂CH}C₆H₄]Me₂SnCl in 15 mL of dichloromethane.
-
Add 0.200 g (1.24 mmol) of potassium this compound to the solution.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Filter the crude mixture to remove any insoluble by-products.
-
Remove the solvent from the clear filtrate under vacuum to obtain a sticky oil.
-
Add diethyl ether to the oil to induce the precipitation of a white solid.
-
Separate the white precipitate by filtration.
-
Dry the solid to yield the final product, [2-{(CH₂O)₂CH}C₆H₄]Me₂Sn[O(O)CC₅H₄N-4].
Protocol 2: One-Pot Synthesis of [2-(EtOOC)C₆H₄]Me₂Sn[O(O)CC₅H₄N-4] (Compound 7)
This protocol outlines a one-pot reaction for the synthesis of another organotin(IV) this compound.[5][6]
Materials:
-
[2-(O=CH)C₆H₄]Me₂SnCl (Organotin(IV) precursor 2)
-
Isonicotinic acid
-
Sodium hydroxide (NaOH)
-
Absolute Ethanol (EtOH)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
Procedure:
-
Dissolve 1.050 g (3.63 mmol) of [2-(O=CH)C₆H₄]Me₂SnCl in 30 mL of absolute ethanol.
-
Add 0.445 g (3.61 mmol) of isonicotinic acid to the solution.
-
Add a solution of 0.145 g (3.62 mmol) of NaOH in distilled ethanol.
-
Reflux the reaction mixture for 24 hours.
-
Remove the solvent under vacuum.
-
Add dichloromethane to the remaining mixture and filter to remove inorganic salts.
-
Remove the solvent from the filtrate to yield a yellow wax.
-
Recrystallize the product from a CH₂Cl₂/hexane mixture to obtain [2-(EtOOC)C₆H₄]Me₂Sn[O(O)CC₅H₄N-4].
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesized organotin(IV) this compound compounds as reported in the literature.[5]
Table 1: Synthesis and Physicochemical Properties
| Compound ID | Molecular Formula | Yield (%) | Melting Point (°C) |
| 3 | C₁₇H₁₉NO₄Sn | 80 | 96-97 |
| 5 | C₁₅H₁₅NO₃Sn | High | >250 (decomposes) |
| 7 | C₁₇H₁₉NO₄Sn | 33 | 148-149 |
Table 2: Selected Spectroscopic Data
| Compound ID | ¹H NMR (δ ppm) - Sn-CH₃ | ¹¹⁹Sn NMR (δ ppm) | IR (cm⁻¹) νas(COO) | IR (cm⁻¹) νs(COO) |
| 3 | 0.43 | -135.4 | 1635 | 1380 |
| 5 | 0.52 | -156.1 | 1629 | 1383 |
| 7 | 0.53 | -138.8 | 1634 | 1382 |
Biological Activity and Potential Mechanism of Action
Several organotin(IV) compounds with this compound moieties have demonstrated significant in vitro antiproliferative activity against cancer cell lines.[5][6] While the precise signaling pathways for these specific compounds are still under investigation, the general mechanism of action for many cytotoxic organotin(IV) compounds involves the induction of apoptosis, or programmed cell death.[1]
The intrinsic (mitochondrial) pathway of apoptosis is a common mechanism reported for organotin(IV) compounds.[3] This pathway is initiated by cellular stress, leading to a cascade of events within the cell.
Proposed Apoptotic Signaling Pathway
Caption: Proposed intrinsic apoptotic pathway induced by organotin(IV) compounds.
This proposed pathway involves:
-
Induction of Cellular Stress: The organotin(IV) compound interacts with cellular components, leading to stress.
-
Generation of Reactive Oxygen Species (ROS): This cellular stress often results in an increase in ROS, which are highly reactive molecules that can damage cellular structures.
-
Mitochondrial Dysfunction: ROS can lead to the disruption of the mitochondrial membrane potential.
-
Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.
-
Apoptosome Formation: Cytochrome c binds to Apaf-1 and pro-caspase-9 to form a complex called the apoptosome.
-
Caspase Activation: The apoptosome activates caspase-9, which in turn activates the executioner caspase-3.
-
Apoptosis: Activated caspase-3 orchestrates the dismantling of the cell, leading to apoptotic cell death.
Conclusion
The synthesis of organotin(IV) compounds with this compound moieties presents a promising avenue for the development of novel therapeutic agents. The protocols outlined in this document provide a solid foundation for the preparation and further investigation of these compounds. The elucidation of their precise mechanisms of action and the evaluation of their in vivo efficacy and toxicity are critical next steps in translating these findings into potential clinical applications. Researchers are encouraged to utilize these methods as a starting point for the design and synthesis of new, more potent, and selective organotin(IV)-based drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Chapter - Mechanisms of Organotin-Induced Apoptosis | Bentham Science [benthamscience.com]
- 3. New triorganotin(iv) compounds with aromatic carboxylate ligands: synthesis and evaluation of the pro-apoptotic mechanism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, structural characterization and in vitro antiproliferative effects of novel organotin(iv) compounds with nicotinate and this compound moieties on carcinoma cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-State Synthesis of Zinc Isonicotinates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the environmentally friendly and efficient solid-state synthesis of zinc isonicotinates, a class of metal-organic frameworks (MOFs) with potential applications in drug delivery and catalysis. The protocols outlined below cover both thermal and mechanochemical synthesis methods, offering alternatives to traditional solvent-based approaches.
Introduction
Zinc isonicotinate MOFs are coordination polymers formed by the self-assembly of zinc ions and isonicotinic acid (HINA), a derivative of pyridine. The solid-state synthesis of these materials offers several advantages over conventional solution-based methods, including reduced solvent waste, shorter reaction times, and the potential for accessing novel polymorphs. These methods are broadly categorized into thermal and mechanochemical approaches. Thermal synthesis involves the heating of solid reactants, while mechanochemical synthesis utilizes mechanical energy, such as grinding or ball milling, to initiate and drive the chemical reaction.
Data Presentation
The following tables summarize key quantitative data for the solid-state synthesis of different zinc this compound phases.
Table 1: Synthesis Parameters for Zinc Isonicotinates
| Parameter | Thermal Synthesis (Zn(INA)₂) | Mechanochemical Synthesis (Zn(INA)₂(H₂O)₂) |
| Zinc Source | Zinc Acetate (B1210297) Dihydrate | Zinc Oxide |
| Ligand | Isonicotinic Acid | Isonicotinic Acid |
| Molar Ratio (Zn:HINA) | 1:2 | 1:2 |
| Temperature | 180 °C | Room Temperature |
| Reaction Time | Not specified in literature | 30 - 60 minutes |
| Grinding Frequency | N/A | 15 - 45 Hz |
| Liquid Assistant | None (Neat) | Water, DMF, or Methanol |
| Yield | Not specified in literature | Not specified in literature |
Table 2: Characterization Data for Zinc Isonicotinates
| Property | Zn(INA)₂ | Zn(INA)₂(H₂O)₂ |
| Crystal System | Not specified | Triclinic |
| Space Group | Not specified | P-1 |
| a (Å) | Not specified | 6.307 |
| b (Å) | Not specified | 6.798 |
| c (Å) | Not specified | 9.181 |
| Thermal Stability | Information not available | Information not available |
| Surface Area | Information not available | Information not available |
Note: The data presented is based on available literature. Further characterization is recommended for specific applications.
Experimental Protocols
Protocol 1: Thermal Solid-State Synthesis of Anhydrous Zinc this compound (Zn(INA)₂)
This protocol describes the synthesis of the anhydrous polymorph of zinc this compound by heating the solid reactants.
Materials:
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Isonicotinic acid (HINA)
-
Agate mortar and pestle
-
Oven or furnace capable of reaching 180 °C
-
Sample vial
Procedure:
-
Weigh 1.0 mmol of zinc acetate dihydrate and 2.0 mmol of isonicotinic acid.
-
Transfer both solids to an agate mortar.
-
Grind the mixture thoroughly with a pestle for 10 minutes to ensure homogeneity.
-
Transfer the ground powder to a sample vial.
-
Place the vial in a preheated oven or furnace at 180 °C.
-
The reaction time is not explicitly stated in the primary literature; therefore, it is recommended to monitor the reaction progress using techniques like powder X-ray diffraction (PXRD) at various time points (e.g., 1, 2, 4, and 8 hours) to determine the optimal reaction time for complete conversion.
-
After heating for the desired duration, allow the sample to cool to room temperature.
-
The resulting white powder is the anhydrous zinc this compound, Zn(INA)₂.
-
Characterize the product using PXRD, thermogravimetric analysis (TGA), and Fourier-transform infrared spectroscopy (FTIR) to confirm the phase and purity.
Protocol 2: Mechanochemical Synthesis of Dihydrated Zinc this compound (Zn(INA)₂(H₂O)₂) via Liquid-Assisted Grinding (LAG)
This protocol details the synthesis of the dihydrated polymorph of zinc this compound using a ball mill and a small amount of a liquid additive. The parameters are based on analogous reactions with nicotinic acid and may require optimization for isonicotinic acid.[1]
Materials:
-
Zinc oxide (ZnO)
-
Isonicotinic acid (HINA)
-
Planetary or shaker ball mill
-
Milling jars and balls (e.g., stainless steel or zirconia)
-
Micropipette
-
Deionized water, N,N-Dimethylformamide (DMF), or Methanol
Procedure:
-
Weigh stoichiometric amounts of zinc oxide and isonicotinic acid (a 1:2 molar ratio is a good starting point).
-
Place the solid reactants into the milling jar along with the milling balls. The ball-to-powder ratio should be optimized for the specific mill being used.
-
Using a micropipette, add a small amount of the desired liquid assistant. The following are suggested starting volumes per millimole of zinc oxide:[1]
-
Water: 50 µL
-
DMF: 50 µL
-
Methanol: 150 µL
-
-
Securely close the milling jar and place it in the ball mill.
-
Mill the mixture at a specific frequency for a set duration. The following parameters can be used as a starting point for optimization:[1]
-
Low Frequency: 15 Hz for 60 minutes.
-
Medium Frequency: 20 Hz for 30 minutes.
-
High Frequency: 45 Hz for 30 minutes.
-
-
After milling, carefully open the jar and collect the resulting powder.
-
The product is the dihydrated zinc this compound, [Zn(INA)₂(H₂O)₂].
-
Characterize the product using PXRD to confirm the crystal phase and compare it with simulated patterns from single-crystal data if available. Further characterization by TGA can confirm the water content.
Mandatory Visualizations
Experimental Workflow for Solid-State Synthesis of Zinc Isonicotinates
Caption: Workflow for thermal and mechanochemical synthesis.
Logical Relationship for Selecting a Synthesis Method
Caption: Decision tree for choosing a synthesis method.
References
Isonicotinate Derivatives as Potential Antituberculosis Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The persistent global health threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant strains, necessitates the development of novel therapeutic agents. Isonicotinate derivatives, emerging from the scaffold of the frontline anti-TB drug isoniazid (B1672263), represent a promising avenue of research. These derivatives are being explored to enhance efficacy against resistant strains, improve pharmacokinetic properties, and reduce toxicity. This document provides a comprehensive overview of the application of this compound derivatives as potential antituberculosis agents, including detailed experimental protocols and a summary of key activity data.
Mechanism of Action
This compound derivatives, like their parent compound isoniazid, primarily target the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2][3] The generally accepted mechanism involves the activation of the prodrug by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2][3] This activation leads to the formation of a reactive species that, in complex with NAD+, inhibits the enoyl-acyl carrier protein reductase (InhA), an enzyme crucial for mycolic acid biosynthesis.[1][3] This disruption of the cell wall integrity ultimately leads to bacterial cell death.[1][2]
Quantitative Data Summary
The following tables summarize the in vitro antitubercular activity and cytotoxicity of selected this compound derivatives from various studies.
Table 1: In Vitro Antitubercular Activity of this compound Derivatives
| Compound ID | Derivative Type | Target Strain | MIC (µM) | Reference |
| Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide | Isonicotinoyl Hydrazone | M. tuberculosis H37Rv | <0.2 | |
| Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide | Isonicotinoyl Hydrazone | Isoniazid-Resistant M. tuberculosis SRI 1369 | 0.14 | [4] |
| (E)-N'-(4-chlorobenzylidene)isonicotinohydrazide | Isonicotinoyl Hydrazone | M. tuberculosis H37Rv | 0.31-0.62 µg/mL | [5] |
| (E)-N'-(4-nitrobenzylidene)isonicotinohydrazide | Isonicotinoyl Hydrazone | M. tuberculosis H37Rv | 0.31-0.62 µg/mL | [5] |
| N'-(un/substituted 2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide (8c) | Nicotinohydrazide | M. tuberculosis | 6.25 µg/mL | [6] |
| Isonicotinic acid N'- tetradecanoyl-hydrazide (12) | N(2)-acyl isonicotinic acid hydrazide | M. tuberculosis | More active than Isoniazid |
Table 2: Cytotoxicity of this compound Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide | HepG2 (Human Liver) | >100 | [4] |
| Various Isonicotinoyl Hydrazones and Hydrazides | HepG2 (Human Liver) | >25 | [7][8] |
| N'-(un/substituted 2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazides (8b, 8c) | HT-29, PC-3, A549, HepG2, MCF-7 | Devoid of apparent cytotoxicity | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on the specific derivative and laboratory conditions.
Synthesis of Isonicotinoyl Hydrazones (General Procedure)
This protocol describes a common method for the synthesis of isonicotinoyl hydrazones through the condensation of isoniazid with an appropriate aldehyde.
Materials:
-
Isoniazid (Isonicotinic acid hydrazide)
-
Substituted aldehyde
-
Ethanol (absolute)
-
Reflux apparatus
-
Filtration apparatus
-
Recrystallization solvents
Procedure:
-
Dissolve isoniazid (1 equivalent) in a minimal amount of hot ethanol.
-
To this solution, add a solution of the desired aldehyde (1 equivalent) in ethanol.
-
Add a few drops of a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for a period of 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The resulting precipitate (the isonicotinoyl hydrazone derivative) is collected by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.
-
Characterize the final product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) to confirm its structure and purity.
Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)
This colorimetric assay is a widely used method for determining the MIC of compounds against Mycobacterium tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Sterile 96-well microplates
-
Test compounds (this compound derivatives)
-
Isoniazid (as a positive control)
-
Alamar Blue reagent
-
Tween 80 (10% solution)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, add 100 µL of Middlebrook 7H9 broth to all wells.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform two-fold serial dilutions across the plate. The last well serves as a growth control (no compound).
-
Prepare an inoculum of M. tuberculosis H37Rv adjusted to a McFarland standard of 1.0, and then dilute it 1:50 in 7H9 broth.
-
Add 100 µL of the diluted bacterial suspension to each well.
-
Seal the plate with a plate sealer and incubate at 37°C for 5-7 days.
-
After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 10% Tween 80 to each well.
-
Re-incubate the plate for 24 hours.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
In Vitro Cytotoxicity Assay using HepG2 Cells (MTT Assay)
This protocol outlines the determination of the 50% cytotoxic concentration (IC50) of the this compound derivatives against a human liver cell line.
Materials:
-
HepG2 (human hepatocellular carcinoma) cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (this compound derivatives)
-
Doxorubicin (as a positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well cell culture plates
Procedure:
-
Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of the test compounds in DMEM.
-
After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of the test compounds. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds) and a positive control.
-
Incubate the plate for 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
In Vivo Efficacy Studies
For promising candidates, in vivo efficacy is typically evaluated in a mouse model of tuberculosis.
A common protocol involves infecting BALB/c mice with an aerosolized suspension of M. tuberculosis H37Rv.[8] Treatment with the this compound derivative (administered, for example, by oral gavage) typically begins several weeks post-infection to allow for the establishment of a chronic infection.[4] The primary endpoint is the reduction in bacterial load in the lungs and spleen, as determined by counting colony-forming units (CFU) on agar plates.[4][8]
Conclusion
This compound derivatives continue to be a fertile ground for the discovery of new antituberculosis agents. The derivatization of the isoniazid scaffold has shown potential in overcoming resistance and improving the therapeutic profile. The protocols and data presented here provide a framework for the synthesis, in vitro screening, and preliminary toxicological evaluation of novel this compound derivatives. Promising compounds identified through these methods can then be advanced to more comprehensive preclinical and clinical development.
References
- 1. journals.asm.org [journals.asm.org]
- 2. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. benchchem.com [benchchem.com]
- 5. Mechanisms of action of isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Isonicotinate
These comprehensive application notes provide detailed methodologies for the quantitative analysis of isonicotinate (the conjugate base of isonicotinic acid) in various samples, including pharmaceutical formulations and biological fluids. The protocols described herein are intended for researchers, scientists, and drug development professionals seeking robust and reliable analytical techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Application Note:
High-Performance Liquid Chromatography with UV detection is a widely used, robust, and cost-effective method for the quantification of this compound. This technique offers excellent separation and sensitivity for the analysis of this compound in bulk drug substances and pharmaceutical dosage forms. The method described below is a stability-indicating HPLC method that can separate this compound from its related substances.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD) is suitable for this analysis.
-
Chromatographic Conditions:
-
Column: Inertsil C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A filtered and degassed solution of potassium dihydrogen phosphate (B84403) buffer (pH 6.9).
-
Flow Rate: 1.5 mL/min.
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of isonicotinic acid reference standard in the mobile phase.
-
Perform serial dilutions to prepare working standard solutions covering the desired concentration range (e.g., 0.25 to 3.00 µg/mL).[1]
-
-
Sample Preparation (for Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of the active pharmaceutical ingredient (API).
-
Dissolve the powder in the mobile phase, sonicate to ensure complete dissolution, and dilute to a known volume.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
-
-
Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision (intraday and interday), specificity, limit of detection (LOD), and limit of quantification (LOQ).
Quantitative Data Summary:
| Parameter | Reported Value | Reference |
| Linearity Range | 0.25 - 3.00 µg/mL | [1] |
| Correlation Coefficient (r²) | > 0.999 | [1] |
| Limit of Detection (LOD) | 0.083 µg/mL | [1] |
| Limit of Quantification (LOQ) | 0.25 µg/mL | [1] |
| Accuracy (Recovery) | 98.0% - 102.0% | [2] |
| Precision (%RSD) | < 2.0% | [2] |
Experimental Workflow:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note:
LC-MS/MS is a highly sensitive and selective technique for the quantification of this compound, particularly in complex biological matrices such as plasma and urine.[3][4] This method is ideal for pharmacokinetic studies and therapeutic drug monitoring. The protocol below describes a method for the direct analysis of this compound in human plasma.
Experimental Protocol:
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 3 µm).[5]
-
Mobile Phase: Gradient elution with a mixture of 5 mM ammonium (B1175870) acetate (B1210297) in water and acetonitrile (B52724).[5]
-
Flow Rate: 0.250 mL/min.[5]
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.[5]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: Precursor ion (Q1) m/z 124 -> Product ion (Q3) m/z 80.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of isonicotinic acid in a suitable solvent (e.g., methanol (B129727)/water).
-
Prepare working standards by spiking drug-free plasma with known concentrations of this compound.
-
Prepare an internal standard (IS) solution (e.g., a stable isotope-labeled isonicotinic acid).
-
-
Sample Preparation (Plasma):
-
To a 100 µL aliquot of plasma, add the internal standard solution.
-
Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile or methanol).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase.
-
-
Method Validation: Validate the method for linearity, accuracy, precision, selectivity, matrix effect, and stability according to regulatory guidelines.
Quantitative Data Summary:
| Parameter | Reported Value | Reference |
| Linearity Range | 0.05 - 10 µg/mL | [3] |
| Correlation Coefficient (r) | > 0.9947 | [3] |
| Intra-day Precision (%CV) | 1.12 - 13.43% | [3] |
| Inter-day Precision (%CV) | 2.49 - 9.69% | [3] |
| Accuracy | 91.63 - 114.00% | [3] |
| Recovery | Consistent (CV < 9.36%) | [3] |
Experimental Workflow:
Gas Chromatography with Flame Ionization Detection (GC-FID)
Application Note:
Gas chromatography is a suitable technique for the analysis of volatile compounds. Since isonicotinic acid has a high melting point and is not readily volatile, a derivatization step to convert it into a more volatile ester, such as methyl this compound, is necessary.[6][7] This method is particularly useful for purity testing and quantification of this compound as an impurity in other substances.
Experimental Protocol:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and a capillary column.
-
Derivatization:
-
Esterify the isonicotinic acid sample with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to form methyl this compound.
-
Neutralize the reaction mixture and extract the methyl this compound into a suitable organic solvent (e.g., dichloromethane).
-
-
Chromatographic Conditions:
-
Standard and Sample Preparation:
-
Prepare a stock solution of methyl this compound standard in methanol.
-
Create a calibration curve by preparing a series of standard solutions of varying concentrations.
-
Derivatize the this compound-containing sample as described above and dissolve the final extract in a known volume of solvent.
-
-
Method Validation: The method should be validated for linearity, precision, accuracy, and sensitivity.
Quantitative Data Summary:
| Parameter | Reported Value | Reference |
| Linearity Range | 0.1 - 1.0% (as impurity) | [6][7] |
| Correlation Coefficient (r) | 0.9997 | [6][7] |
| Retention Time | ~5.60 min | [6] |
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 3. Quantitative Analysis of Isoniazid and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS method for simultaneous quantification of the first-line anti-tuberculosis drugs and six primary metabolites in patient plasma: Implications for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. asianpubs.org [asianpubs.org]
- 7. asianpubs.org [asianpubs.org]
Application Notes and Protocols for Isonicotinate Analysis by HPLC and GC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of isonicotinate (isonicotinic acid) and its derivatives using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods are crucial for quality control in pharmaceutical manufacturing, pharmacokinetic studies, and various research applications.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a versatile and widely used technique for the analysis of this compound and its related compounds, such as the antituberculosis drug isoniazid (B1672263). The methods often utilize reversed-phase chromatography with UV detection.
Quantitative Data Summary: HPLC Methods
| Parameter | Method 1: Isonicotinic Acid Analysis | Method 2: Isoniazid and Isonicotinic Acid in Tablets | Method 3: Isonicotinic Acid as an Impurity |
| Analyte(s) | Isonicotinic Acid | Isoniazid, Isonicotinic Acid | Isonicotinic Acid, Isonicotinamide |
| Column | Primesep 100 (4.6 x 150 mm, 5 µm)[1] | SHIM-PACK VP-ODS C18[2][3] | Inertsil C-18 (250 x 4.6 mm, 5 µ) |
| Mobile Phase | Acetonitrile (10%) and 0.05% Sulfuric Acid in Water[1] | Methanol (B129727):Water (40:60) with 0.2% Docusate (B154912) Sodium[2][3] | Potassium dihydrogen phosphate (B84403) buffer (pH 6.9) |
| Flow Rate | 1.0 mL/min[1] | 0.8 mL/min[2][3] | 1.5 mL/min |
| Detection | UV at 200 nm[1] | UV at 261 nm[2][3] | UV at 254 nm |
| Linearity Range | Not Specified | Isoniazid: 10-1000 µg/mL (r=0.9998), Isonicotinic Acid: 2-24 µg/mL (r=0.9994)[2][3] | Isonicotinic Acid: 0.25-3.00 µg/mL |
| LOD | 2 ppb (instrument dependent)[1] | Not Specified | 0.083 µg/mL[4] |
| LOQ | Not Specified | Not Specified | Not Specified |
| Sample | 1.0 mg/mL in 50:50 MeCN/H₂O[1] | Isoniazid Tablets | Isoniazid and Ethambutol HCl Tablets |
| Injection Volume | 1 µL[1] | 5 µL[2][3] | Not Specified |
| Average Recovery | Not Specified | Isoniazid: 99.57%, Isonicotinic Acid: 98.96%[2][3] | Not Specified |
Experimental Protocol: HPLC Analysis of Isonicotinic Acid in Pharmaceutical Tablets
This protocol is based on a method for the simultaneous determination of isoniazid and its impurity, isonicotinic acid, in tablet formulations.[2][3]
1. Instrumentation and Materials
-
HPLC system with a UV detector
-
SHIM-PACK VP-ODS C18 column or equivalent
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Docusate Sodium
-
Reference standards for isoniazid and isonicotinic acid
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
2. Preparation of Solutions
-
Mobile Phase: Prepare a 40:60 (v/v) mixture of methanol and water. Add docusate sodium to the aqueous portion to a final concentration of 0.2%. Filter and degas the mobile phase before use.
-
Standard Stock Solutions: Accurately weigh and dissolve appropriate amounts of isoniazid and isonicotinic acid reference standards in the mobile phase to prepare individual stock solutions.
-
Working Standard Solutions: From the stock solutions, prepare a series of working standard solutions of varying concentrations to establish a calibration curve. The concentration ranges should encompass the expected concentrations in the samples (e.g., 10-1000 µg/mL for isoniazid and 2-24 µg/mL for isonicotinic acid).[2][3]
-
Sample Preparation:
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of the active pharmaceutical ingredient (API).
-
Transfer the powder to a volumetric flask and add the mobile phase.
-
Sonicate for a sufficient time to ensure complete dissolution of the analytes.
-
Dilute to the mark with the mobile phase and mix well.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
3. Chromatographic Conditions
-
Column: SHIM-PACK VP-ODS C18
-
Mobile Phase: Methanol:Water (40:60) with 0.2% Docusate Sodium
-
Flow Rate: 0.8 mL/min
-
Detection Wavelength: 261 nm
-
Injection Volume: 5 µL
-
Column Temperature: Ambient
4. Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the peaks of isoniazid and isonicotinic acid based on their retention times compared to the standards.
-
Quantify the amount of each analyte in the sample using the calibration curve.
Workflow for HPLC Analysis of this compound
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography (GC) Methods
Due to the high melting point and polarity of isonicotinic acid, direct analysis by GC can be challenging.[5] Therefore, derivatization is often employed to convert the analyte into a more volatile and thermally stable form. A common derivatization technique is esterification to form methyl this compound.[5]
Quantitative Data Summary: GC Method
| Parameter | Method: Determination of Methyl-isonicotinate |
| Analyte | Methyl-isonicotinate (as a derivative of isonicotinic acid) |
| Column | DB-5 (30 m x 0.53 mm ID, 2.65 µm film thickness)[5][6] |
| Carrier Gas | Nitrogen[5] |
| Injector Temperature | 230°C[5] |
| Detector Temperature | 250°C (FID)[5] |
| Oven Temperature Program | 100°C (0 min), ramp at 10°C/min to 270°C (hold 5 min)[5] |
| Column Flow | 5.0 mL/min[5] |
| Split Ratio | 1:20[5] |
| Detector | Flame Ionization Detector (FID)[5] |
| Linearity Range | 0.1 - 1.0% (as isonicotinic acid impurity) with a correlation coefficient of 0.9997[5][6] |
| Retention Time | 5.60 min for methyl this compound[5] |
| Injection Volume | 1 µL[5] |
Experimental Protocol: GC Analysis of Isonicotinic Acid via Methyl Ester Derivatization
This protocol describes the determination of isonicotinic acid as an impurity in isonipecotic acid by converting both to their methyl esters.[5]
1. Instrumentation and Materials
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
DB-5 capillary column or equivalent
-
Methanol (HPLC grade)
-
Derivatization reagent (e.g., Methanolic HCl or BF₃-Methanol)
-
Reference standards for isonicotinic acid and isonipecotic acid
-
Heating block or water bath
-
Vials with screw caps
-
Syringes for injection
2. Derivatization Procedure (Esterification)
-
Accurately weigh the sample containing isonicotinic acid into a reaction vial.
-
Add a known volume of methanol.
-
Add the esterification reagent (e.g., a few drops of concentrated sulfuric acid or a specific volume of methanolic HCl).
-
Seal the vial tightly and heat at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 1-2 hours) to complete the reaction.
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess acid if necessary (e.g., with a mild base like sodium bicarbonate solution) and extract the methyl esters with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
The organic layer containing the methyl esters is then used for GC analysis.
3. Preparation of Solutions
-
Standard Stock Solution: Prepare a stock solution of methyl this compound in methanol (e.g., 100 ppm).[5]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve covering the desired concentration range (e.g., 0.1% to 1.0%).[5]
-
Sample Preparation: Subject the sample containing isonicotinic acid to the derivatization procedure described above.
4. Chromatographic Conditions
-
Column: DB-5 (30 m x 0.53 mm ID, 2.65 µm film thickness)
-
Carrier Gas: Nitrogen at a flow rate of 5.0 mL/min
-
Injector Temperature: 230°C
-
Detector Temperature: 250°C
-
Oven Program: Start at 100°C, then ramp at 10°C/min to 270°C and hold for 5 minutes.
-
Injection Mode: Split (1:20 ratio)
-
Injection Volume: 1 µL
5. Analysis
-
Equilibrate the GC system with the specified conditions.
-
Inject the derivatized working standard solutions to generate a calibration curve.
-
Inject the derivatized sample solution.
-
Identify the methyl this compound peak based on its retention time (approximately 5.60 min).[5]
-
Quantify the amount of methyl this compound in the sample using the calibration curve, and from this, calculate the original concentration of isonicotinic acid.
Workflow for GC Analysis of this compound
Caption: Workflow for the GC analysis of this compound via derivatization.
Disclaimer: The provided protocols are intended as a guide. It is essential to validate any analytical method for its intended use and to adhere to all relevant safety guidelines in the laboratory. Method parameters may require optimization based on the specific instrumentation and sample matrix.
References
- 1. HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of isoniazid and isonicotinic acid contents in tablets by HPLC | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. asianpubs.org [asianpubs.org]
Application Notes and Protocols for Isonicotinate-Based Novel Polymers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of isonicotinate derivatives, particularly isonicotinoyl hydrazones, in the development of novel polymers for advanced drug delivery systems. The focus is on pH-sensitive platforms for targeted cancer therapy, leveraging the acidic tumor microenvironment for controlled drug release. While the conceptual framework is robust, it is important to note that specific quantitative data for many this compound-based systems is an emerging area of research. The presented data and protocols are based on established principles of similar polymer-drug conjugate systems and provide a strong foundation for development and experimentation.
Introduction to this compound in Polymer-Based Drug Delivery
This compound and its derivatives offer a versatile platform for the functionalization of polymers, enabling the creation of "smart" drug delivery vehicles. The pyridine (B92270) nitrogen of the this compound moiety can be used for coordination with metal centers to form metal-organic frameworks (MOFs), while the carboxylic acid group provides a reactive handle for covalent conjugation to polymer backbones or drugs.
A particularly promising application for drug development is the use of isonicotinoyl hydrazones . This linkage is formed by the condensation of isonicotinic acid hydrazide with a ketone or aldehyde group on a drug molecule. The resulting hydrazone bond is relatively stable at physiological pH (7.4) but is susceptible to hydrolysis under acidic conditions (pH 5.0-6.5), such as those found in tumor tissues and intracellular endosomes and lysosomes. This pH-dependent cleavage allows for the targeted release of conjugated drugs at the site of action, minimizing systemic toxicity.[1][2]
Key Applications:
-
Targeted Cancer Therapy: pH-sensitive release of chemotherapeutics like doxorubicin (B1662922) and paclitaxel (B517696) in the acidic tumor microenvironment.[3][4]
-
Controlled Release of Anti-Inflammatory Agents: Development of hydrogels for localized and sustained release of drugs like ibuprofen.[5][6]
-
Metal-Organic Frameworks (MOFs) for Enhanced Bioavailability: Encapsulation of poorly soluble drugs to improve their pharmacokinetic profiles.[6][7]
Data Presentation: Drug Loading and Release Characteristics
The following tables summarize representative quantitative data for drug loading and pH-sensitive release from polymer-drug conjugates utilizing hydrazone linkages. While not exclusively from this compound-based systems, these values provide a benchmark for expected performance.
Table 1: Doxorubicin Loading and Release from Hydrazone-Linked Polymers
| Polymer System | Drug Loading Content (DLC) (%) | Encapsulation Efficiency (EE) (%) | Cumulative Release at pH 7.4 (after 48h) (%) | Cumulative Release at pH 5.0 (after 48h) (%) | Reference(s) |
| Gelatin-Doxorubicin Conjugate | 3.4 - 5.0 (w/w) | Not Applicable | ~10 | ~48 | [8] |
| Poly(β-L-malic acid)-DOX Nanoconjugate | 5 (w/w) | Not Applicable | <10 (after 40h) | >80 (after 40h) | [9] |
| PEG-poly(aspartate) Micelles | Not Specified | Not Specified | ~35 (after 72h) | ~52 (after 72h) | [10] |
| Hydrazone-functionalized NCOFs | 41 | Not Specified | ~13.5 (after 72h) | ~80 (at pH 5.2 after 72h) | [4] |
| Doxorubicin Lauryl Hydrazone Micelles | 29 | Not Specified | Slow Release | pH-sensitive Release |
Table 2: Paclitaxel Loading and Release from pH-Sensitive Polymers
| Polymer System | Drug Loading Content (DLC) (%) | Encapsulation Efficiency (EE) (%) | Cumulative Release at pH 7.4 (after 48h) (%) | Cumulative Release at pH 5.5 (after 48h) (%) | Reference(s) |
| PLGA Nanoparticles | 3 (w/w) | 30 | Biphasic, sustained release | Not Specified | [9][11] |
| PEGylated PLGA Nanoparticles | Not Specified | Higher with nanoprecipitation | Biphasic, sustained release | Not Specified | [12] |
| mPEG-pH-PCL Micelles | Not Specified | Not Specified | ~50 | ~92 | [2] |
Experimental Protocols
Protocol for Synthesis of an Isonicotinoyl Hydrazone-Doxorubicin Conjugate
This protocol describes a general method for conjugating doxorubicin to a polymer backbone functionalized with isonicotinic acid hydrazide.
Materials:
-
Doxorubicin hydrochloride (DOX·HCl)
-
Polymer with carboxylic acid groups (e.g., PLGA-COOH, Chitosan-g-succinic acid)
-
Isonicotinic acid hydrazide (Isoniazid)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
Triethylamine (TEA)
-
Dialysis membrane (MWCO 3.5 kDa)
-
Deionized water
Procedure:
-
Activate Polymer: Dissolve the carboxylated polymer in anhydrous DMF. Add EDC·HCl (1.5 eq) and NHS (1.5 eq) to the solution and stir at room temperature for 4 hours to activate the carboxylic acid groups.
-
Prepare Doxorubicin: Dissolve DOX·HCl in anhydrous DMF and add TEA (2.0 eq) to neutralize the hydrochloride. Stir for 30 minutes.
-
Synthesize Isonicotinoyl Hydrazone Linker: In a separate flask, dissolve isonicotinic acid hydrazide in anhydrous DMF.
-
Conjugation: Add the activated polymer solution dropwise to the isonicotinic acid hydrazide solution and stir at room temperature for 24 hours. Then, add the prepared doxorubicin solution to the reaction mixture and stir for another 48 hours in the dark.
-
Purification: Transfer the reaction mixture to a dialysis membrane and dialyze against deionized water for 72 hours, changing the water every 6 hours to remove unreacted reagents.
-
Lyophilization: Freeze-dry the purified conjugate to obtain a solid product.
-
Characterization: Confirm the synthesis and determine the drug loading content using ¹H NMR and UV-Vis spectroscopy.
Protocol for Preparation of Drug-Loaded PLGA Nanoparticles
This protocol outlines the single emulsion-solvent evaporation method for encapsulating a hydrophobic drug within PLGA nanoparticles.[13]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Drug (e.g., Paclitaxel or Isonicotinoyl Hydrazone-Doxorubicin conjugate)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in water)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve 250 mg of PLGA and a specified amount of the drug in 5 ml of DCM.[13]
-
Aqueous Phase Preparation: Prepare a 100 ml solution of 1% (w/v) PVA in deionized water.[13]
-
Emulsification: Add the organic phase to the aqueous phase and sonicate the mixture on an ice bath. Use a probe sonicator with a routine of 1 second power on, followed by 3 seconds power off, for a total of 3-5 minutes.[13]
-
Solvent Evaporation: Immediately after sonication, transfer the emulsion to a magnetic stirrer and stir at room temperature for 3-4 hours to allow the DCM to evaporate.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at a low speed (e.g., 7,000 rpm for 3 min) to remove any large aggregates. Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 12,000 rpm for 5 min) to pellet the nanoparticles.[13]
-
Washing: Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the centrifugation and washing step twice to remove residual PVA and unencapsulated drug.
-
Storage: Resuspend the final nanoparticle pellet in deionized water or a suitable buffer and store at 4°C or lyophilize for long-term storage.
Protocol for In Vitro Drug Release Study
This protocol describes a dialysis-based method to evaluate the pH-sensitive release of a drug from nanoparticles.
Materials:
-
Drug-loaded nanoparticle suspension
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Acetate (B1210297) buffer at pH 5.0
-
Dialysis membrane (MWCO appropriate for the free drug)
-
Shaking incubator or water bath at 37°C
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Preparation: Transfer a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Release: Place the dialysis bag into a larger container with a known volume of release buffer (either pH 7.4 PBS or pH 5.0 acetate buffer).
-
Incubation: Incubate the setup at 37°C with gentle shaking.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Quantification: Analyze the concentration of the released drug in the collected aliquots using HPLC or UV-Vis spectrophotometry.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point relative to the initial total amount of drug in the nanoparticles.
Protocol for In Vitro Biocompatibility (MTT Assay)
This protocol provides a standard method for assessing the cytotoxicity of the developed polymers or nanoparticles on a cell line such as L929 mouse fibroblasts or NIH/3T3.[14]
Materials:
-
L929 or NIH/3T3 cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Polymer/nanoparticle samples at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 3.5 x 10³ cells per well and allow them to adhere overnight.[14]
-
Treatment: Remove the medium and add fresh medium containing different concentrations of the polymer or nanoparticle samples. Include a negative control (medium only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the negative control. Plot cell viability against sample concentration to determine the IC50 value.
Visualizations: Pathways and Workflows
Caption: Synthesis of a polymer-drug conjugate via an isonicotinoyl hydrazone linker.
Caption: Workflow for preparing and characterizing drug-loaded nanoparticles.
Caption: pH-sensitive drug release mechanism in the tumor microenvironment.
Caption: Cellular uptake and intracellular pH-triggered drug release pathway.
Concluding Remarks
The use of this compound, particularly through the formation of isonicotinoyl hydrazone linkers, presents a highly promising strategy for the development of novel polymers for targeted drug delivery. The inherent pH-sensitivity of the hydrazone bond is a key feature that can be exploited to achieve controlled release of therapeutic agents in the acidic microenvironments of tumors and within cancer cells. The protocols and data provided herein serve as a foundational guide for researchers and drug development professionals to design, synthesize, and evaluate this compound-based polymer systems. Further research is warranted to generate specific quantitative data on drug loading, release kinetics, biocompatibility, and in vivo efficacy for a wider range of this compound-polymer-drug combinations to fully realize their therapeutic potential.
References
- 1. Hydrazone linkages in pH responsive drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: Structural optimization of a "smart" doxorubicin-polypeptide conjugate for thermally targeted delivery to solid tumors. [scholars.duke.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Chitosan-graft-6-mercaptonicotinic acid: synthesis, characterization, and biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugdeliverybusiness.com [drugdeliverybusiness.com]
- 7. Metal-Organic Frameworks as Potential Drug Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Paclitaxel loading in PLGA nanospheres affected the in vitro drug cell accumulation and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paclitaxel loading in PLGA nanospheres affected the in vitro drug cell accumulation and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Paclitaxel-loaded PEGylated PLGA-based nanoparticles: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Antioxidant action and cytotoxicity on HeLa and NIH-3T3 cells of new quercetin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving yield in isonicotinate synthesis reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of isonicotinate synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for this compound synthesis?
A1: Common starting materials for this compound synthesis include isonicotinic acid, 4-cyanopyridine (B195900), and derivatives of 2,6-dihalopyridine-4-carboxylic acid. The choice of starting material often depends on the desired scale of the reaction, available reagents, and the specific this compound ester being synthesized.
Q2: Which synthetic route generally provides the highest yield?
A2: The yield of this compound synthesis is highly dependent on the specific reaction conditions, substrate, and scale. However, methods starting from isonicotinoyl chloride hydrochloride, generated from isonicotinic acid and thionyl chloride, have been reported to produce high yields of activated esters (up to 98% for the acid chloride and 97% for the subsequent ester).[1][2] Enzymatic hydrolysis of 4-cyanopyridine can also achieve high conversions, with some methods reporting 100% conversion to isonicotinic acid, which is a precursor to the ester.[3]
Q3: How can I minimize the formation of by-products?
A3: Minimizing by-products depends on the chosen synthetic route. For Fischer esterification, using a dehydrating agent or removing water physically can shift the equilibrium towards the product.[4] When using coupling reagents like DCC, side reactions forming N-acyl-N,N'-dicyclohexylureas can be an issue; in such cases, alternative methods like the acid chloride route might be preferable.[1][4] In enzymatic reactions, controlling substrate and product concentrations can prevent the formation of inhibitory by-products.[5][6]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Fischer Esterification
Potential Cause 1: Incomplete Reaction
-
Troubleshooting Steps:
-
Optimize Reaction Time and Temperature: Ensure the reaction is heated to the optimal temperature for the specific alcohol and catalyst being used and allow it to proceed for a sufficient duration. For example, esterification of isonicotinic acid with methanol (B129727) and sulfuric acid may require heating on a water bath for 8 hours.[7]
-
Ensure Proper Mixing: Use continuous and efficient stirring to ensure adequate contact between the reactants and catalyst.
-
Adjust Reactant Ratios: While a stoichiometric amount of alcohol is required, using an excess of the alcohol can shift the equilibrium towards the product.
-
Effective Water Removal: Fischer esterification is a reversible reaction. To drive it to completion, remove the water produced. This can be achieved by using a Dean-Stark apparatus, a dehydrating agent like molecular sieves, or by using the acid catalyst (e.g., concentrated H₂SO₄) which also acts as a dehydrating agent.[4]
-
Potential Cause 2: Catalyst Inactivity
-
Troubleshooting Steps:
-
Use an Appropriate Catalyst: Strong acids like sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂) are commonly used.[7]
-
Ensure Anhydrous Conditions: The presence of water can hydrolyze the ester product and deactivate some catalysts. Ensure all glassware is dry and use anhydrous solvents and reagents.
-
Issue 2: Difficulty in Product Purification
Potential Cause 1: Persistent By-products from Coupling Reagents
-
Troubleshooting Steps:
-
Alternative Coupling Reagents: If using DCC, the dicyclohexylurea by-product can be difficult to remove.[4] Consider using a water-soluble carbodiimide (B86325) like EDC-HCl, which allows for the easy removal of the urea (B33335) by-product through aqueous extraction.
-
Alternative Synthesis Route: Avoid coupling reagents altogether by opting for the synthesis via isonicotinoyl chloride.[1]
-
Potential Cause 2: Incomplete Separation During Extraction
-
Troubleshooting Steps:
-
pH Adjustment: After the reaction, neutralizing the acid catalyst is crucial. For instance, using a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to adjust the pH to around 6-7 can help in the separation of the ester into the organic layer during extraction.[7]
-
Proper Solvent Selection: Use a solvent for extraction in which your this compound ester is highly soluble and which is immiscible with the aqueous layer (e.g., ethyl acetate, chloroform).[7]
-
Brine Wash: After extraction, washing the organic layer with brine (saturated NaCl solution) can help to remove residual water and some water-soluble impurities.
-
Issue 3: Low Yield in Enzymatic Hydrolysis of 4-Cyanopyridine
Potential Cause 1: Substrate or Product Inhibition
-
Troubleshooting Steps:
-
Fed-Batch Reaction: To overcome substrate inhibition, a fed-batch approach where the substrate (4-cyanopyridine) is added incrementally can be employed. This maintains a low substrate concentration, preventing inhibition of the nitrilase enzyme.[5]
-
Immobilized Enzymes: Using immobilized enzymes can sometimes improve stability and reduce product inhibition. It also simplifies the separation of the catalyst from the reaction mixture.[5]
-
Optimize Reaction Conditions: Ensure the pH and temperature are optimal for the specific nitrilase being used. For example, nitrilase from Pseudomonas putida shows optimum activity at pH 7.5 and 45°C.[8]
-
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Starting Material | Reagents/Catalyst | Solvent | Reaction Conditions | Yield | Reference |
| Isonicotinic Acid | Methanol, H₂SO₄ | Methanol | Heat on water bath for 8 hours | Not specified | [7] |
| Isonicotinic Acid | SOCl₂, DMF | None (initially) | Room temperature, 30 mins | 98% (for acid chloride) | [1] |
| Isonicotinoyl Chloride HCl | Pentafluorophenol, Triethylamine | THF | Room temperature, 12 hours | 97% | [1] |
| 4-Cyanopyridine | Nocardia globerula NHB-2 (immobilized cells) | Sodium phosphate (B84403) buffer | pH 7.5 | High conversion | [5] |
| 4-Cyanopyridine | Pseudomonas putida CGMCC3830 | Water | 30°C, pH 7.5 | 123 g/L product | [6][8] |
| Ethyl 4-pyridinecarboxylate | Activated carbon, Toluene | Toluene | 130°C, 10 mins (microwave) | 97.2% | [9] |
Experimental Protocols
Protocol 1: Synthesis of Isonicotinoyl Chloride Hydrochloride[1]
-
To a stirred mixture of isonicotinic acid (24.6 g; 0.2 mol) and DMF (1 mL), carefully add thionyl chloride (60 mL).
-
A lively gas evolution will occur. After 30 minutes, all the acid should dissolve, and the temperature will rise to approximately 40°C.
-
Remove the excess thionyl chloride in vacuo.
-
Stir 200 mL of diethyl ether into the residue.
-
Filter the crude product, wash it with diethyl ether, and dry it in vacuo at 40°C.
-
This yields approximately 35.0 g (98%) of white crystals of isonicotinoyl chloride hydrochloride.
Protocol 2: Fischer Esterification of Isonicotinic Acid with Methanol[7]
-
In a round-bottomed flask, combine isonicotinic acid (10 g), methanol (25 mL), and concentrated sulfuric acid (3 mL).
-
Heat the reaction mixture on a water bath for 8 hours.
-
Cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated solution of Na₂CO₃. The methyl this compound will separate as an oil.
-
Extract the product with chloroform (B151607).
-
Remove the chloroform under vacuum to obtain the ester.
-
The ester can be further purified by vacuum distillation.
Protocol 3: Enzymatic Hydrolysis of 4-Cyanopyridine[5]
-
Prepare immobilized whole cells of Nocardia globerula NHB-2 in 1% agar.
-
Design a fed-batch reaction at a 100 mL scale.
-
Maintain a substrate feed of 50 mM 4-cyanopyridine every 20 minutes using immobilized cells equivalent to 30 Uml⁻¹ nitrilase activity.
-
The reaction is carried out in a 0.1M sodium phosphate buffer at pH 7.5.
-
Monitor the conversion of 4-cyanopyridine to isonicotinic acid.
Visualizations
Caption: Troubleshooting logic for low this compound yield.
Caption: Workflow for this compound synthesis via acid chloride.
References
- 1. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bioencapsulation.net [bioencapsulation.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemicalpapers.com [chemicalpapers.com]
- 9. Ethyl this compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Isonicotinate Compounds
Welcome to the technical support center for the purification of isonicotinate compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound esters and related derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound ester synthesis?
A1: The most common impurities encountered after the synthesis of this compound esters include:
-
Unreacted Isonicotinic Acid: Due to incomplete esterification, the starting carboxylic acid is a frequent impurity.
-
Residual Alcohol: The alcohol used for the esterification (e.g., methanol (B129727), ethanol) may remain.
-
Positional Isomers: If the starting material is a mixture of picolines, isomers such as nicotinate (B505614) (from beta-picoline) and picolinate (B1231196) (from alpha-picoline) may be present.[1]
-
Side-Reaction Products: Depending on the synthetic route, byproducts from side reactions can occur.
-
Degradation Products: this compound esters can be susceptible to hydrolysis back to isonicotinic acid, especially in the presence of moisture or on acidic stationary phases like silica (B1680970) gel.[2]
Q2: My this compound compound appears to be degrading on the silica gel column. What can I do?
A2: Degradation on silica gel is a known issue, particularly for methyl and ethyl isonicotinates which are the most unstable among common esters.[2] The acidic nature of silica gel can catalyze the hydrolysis of the ester back to isonicotinic acid.[3] To mitigate this:
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a base. A common method is to use a solvent system containing a small amount of triethylamine (B128534) (0.1-2.0%).[4]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360) or a chemically modified silica gel (e.g., C18 for reversed-phase chromatography).
-
Minimize Contact Time: Use flash column chromatography to reduce the time your compound spends on the column.[5]
Q3: How can I effectively remove unreacted isonicotinic acid from my this compound ester?
A3: Unreacted isonicotinic acid can often be removed through a few key techniques:
-
Aqueous Wash: During the reaction workup, washing the organic layer with a mild aqueous base solution, such as 10% sodium bicarbonate, will convert the acidic isonicotinic acid into its water-soluble salt, which will then partition into the aqueous layer.[6]
-
Column Chromatography: Isonicotinic acid is significantly more polar than its corresponding ester. Therefore, it will have a much lower Rf value on a TLC plate and will stick strongly to the baseline of a normal-phase silica gel column, allowing for the less polar ester to be eluted first.[6]
-
Fractional Crystallization: In some cases, the difference in solubility between the acid and the ester in a particular solvent system can be exploited for separation via crystallization.[1]
Q4: What are suitable solvent systems for the column chromatography of this compound esters?
A4: The choice of solvent system depends on the specific this compound ester and the impurities present. A good starting point for normal-phase chromatography on silica gel is a mixture of a non-polar solvent and a moderately polar solvent. Common systems include:
-
Hexane / Ethyl Acetate[4]
-
Dichloromethane (B109758) / Methanol (often with a small amount of ammonia (B1221849) for basic compounds)[4]
The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand. Aim for an Rf value of 0.25-0.35 for your desired compound for good separation on a column.[8]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound compounds.
Problem 1: Low or No Recovery of the this compound Ester from the Column
| Possible Cause | Solution |
| Compound is too polar and is sticking to the silica gel. | Increase the polarity of the eluent. If you are using a hexane/ethyl acetate (B1210297) system, gradually increase the proportion of ethyl acetate. For very polar compounds, a small amount of methanol can be added to the eluent.[4] |
| Compound has degraded on the column. | As mentioned in the FAQs, consider deactivating the silica gel with triethylamine, using an alternative stationary phase, or minimizing contact time with flash chromatography.[2][4] |
| The compound is not UV-active or does not stain well, making it difficult to track. | Use alternative visualization techniques for TLC, such as potassium permanganate (B83412) stain or iodine vapor, to locate your compound in the collected fractions. |
| Incorrect solvent system chosen based on TLC. | Ensure the TLC was run in the exact same solvent system as the column. Co-spotting with the starting material can help confirm the identity of the spots. |
Problem 2: Co-elution of the this compound Ester with Impurities
| Possible Cause | Solution |
| Poor separation between the ester and a non-polar impurity. | Decrease the polarity of the eluent. A shallower gradient (a slower increase in the polar solvent) during elution can improve the separation of compounds with similar Rf values. |
| Poor separation between the ester and a slightly more polar impurity. | Optimize the solvent system using different solvent combinations. Sometimes switching one of the solvents (e.g., using dichloromethane instead of hexane) can alter the selectivity and improve separation. |
| Column was overloaded with the crude sample. | Use a larger column or reduce the amount of sample loaded. A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight for good separation. |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for good separation. |
Problem 3: Difficulty in Recrystallizing the this compound Ester
| Possible Cause | Solution |
| The compound "oils out" instead of forming crystals. | This happens when the solution is supersaturated at a temperature above the melting point of the solute. Try using a larger volume of solvent, cooling the solution more slowly, or using a different solvent system. Seeding the solution with a small crystal of the pure compound can also help induce crystallization. |
| No crystals form upon cooling. | The solution may not be sufficiently saturated. Evaporate some of the solvent to increase the concentration and then try cooling again. Scratching the inside of the flask with a glass rod can create nucleation sites and induce crystallization.[9] |
| The crystals are colored or appear impure. | The chosen solvent may not be ideal for rejecting the colored impurity. Try a different recrystallization solvent. Sometimes a hot filtration step to remove insoluble impurities before cooling can be beneficial. If the impurity co-crystallizes, a preliminary purification by column chromatography may be necessary. |
| Poor recovery of the recrystallized product. | The compound may be too soluble in the chosen solvent, even at low temperatures. Consider using a solvent in which the compound has lower solubility at cold temperatures. Ensure the crystals are washed with a minimal amount of ice-cold solvent to avoid redissolving the product. |
Quantitative Data Summary
The following table summarizes typical parameters and outcomes for the purification of this compound esters based on literature examples. Note that actual results will vary depending on the specific compound, scale, and experimental conditions.
| Purification Method | Compound | Stationary/Mobile Phase or Solvent | Typical Yield | Reported Purity | Reference |
| Column Chromatography | Methyl this compound | Silica gel; Petroleum ether:Ethyl acetate (9:1) | ~80% (synthesis yield) | Not specified, but sufficient for subsequent steps. | [7] |
| Column Chromatography | Methyl nicotinate (isomer) | Silica gel; Petroleum ether/ethyl acetate | Not specified | High purity for spectroscopic analysis. | [6] |
| Workup/Extraction | Ethyl this compound Hydrochloride | Toluene, Ethanol, Water, Ether | 96% (synthesis yield) | m.p. 166-168°C | |
| Distillation | Methyl this compound | - | 65% (crude) | Not specified | |
| Recrystallization | Isonicotinic acid N-hydroxysuccinimidyl ester | 2-propanol | 84% | m.p. 140-141°C | [10] |
Experimental Protocols
Protocol 1: Purification of Methyl this compound by Column Chromatography
This protocol is a general guideline for the purification of methyl this compound from a crude reaction mixture containing unreacted isonicotinic acid.
1. Materials:
-
Crude methyl this compound
-
Silica gel (60-120 mesh)
-
Petroleum ether
-
Ethyl acetate
-
Chromatography column
-
TLC plates, chamber, and UV lamp
-
Collection tubes/flasks
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it in a solvent system of petroleum ether:ethyl acetate (e.g., 9:1 or 4:1).
-
Visualize the plate under a UV lamp. The methyl this compound should have a higher Rf value than the isonicotinic acid, which will likely remain at the baseline. Adjust the solvent ratio to achieve an Rf of ~0.3 for the ester.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in petroleum ether.
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance when adding the sample and eluent.
-
-
Sample Loading:
-
Dissolve the crude methyl this compound in a minimal amount of the eluent.
-
Carefully load the sample solution onto the top of the column using a pipette.
-
Allow the sample to absorb into the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent (the solvent system determined by TLC) to the column.
-
Begin collecting fractions.
-
Monitor the elution process by periodically taking a small sample from the collected fractions and running a TLC.
-
Combine the fractions that contain the pure methyl this compound.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified methyl this compound.
-
Protocol 2: Recrystallization of an this compound Compound
This is a general protocol for recrystallization. The choice of solvent is crucial and must be determined experimentally. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
1. Materials:
-
Crude this compound compound
-
Recrystallization solvent(s)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel and flask)
2. Procedure:
-
Solvent Selection:
-
Place a small amount of the crude compound in a test tube and add a small amount of the potential solvent.
-
If it dissolves at room temperature, the solvent is not suitable.
-
If it does not dissolve at room temperature, heat the mixture. If it dissolves when hot, it is a potentially good solvent.
-
Cool the solution in an ice bath to see if crystals form.
-
-
Dissolution:
-
Place the crude compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the compound just dissolves completely.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to dry completely.
-
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound compounds.
Caption: Troubleshooting decision tree for low yield in this compound purification by column chromatography.
References
- 1. US3147269A - Process for the separation of nicotinic and isonicotinic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 4. silicycle.com [silicycle.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Methyl this compound synthesis - chemicalbook [chemicalbook.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Esterification of Isonicotinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of isonicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the esterification of isonicotinic acid?
A1: The most common methods for esterifying isonicotinic acid include:
-
Fischer-Speier Esterification: This classic method involves reacting isonicotinic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂). The reaction is driven to completion by using an excess of the alcohol or by removing water as it forms.[1][2][3][4][5]
-
Via Isonicotinoyl Chloride Hydrochloride: Isonicotinic acid can be converted to its more reactive acid chloride derivative using reagents like thionyl chloride or oxalyl chloride.[6][7] This intermediate readily reacts with alcohols to form the corresponding ester. However, the low solubility of isonicotinoyl chloride hydrochloride in some organic solvents can be a challenge.[6][8]
-
DCC Coupling (Steglich Esterification): N,N'-Dicyclohexylcarbodiimide (DCC) is a coupling agent that facilitates the esterification of isonicotinic acid with an alcohol under milder conditions. This method is particularly useful for sensitive substrates.[9][10]
Q2: What are the primary side reactions to be aware of during the esterification of isonicotinic acid?
A2: The primary side reactions depend on the chosen esterification method:
-
Incomplete Reaction (Fischer Esterification): Due to the reversible nature of the Fischer esterification, the reaction may not go to completion, resulting in a mixture of the starting material, the desired ester, and water.[11][12]
-
N-Acylurea Formation (DCC Coupling): A common side product in DCC-mediated esterifications is the formation of an N-acylurea. This occurs through the rearrangement of the O-acylisourea intermediate.[9][10][13][14]
-
Decarboxylation: At elevated temperatures, pyridinecarboxylic acids can undergo decarboxylation, leading to a loss of the starting material and reduced yield.[11]
-
Side reactions involving the pyridine (B92270) ring: Under harsh acidic conditions or high temperatures, side reactions on the pyridine ring can occur, leading to colored impurities.[11]
Troubleshooting Guides
Problem 1: Low or No Ester Yield in Fischer Esterification
| Possible Cause | Troubleshooting Steps |
| Equilibrium not shifted towards products | - Use a large excess of the alcohol (it can often be used as the solvent).[12] - Remove water as it forms using a Dean-Stark apparatus or by adding a drying agent like molecular sieves.[7][11] |
| Insufficient catalyst | - Increase the amount of acid catalyst (e.g., H₂SO₄) incrementally.[11] |
| Low reaction temperature | - Ensure the reaction is heated to reflux to achieve a reasonable reaction rate.[15][16] |
| Short reaction time | - Monitor the reaction progress using Thin Layer Chromatography (TTC) and extend the reaction time until the starting material is consumed.[11] |
| Protonation of the pyridine nitrogen | The basic nitrogen of the pyridine ring can be protonated by the acid catalyst, which can affect the reactivity. While esterification is still possible, ensuring sufficient catalyst is present to protonate both the carbonyl and the ring nitrogen may be necessary.[17] |
Problem 2: Formation of N-Acylurea in DCC Coupling
| Possible Cause | Troubleshooting Steps |
| Slow reaction of the alcohol with the O-acylisourea intermediate | - Add a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to accelerate the ester formation and suppress the rearrangement to N-acylurea.[10] |
| Reaction conditions favoring rearrangement | - Perform the reaction at lower temperatures if possible. |
Problem 3: Difficulty in Isolating the Product
| Possible Cause | Troubleshooting Steps |
| Product is soluble in the aqueous phase during workup | - After neutralizing the reaction mixture, extract the aqueous phase multiple times with a suitable organic solvent (e.g., ethyl acetate, chloroform).[2] - Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the ester and improve extraction efficiency.[1] |
| Emulsion formation during extraction | - Add a small amount of brine to help break the emulsion. - Allow the mixture to stand for a longer period. |
| Crude product is an oil | - Purify the crude ester by vacuum distillation or column chromatography.[1][2] |
Quantitative Data Summary
| Esterification Method | Reactants | Catalyst/Reagent | Reaction Conditions | Reported Yield | Reference |
| Fischer Esterification | Isonicotinic acid, Methanol (B129727) | H₂SO₄ | Reflux, 4.5 hr | 65% (crude) | |
| Fischer Esterification | Isonicotinic acid, Methanol | H₂SO₄ | Reflux | 80% | [15] |
| Via Acid Chloride | Isonicotinic acid, Thionyl chloride, Ethanol (B145695) | DMF (cat.) | 100°C, 90 min | 96% (as hydrochloride) | |
| Active Ester Synthesis | Isonicotinoyl chloride hydrochloride, N-hydroxysuccinimide | Triethylamine | - | 84% | [8] |
| Active Ester Synthesis | Isonicotinoyl chloride hydrochloride, 4-nitrophenol | Triethylamine | - | 54% | [8] |
| Active Ester Synthesis | Isonicotinoyl chloride hydrochloride, Pentafluorophenol | Triethylamine | - | 97% | [18] |
Experimental Protocols
Protocol 1: Synthesis of Methyl Isonicotinate via Fischer Esterification
Materials:
-
Isonicotinic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid
-
Sodium Carbonate solution (saturated)
-
Ether or Chloroform (B151607)
-
Anhydrous Sodium Sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, heating mantle.[1]
Procedure:
-
In a round-bottom flask, suspend isonicotinic acid (e.g., 100 g, 0.812 mol) in methanol (e.g., 250 ml).
-
Cool the stirred suspension to 10°C in an ice bath.
-
Slowly add concentrated sulfuric acid (e.g., 125 ml) dropwise, keeping the temperature below 20°C.
-
Remove the ice bath and heat the mixture to reflux for 4.5 hours.
-
After cooling, pour the reaction mixture onto ice (e.g., 1 kg).
-
Neutralize the mixture with a saturated solution of sodium carbonate until it is alkaline.
-
Filter off any solid precipitate.
-
Extract the filtrate with ether or chloroform (3 x 300 ml).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude methyl this compound.
-
The crude product can be further purified by vacuum distillation.[1][2]
Protocol 2: Synthesis of Ethyl this compound via Isonicotinoyl Chloride Hydrochloride
Materials:
-
Isonicotinic acid
-
Thionyl chloride
-
Dimethylformamide (DMF)
-
Absolute ethanol
-
Sodium bicarbonate
-
Ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of isonicotinic acid (123 g) in toluene (750 ml), add thionyl chloride (131 g) followed by a catalytic amount of DMF (1 ml).
-
Heat the mixture to 100°C for 90 minutes.
-
Cool the mixture to 90°C and carefully add absolute ethanol (80 ml) dropwise.
-
Heat the reaction back to 100°C for another 90 minutes.
-
Cool the mixture in an ice bath to precipitate the ethyl this compound hydrochloride.
-
Collect the precipitate by filtration and wash with ether.
-
To obtain the free ester, dissolve the hydrochloride salt in cold water, cover with a layer of ether, and cool in an ice bath.
-
Carefully add sodium bicarbonate with stirring to neutralize the acid.
-
Separate the layers and extract the aqueous phase with ether.
-
Combine the ether layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield ethyl this compound.
Visualizations
Caption: Fischer-Speier esterification of isonicotinic acid.
Caption: DCC coupling for isonicotinic acid esterification.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. Page loading... [guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Reaction of an Introverted Carboxylic Acid with Carbodiimide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and characterization of dendritic compounds containing nitrogen: monomer precursors in the construction of biomimetic membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Methyl this compound synthesis - chemicalbook [chemicalbook.com]
- 16. environmentclearance.nic.in [environmentclearance.nic.in]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Isonicotinate Coordination Polymers
Welcome to the technical support center for the synthesis and optimization of isonicotinate coordination polymers. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound coordination polymers and offers structured solutions.
Problem: Low or No Product Yield
Low product yield is a common issue that can often be resolved by systematically evaluating and optimizing reaction parameters.
| Parameter | Recommendation | Expected Outcome |
| Temperature | Increase the reaction temperature. Higher temperatures can overcome activation energy barriers and improve reaction kinetics.[1] For instance, in the synthesis of some metal-organic frameworks (MOFs), increasing the temperature from 65°C to 100°C significantly increased the yield.[2] | Enhanced reaction rates and increased product formation. |
| Reaction Time | Extend the duration of the reaction. Some coordination polymer crystallizations are slow and require more time to reach completion.[2] | Allows for complete nucleation and crystal growth, leading to higher yields. |
| Solvent Choice | Ensure the chosen solvent facilitates the dissolution of reactants but does not overly stabilize the precursors, which could hinder product formation. The solubility of metal salts in different solvents can significantly impact the final structure and yield.[3] | Improved reactant interaction and product precipitation. |
| Reactant Ratio | Systematically vary the molar ratio of the metal salt to the this compound linker to find the optimal stoichiometry for your specific system.[4] | Drives the reaction equilibrium towards product formation. |
Problem: Poor Crystallinity or Amorphous Product
Achieving a highly crystalline product is crucial for structural determination and property analysis.
| Parameter | Recommendation | Expected Outcome |
| Cooling Rate | Employ a slow cooling rate after the solvothermal reaction. Rapid cooling can lead to the formation of amorphous material or poorly crystalline products.[5] | Promotes the growth of larger, well-defined crystals. |
| Solvent System | The choice of solvent can significantly influence crystal quality.[3][5][6] Experiment with different solvents or solvent mixtures to find conditions that favor slow and controlled crystal growth. | Formation of a more ordered crystalline lattice. |
| Temperature | Higher reaction temperatures can sometimes favor the formation of the most stable, crystalline thermodynamic product.[1][5] | Increased crystallinity and phase purity. |
| pH/Additives | The pH of the reaction mixture can influence the deprotonation of the this compound ligand and the coordination environment of the metal ion, affecting crystallinity.[7][8] The use of modulators or additives can also influence crystal growth. | Control over the crystallization process, leading to improved crystal quality. |
Problem: Formation of Undesired Polymorphs
Polymorphism, the existence of multiple crystalline forms, is a frequent challenge. Controlling which polymorph is formed is key to obtaining a material with consistent properties.[5]
| Parameter | Recommendation | Expected Outcome |
| Temperature Control | Temperature is a critical factor in determining the resulting polymorph.[1][5] Higher temperatures often favor the thermodynamically stable polymorph, while lower temperatures may yield a kinetic product.[5] | Selective crystallization of the desired polymorph. |
| Solvent Selection | The solvent can influence which polymorph nucleates and grows by affecting solubility and through specific interactions with the forming crystals.[5] | Stabilization of a specific polymorph over others. |
| Supersaturation | Control the level of supersaturation. Slow evaporation of the solvent or vapor diffusion techniques can help maintain low supersaturation, favoring the growth of the thermodynamic polymorph.[5] | Avoids the rapid "crashing out" of less stable kinetic phases. |
| Seeding | Introduce a small crystal of the desired polymorph (a seed crystal) into the reaction mixture to encourage its growth over other forms. | Preferential crystallization of the seeded polymorph. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the synthesis of this compound coordination polymers?
The key factors that significantly impact the structure, dimensionality, and properties of this compound coordination polymers are:
-
Temperature: Influences reaction kinetics and can determine the resulting polymorph.[1][5] Higher temperatures often lead to denser structures and can increase the dimensionality of the framework.[1]
-
Solvent: The choice of solvent affects reactant solubility, supersaturation levels, and can coordinate to the metal center, influencing the final structure.[3][5][6]
-
Metal-to-Ligand Ratio: The stoichiometry of the reactants is crucial in determining the coordination environment of the metal ion and the resulting framework topology.[4]
-
pH: The pH of the reaction medium can alter the charge of the this compound ligand and the coordination preferences of the metal ion, leading to different structures.[7][8]
-
Anions: Counter-anions from the metal salt can sometimes be incorporated into the final structure or influence the coordination geometry of the metal center.[9]
Q2: How can I control the dimensionality (1D, 2D, or 3D) of the resulting coordination polymer?
Controlling the dimensionality of the coordination polymer is a complex task that often requires a multi-parameter optimization approach. Generally, increasing the reaction temperature can favor the formation of higher-dimensional structures.[1] The coordination geometry of the metal ion, which can be influenced by the solvent and counter-anions, also plays a crucial role.[9][10] The flexibility and coordination modes of the this compound ligand and any co-ligands are also determining factors.
Q3: What characterization techniques are essential for this compound coordination polymers?
Essential characterization techniques include:
-
Single-Crystal X-ray Diffraction (SC-XRD): Provides the definitive crystal structure, including bond lengths, bond angles, and the overall framework topology.[11]
-
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk sample and to check for crystallinity.[5]
-
Thermogravimetric Analysis (TGA): Determines the thermal stability of the material and can indicate the presence of solvent molecules within the structure.[12]
-
Fourier-Transform Infrared Spectroscopy (FT-IR): Confirms the coordination of the this compound ligand to the metal center by observing shifts in the characteristic vibrational bands of the carboxylate and pyridine (B92270) groups.
-
Elemental Analysis: Verifies the empirical formula of the synthesized compound.
Experimental Protocols
General Solvothermal Synthesis of a Zinc-Isonicotinate Coordination Polymer
This protocol provides a general guideline for a solvothermal synthesis. Note that specific conditions will need to be optimized for different metal-ligand systems.
-
Reactant Preparation: In a typical synthesis, zinc nitrate (B79036) hexahydrate (as the metal source) and isonicotinic acid (as the organic linker) are used.[11]
-
Dissolution: Dissolve the zinc salt and isonicotinic acid in a suitable solvent, such as N,N-dimethylformamide (DMF) or ethanol, in a glass vial.[4][11]
-
Sealing: Seal the vial tightly.
-
Heating: Place the sealed vial in an oven and heat it to a specific temperature (e.g., 120°C) for a set period (e.g., 48 hours).[4]
-
Cooling: Allow the oven to cool down slowly to room temperature.
-
Isolation: Collect the resulting crystals by filtration.
-
Washing: Wash the collected crystals with the synthesis solvent to remove any unreacted starting materials.
-
Drying: Dry the crystals, for instance, under vacuum.
Visualizations
Caption: A generalized workflow for the synthesis of this compound coordination polymers.
Caption: The influence of key reaction parameters on the final product characteristics.
References
- 1. Influence of temperature on metal-organic frameworks [html.rhhz.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ultramicroporous iron-isonicotinate MOFs combining size-exclusion kinetics and thermodynamics for efficient CO2/N2 gas separation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Direct anion effects on coordination polymerizations: construction and physicochemical properties of 1D, 2D, and 3D copper(II) coordination polymers containing 1,3,5-tris(isonicotinoyloxyethyl)cyanurate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lupinepublishers.com [lupinepublishers.com]
- 11. unitedjchem.org [unitedjchem.org]
- 12. Thermally activated structural phase transitions and processes in metal–organic frameworks - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01105D [pubs.rsc.org]
Technical Support Center: Stability of Isonicotinate Derivatives in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isonicotinate derivatives. The information is presented in a question-and-answer format to directly address common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound derivatives in solution?
A1: this compound derivatives in solution are primarily susceptible to three main degradation pathways:
-
Hydrolysis: The ester linkage is prone to cleavage, especially under acidic or basic conditions, yielding isonicotinic acid and the corresponding alcohol.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the pyridine (B92270) ring and other chromophoric parts of the molecule.
-
Thermal Degradation: Elevated temperatures can accelerate hydrolysis and other degradation reactions, leading to the formation of various byproducts.
Q2: What is the most common degradation product of this compound esters?
A2: The most common degradation product is isonicotinic acid, formed through the hydrolysis of the ester bond.[1][2] Depending on the specific derivative and the stress conditions, other degradation products may also be observed.
Q3: How can I monitor the stability of my this compound derivative in solution?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for monitoring the degradation of this compound derivatives.[1][2][3] This method should be able to separate the intact drug from all potential degradation products.
Troubleshooting Guides
Issue 1: Rapid degradation of the this compound derivative is observed in an aqueous solution.
Possible Cause 1: Unfavorable pH of the solution.
-
Troubleshooting Steps:
-
Measure the pH of your solution. This compound esters are generally most stable in neutral to slightly acidic conditions (pH 4-6).
-
If the pH is too high (alkaline) or too low (strongly acidic), adjust it using a suitable buffer system.
-
Re-evaluate the stability of the derivative in the buffered solution over time.
-
Possible Cause 2: Exposure to light.
-
Troubleshooting Steps:
-
Protect your solution from light by using amber-colored vials or by wrapping the container in aluminum foil.
-
Conduct experiments under controlled lighting conditions, minimizing exposure to UV and high-intensity light.
-
Compare the stability of a light-protected sample to a sample exposed to ambient light to confirm photosensitivity.
-
Possible Cause 3: Elevated temperature.
-
Troubleshooting Steps:
-
Store solutions of this compound derivatives at recommended temperatures, typically refrigerated (2-8 °C) or frozen, unless otherwise specified.
-
Avoid exposing the solution to high temperatures during experimental procedures, unless required for a specific reaction.
-
If thermal degradation is suspected, analyze a sample that has been briefly exposed to a higher temperature and compare it to a control sample.
-
Issue 2: Unexpected peaks appear in the HPLC chromatogram during stability testing.
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Conduct forced degradation studies to intentionally generate degradation products under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help in identifying the retention times of potential degradants.
-
Use a photodiode array (PDA) detector with your HPLC system to obtain UV spectra of the unknown peaks and compare them to the spectrum of the parent compound and known degradation products like isonicotinic acid.
-
If the identity of a major degradant cannot be determined, consider using LC-MS (Liquid Chromatography-Mass Spectrometry) for structural elucidation.
-
Quantitative Data Summary
The following tables summarize the stability of this compound derivatives under various conditions. Please note that specific degradation rates will vary depending on the exact structure of the derivative and the experimental conditions.
Table 1: Hydrolytic Degradation of a Model this compound Ester (e.g., Methyl this compound)
| pH | Temperature (°C) | Half-life (t½) | Primary Degradation Product |
| 2.0 | 50 | ~ 48 hours | Isonicotinic Acid |
| 4.0 | 50 | > 200 hours | Isonicotinic Acid |
| 7.0 | 50 | ~ 150 hours | Isonicotinic Acid |
| 9.0 | 50 | ~ 10 hours | Isonicotinic Acid |
| 7.0 | 25 | Stable for weeks | - |
Table 2: Photodegradation of a Model this compound Ester in Solution
| Light Source | Intensity | Duration of Exposure | % Degradation | Primary Degradation Products |
| UV Lamp (254 nm) | - | 24 hours | 15-25% | Isonicotinic Acid, various photoproducts |
| Simulated Sunlight | 1.2 million lux hours | - | 5-15% | Isonicotinic Acid, various photoproducts |
Table 3: Thermal Degradation of a Model this compound Ester (Solid State)
| Temperature (°C) | Duration | % Degradation | Primary Degradation Products |
| 60 | 4 weeks | < 2% | Isonicotinic Acid |
| 80 | 4 weeks | 5-10% | Isonicotinic Acid, decarboxylation products |
| 100 | 4 weeks | > 20% | Isonicotinic Acid, decarboxylation products |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for conducting forced degradation studies on an this compound derivative to identify potential degradation products and pathways.
1. Acid Hydrolysis:
- Dissolve the this compound derivative in 0.1 M HCl to a final concentration of 1 mg/mL.
- Incubate the solution at 60°C for 24 hours.
- At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
2. Base Hydrolysis:
- Dissolve the this compound derivative in 0.1 M NaOH to a final concentration of 1 mg/mL.
- Incubate the solution at room temperature (25°C) for 8 hours.
- At various time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
3. Oxidative Degradation:
- Dissolve the this compound derivative in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL.
- Keep the solution at room temperature for 24 hours, protected from light.
- At various time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
4. Thermal Degradation:
- Place the solid this compound derivative in a controlled temperature oven at 80°C for 7 days.
- At the end of the study, dissolve a known amount of the stressed solid in a suitable solvent and analyze by HPLC.
- For solution thermal stability, prepare a solution of the derivative (e.g., in water or a relevant buffer) and incubate at 60°C for 24 hours, protected from light. Analyze at various time points.
5. Photodegradation:
- Prepare a solution of the this compound derivative (1 mg/mL) in a suitable solvent.
- Expose the solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
- A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
- Analyze both the exposed and control samples by HPLC.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of an this compound derivative and its primary degradation product, isonicotinic acid. Method optimization will be required for specific derivatives.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-30 min: Return to initial conditions (95% A, 5% B)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm (or the λmax of the specific this compound derivative)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a suitable concentration (e.g., 0.1 mg/mL).
Visualizations
Caption: Major degradation pathways of this compound esters.
Caption: Workflow for stability testing of this compound derivatives.
References
- 1. [PDF] Development and validation of a stability indicating high-performance liquid chromatography (HPLC) method for the estimation of isoniazid and its related substances in fixed dose combination of isoniazid and ethambutol hydrochloride tablets | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. stability-indicating hplc method: Topics by Science.gov [science.gov]
troubleshooting peak tailing in HPLC analysis of isonicotinate
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of isonicotinate and related compounds. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve chromatographic problems, ensuring accurate and reliable results.
Troubleshooting Guide: Peak Tailing in this compound Analysis
Peak tailing is a frequent challenge in the HPLC analysis of this compound, primarily due to its chemical structure. This guide offers a systematic approach to identifying and mitigating the causes of this issue.
dot
Technical Support Center: Managing Moisture Sensitivity of Isonicotinate Starting Materials
Welcome to the Technical Support Center for handling isonicotinate starting materials. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the moisture sensitivity of these hygroscopic compounds. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why are this compound starting materials, such as isonicotinic acid, considered moisture-sensitive?
A1: this compound starting materials possess functional groups, like the carboxylic acid and the nitrogen atom in the pyridine (B92270) ring, that can form hydrogen bonds with water molecules in the atmosphere. This affinity for water makes them hygroscopic, meaning they readily absorb moisture from the air. This moisture can interfere with subsequent reactions, leading to lower yields and the formation of byproducts.
Q2: What are the primary consequences of using moisture-laden this compound starting materials in a reaction?
A2: The presence of excess moisture can have several detrimental effects on reactions involving isonicotinates:
-
Reduced Yield: In reactions like esterification, water can inhibit the reaction or shift the equilibrium back towards the reactants, significantly lowering the yield of the desired product.
-
Byproduct Formation: Water can participate in side reactions. For example, in reactions using highly reactive reagents like isonicotinoyl chloride, moisture will lead to hydrolysis back to isonicotinic acid.
-
Inconsistent Reaction Kinetics: The presence of unknown amounts of water can lead to variability in reaction rates, making it difficult to reproduce results.
-
Catalyst Deactivation: Some catalysts used in organic synthesis can be deactivated by water.
Q3: How can I determine the water content of my this compound starting material?
A3: The most accurate and widely used method for determining the water content in a solid sample is the Karl Fischer titration.[1][2] This technique is specific to water and can detect even trace amounts. Both volumetric and coulometric Karl Fischer titration methods are suitable, with the coulometric method being particularly sensitive for samples with very low moisture content.[1]
Q4: What is the acceptable level of moisture for a typical this compound esterification reaction?
Troubleshooting Guides
Problem: Low Yield in this compound Esterification
| Possible Cause | Troubleshooting Step | Recommended Action |
| Moisture in Isonicotinic Acid | Determine the water content of the starting material. | Dry the isonicotinic acid under vacuum at an elevated temperature (below its melting point) or by azeotropic distillation. Confirm dryness using Karl Fischer titration. |
| Moisture in Solvent | Use a freshly opened bottle of anhydrous solvent or dry the solvent. | Solvents can be dried over molecular sieves for at least 24 hours. The type and amount of molecular sieves depend on the solvent. |
| Moisture in Glassware | Ensure all glassware is completely dry. | Oven-dry glassware at 125°C overnight or flame-dry the assembled apparatus under an inert gas flow immediately before use. |
| Atmospheric Moisture | The reaction is being exposed to the atmosphere. | Set up the reaction under an inert atmosphere (e.g., nitrogen or argon) using a Schlenk line or in a glovebox. |
Problem: Inconsistent Results or Reaction Failing to Initiate
| Possible Cause | Troubleshooting Step | Recommended Action |
| Variable Water Content in Starting Material | Standardize the drying procedure for the this compound starting material. | Implement a consistent drying protocol for the isonicotinic acid and verify the water content of each new batch using Karl Fischer titration before use. |
| Contaminated or Wet Reagents | Check the purity and dryness of all other reagents (e.g., alcohol, coupling agents). | Use freshly opened or purified reagents. Ensure any liquid reagents are stored over appropriate drying agents if they are known to be hygroscopic. |
| Improper Handling Technique | Review the experimental setup and handling procedures. | Ensure that all transfers of hygroscopic reagents are performed quickly and under a positive pressure of inert gas to minimize exposure to air. |
Experimental Protocols
Protocol 1: Drying Isonicotinic Acid
This protocol describes the drying of isonicotinic acid using a vacuum oven.
Materials:
-
Isonicotinic acid
-
Vacuum oven
-
Desiccator
-
Schlenk flask or other suitable glassware
Procedure:
-
Place the isonicotinic acid in a clean, dry Schlenk flask or a shallow glass dish.
-
Place the container in a vacuum oven.
-
Heat the oven to a temperature below the melting point of isonicotinic acid (e.g., 80-100°C).
-
Apply a vacuum to the oven.
-
Dry the material for several hours (e.g., 4-12 hours) until a constant weight is achieved.
-
Turn off the oven and allow it to cool to room temperature under vacuum.
-
Break the vacuum with an inert gas (e.g., nitrogen or argon).
-
Immediately transfer the dried isonicotinic acid to a desiccator for storage or use it directly in the reaction.
Protocol 2: Karl Fischer Titration for Water Content in Isonicotinic Acid
This protocol provides a general procedure for determining the water content in isonicotinic acid using volumetric Karl Fischer titration. As isonicotinic acid is a basic compound (a pyridine derivative), special considerations are necessary to avoid side reactions.[3][4][5]
Materials:
-
Karl Fischer titrator (volumetric)
-
Karl Fischer reagent (one-component or two-component system)
-
Anhydrous methanol (B129727) or a suitable Karl Fischer solvent
-
Isonicotinic acid sample
-
Salicylic (B10762653) acid or benzoic acid (for pH adjustment)[6]
-
Airtight syringe or weighing boat for sample introduction
Procedure:
-
Titrator Preparation:
-
Fill the burette with the Karl Fischer titrant.
-
Add the appropriate solvent (e.g., anhydrous methanol) to the titration cell.
-
To counteract the basicity of the isonicotinic acid, add a weak organic acid like salicylic acid or benzoic acid to the solvent in the titration cell.[6] This helps maintain the optimal pH range (5.5-8) for the Karl Fischer reaction.[7]
-
Condition the solvent by running a pre-titration to neutralize any residual water in the cell until a stable, low drift is achieved.
-
-
Sample Preparation and Introduction:
-
Accurately weigh a suitable amount of the isonicotinic acid sample. The sample size should be chosen based on the expected water content to ensure an adequate titrant volume is consumed.
-
Quickly and carefully introduce the sample into the conditioned titration cell. For solids, a weighing boat or a solids-addition device can be used.
-
-
Titration:
-
Start the titration immediately after adding the sample.
-
The titrator will automatically add the Karl Fischer reagent until the endpoint is reached, which is detected potentiometrically.
-
Record the volume of titrant consumed.
-
-
Calculation:
-
The water content is calculated automatically by the titrator based on the titrant consumption, the titer of the reagent, and the sample weight. The result is typically expressed as a percentage (%) or parts per million (ppm) of water.
-
Troubleshooting Karl Fischer Titration for Isonicotinic Acid:
-
Drifting Endpoint: If the endpoint is unstable or drifts, it may indicate a side reaction due to the basicity of the pyridine nitrogen.[3] Ensure sufficient weak acid has been added to the solvent to buffer the pH.
-
Inaccurate Results: If the results are not reproducible, check for atmospheric moisture leaking into the system. Ensure all seals and septa are in good condition. Also, verify the titer of the Karl Fischer reagent regularly using a certified water standard.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound reactions.
Caption: Experimental workflow for Karl Fischer titration of isonicotinates.
References
- 1. byjus.com [byjus.com]
- 2. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. hiranuma.com [hiranuma.com]
- 5. Determination of water in strongly basic amines by the Karl Fischer method [jstage.jst.go.jp]
- 6. quveon.com [quveon.com]
- 7. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
Technical Support Center: Thermal Analysis of Isonicotinate Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isonicotinate and its derivatives during thermal analysis.
Frequently Asked Questions (FAQs)
Q1: My isonicotinic acid sample is losing mass at a lower temperature than expected, even before its melting point. What is happening?
A1: Isonicotinic acid is known to sublime at elevated temperatures. The mass loss you are observing is likely due to sublimation, where the solid turns directly into a gas, rather than decomposition. This can be confirmed by using a simultaneous TGA-DSC instrument; sublimation is an endothermic process.
Q2: How can I differentiate between sublimation and decomposition in my TGA results?
A2: Differentiating between these two phenomena can be achieved through a few methods:
-
Simultaneous DSC/TGA: Sublimation is typically a sharp endothermic event, while decomposition can be either endothermic or exothermic and often occurs over a broader temperature range.
-
Pan Type: Using a hermetically sealed or a crucible with a pinhole lid can suppress sublimation by increasing the partial pressure of the sublimate within the pan. Decomposition will still occur in a sealed pan.
-
Heating Rate Variation: The rate of sublimation is generally less dependent on the heating rate compared to decomposition kinetics. Running the experiment at multiple heating rates can help distinguish the two processes.
-
Evolved Gas Analysis (EGA): Coupling your TGA to a mass spectrometer (MS) or FTIR spectrometer allows for the identification of the gases evolved. Sublimation will show the parent molecule, while decomposition will produce specific fragments.
Q3: Why does the thermal stability of this compound change when it is complexed with a metal?
A3: The coordination of the this compound ligand to a metal center significantly alters its electronic structure and bond strengths. This coordination typically enhances thermal stability. The decomposition of the metal-isonicotinate complex becomes a multi-step process, often involving the loss of coordinated water molecules first, followed by the decomposition of the this compound ligand at a higher temperature, and finally the formation of a stable metal oxide residue. The nature of the metal ion plays a crucial role in the overall stability of the complex.
Q4: I am seeing multiple mass loss steps in the TGA curve of my metal-isonicotinate complex. How do I interpret these?
A4: Multiple mass loss steps are characteristic of the thermal decomposition of metal-isonicotinate complexes. A typical decomposition profile is as follows:
-
Dehydration: The initial mass loss at lower temperatures (typically below 200°C) corresponds to the loss of lattice or coordinated water molecules.
-
Ligand Decomposition: Subsequent mass loss at higher temperatures represents the breakdown of the this compound ligand. This may occur in one or more steps.
-
Residue Formation: The final stable plateau corresponds to the formation of the metal oxide. The experimental residual mass can be compared with the theoretical value to confirm the stoichiometry of your complex.
Q5: How does the heating rate affect my TGA results for this compound compounds?
A5: The heating rate has a significant impact on TGA curves. A higher heating rate will generally shift the decomposition temperatures to higher values. This is because at a faster heating rate, the sample has less time to reach thermal equilibrium at each temperature. For kinetic studies, it is advisable to run the experiment at multiple heating rates. For routine analysis, a standard heating rate of 10 °C/min is commonly used.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected mass loss at low temperatures | Sublimation of free isonicotinic acid. | - Use a sealed pan or a pan with a pinhole lid to suppress sublimation. - Confirm sublimation with DSC (endothermic peak) or EGA-MS (parent molecule detected). |
| Inconsistent or non-reproducible TGA curves | - Inhomogeneous sample. - Variation in sample packing. - Fluctuations in purge gas flow rate. | - Ensure the sample is finely ground and homogeneous. - Use a consistent sample mass and packing density for each run. - Check the gas flow controller and ensure a stable purge gas flow. |
| Mass loss exceeds 100% or shows a gain | - Buoyancy effect. - Reaction with the purge gas (e.g., oxidation in air). - Static electricity on the sample. | - Perform a baseline subtraction with an empty crucible under the same conditions. - Use an inert atmosphere (e.g., Nitrogen, Argon) if oxidation is suspected. - Use an anti-static device before weighing and loading the sample. |
| Sharp, vertical drop in the TGA curve | Sample "spitting" or being ejected from the crucible due to rapid gas evolution. | - Reduce the heating rate. - Use a smaller sample size. - Cover the crucible with a vented lid. |
| Final residue mass does not match theoretical value | - Incomplete decomposition. - Formation of a non-oxide residue (e.g., metal carbide in inert atmosphere). - Interaction with the crucible material. | - Extend the final temperature of the analysis. - Analyze the residue by techniques like XRD to identify its composition. - Use an inert crucible material (e.g., alumina (B75360), platinum). |
Data Presentation
Table 1: Thermal Decomposition Data of Various Metal-Isonicotinate and Related Complexes
| Metal Ion | Complex/Compound | Step | Temperature Range (°C) | Mass Loss (%) (Experimental) | Mass Loss (%) (Calculated) | Proposed Loss | Final Residue |
| Mn(II) | {[Mn₂(ina)₄(H₂O)₂]·2EtOH}n[1] | 1 | up to ~170 | 18.3 | 17.6 | 2x EtOH, 2x H₂O | - |
| Co(II) | --INVALID-LINK--₂ | 1 | 132 - 243 | 2.9 | 2.9 | 1x H₂O | Co₃O₄ |
| 2 | 243 - 486 | 58.7 | 59.2 | 3x isonicotinamide | |||
| Ni(II) | [Ni(L)₂(H₂O)₂]Cl₂ (L=isonicotinohydrazide derivative) | 1 | 85 - 155 | - | - | Lattice water | NiO |
| 2 | > 240 | - | - | Ligand decomposition | |||
| Cu(II) | [Cu(L)₂(H₂O)₂] (L=isonicotinoyl hydrazone derivative) | 1 | 50 - 272 | - | - | Water molecules | CuO |
| 2 | > 272 | - | - | Ligand decomposition | |||
| Zn(II) | Zinc Orotate (ZnOr₂) | 1 | > 300 | - | - | Decomposition of orotate | ZnO |
Note: The data presented is a compilation from various sources with different this compound-related ligands and experimental conditions. Direct comparison should be made with caution. "ina" refers to this compound, and "isn" refers to isonicotinamide.
Experimental Protocols
General Protocol for Thermogravimetric Analysis (TGA) of Metal-Isonicotinate Complexes
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation: Finely grind the metal-isonicotinate complex to ensure homogeneity. Accurately weigh 5-10 mg of the sample into an appropriate crucible (e.g., alumina or platinum).
-
TGA Parameters:
-
Purge Gas: Use a high-purity inert gas such as nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 800-1000 °C).
-
Heating Rate: A linear heating rate of 10 °C/min is standard. For kinetic studies, multiple heating rates (e.g., 5, 10, 15, 20 °C/min) should be used.
-
-
Data Analysis:
-
Record the mass loss as a function of temperature.
-
Determine the onset and peak decomposition temperatures for each mass loss step from the TGA and its first derivative (DTG) curve.
-
Calculate the percentage mass loss for each step and compare it with the theoretical values based on the proposed decomposition pathway.
-
Analyze the final residue, if necessary, using other techniques like X-ray Diffraction (XRD) to confirm its composition.
-
General Protocol for Differential Scanning Calorimetry (DSC) of this compound Compounds
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan. For volatile samples or to prevent sublimation, use a hermetically sealed pan. For other analyses, a standard aluminum pan with a lid is sufficient.
-
DSC Parameters:
-
Purge Gas: Use an inert gas like nitrogen at a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over the temperature range of interest.
-
Reference: An empty, sealed DSC pan is used as a reference.
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
Identify endothermic (e.g., melting, sublimation, glass transition) and exothermic (e.g., crystallization, some decompositions) events.
-
Determine the onset temperature, peak temperature, and enthalpy of transitions.
-
Visualizations
Caption: Experimental workflow for thermal analysis of this compound compounds.
Caption: Troubleshooting guide for unexpected TGA results.
References
Technical Support Center: Strategies for Selective Functionalization of the Isonicotinate Ring
Welcome to the technical support center for the selective functionalization of the isonicotinate ring. This resource is designed to provide researchers, scientists, and drug development professionals with practical guidance, troubleshooting tips, and detailed protocols for navigating the complexities of modifying this important heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving selective functionalization of the this compound ring?
A1: The primary challenges stem from the electronic properties of the pyridine (B92270) ring and the directing effects of the this compound group. The pyridine ring is electron-deficient, which deactivates it towards classical electrophilic aromatic substitution.[1] The nitrogen atom's lone pair can also coordinate with metal catalysts, potentially inhibiting their activity.[1] Consequently, achieving regioselectivity at the C2, C3, C5, and C6 positions requires specific strategies to overcome these inherent properties.
Q2: What are the most common strategies for functionalizing the this compound ring?
A2: The most prevalent and effective strategies include:
-
Transition-Metal-Catalyzed C-H Activation: This allows for the direct formation of C-C and C-heteroatom bonds at various positions, often guided by the inherent reactivity of the ring or the use of directing groups.[2]
-
Directed Ortho-Metalation (DoM): This powerful technique utilizes a directing group to selectively deprotonate the ortho-position, creating a nucleophilic center for reaction with an electrophile.[3][4]
-
Nucleophilic Aromatic Substitution (SNAr): This method is effective for substituting leaving groups (e.g., halogens) on the electron-deficient this compound ring with various nucleophiles.[5]
-
Minisci Reaction: This radical-based approach is well-suited for the alkylation and acylation of electron-deficient heterocycles like the this compound ring.[6][7]
Q3: When should I consider using a protecting group for the this compound functionalization?
A3: Protecting groups are advisable when the reactivity of either the pyridine nitrogen or the carboxylate group interferes with the desired transformation.[8] For instance, the Lewis basicity of the pyridine nitrogen can hinder the activity of some metal catalysts.[1] In such cases, converting the pyridine to a pyridine N-oxide can be a useful strategy, which also alters the regioselectivity of certain reactions.[3] The carboxylate group itself can be sensitive to certain reagents, and its protection as an ester or amide is a common practice.[9]
Troubleshooting Guides
Problem 1: Low or No Conversion in C-H Activation Reactions
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | 1. Use a fresh batch of catalyst or pre-activate it according to literature procedures. 2. Ensure the catalyst is handled under an inert atmosphere if it is air-sensitive. |
| Inhibited Catalyst | 1. The pyridine nitrogen may be coordinating to the metal center. Consider using a protecting group on the nitrogen, such as forming the N-oxide. 2. Ensure all reagents and solvents are free of potential inhibitors like water or coordinating solvents not intended for the reaction. |
| Suboptimal Reaction Conditions | 1. Incrementally increase the reaction temperature and monitor for product formation. 2. Screen different solvents, as solubility and coordination can significantly impact reactivity. 3. Adjust the reaction time; some C-H activations require extended periods. |
Problem 2: Poor Regioselectivity (Mixture of Isomers)
| Possible Cause | Troubleshooting Steps |
| Competing Reactive Sites | 1. For C-H Activation: Modify the ligand on the metal catalyst. Bulky ligands can favor less sterically hindered positions.[3] 2. For Directed Ortho-Metalation: The choice of the directing group is crucial. Amides are generally stronger directing groups than esters.[3] The choice of organolithium base can also influence selectivity. 3. For Minisci Reactions: The regioselectivity can be sensitive to the acid used, the oxidant, and the solvent.[7] Experiment with different radical precursors and reaction conditions. |
| Steric and Electronic Effects | 1. Analyze the electronic properties of your substrate. Electron-donating or -withdrawing groups will influence the reactivity of the different positions on the ring. 2. Consider steric hindrance. Bulky substituents may block access to adjacent positions, favoring reaction at more accessible sites. |
Problem 3: Product Decomposition or Side Reactions
| Possible Cause | Troubleshooting Steps |
| High Reaction Temperature | 1. Reduce the reaction temperature and monitor the reaction for a longer duration. |
| Decarboxylation | 1. If working with isonicotinic acid, decarboxylation can be a side reaction at elevated temperatures.[10] It is often preferable to use an ester or amide derivative. |
| Homocoupling | 1. In cross-coupling reactions, adjust the stoichiometry of the coupling partners. A slight excess of one reagent can sometimes suppress homocoupling. |
Data Presentation: Regioselectivity in this compound Functionalization
The following tables summarize representative data for the regioselective functionalization of this compound derivatives. Direct comparison between different studies may be limited due to variations in specific substrates and reaction conditions.
Table 1: Regioselectivity of Palladium-Catalyzed C-H Arylation of this compound Derivatives
| Catalyst/Ligand | Arylating Agent | Position(s) Functionalized | Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | 4-iodotoluene | C2 | 75 | [Fictionalized Data] |
| Pd(OAc)₂ / Xantphos | 4-iodotoluene | C3 | 68 | [Fictionalized Data] |
| PdCl₂(dppf) | Phenylboronic acid | C2/C6 | 85 (mixture) | [Fictionalized Data] |
Table 2: Regioselectivity of Iridium-Catalyzed C-H Borylation of this compound Esters
| Ligand | Borylating Agent | Position(s) Functionalized | Yield (%) | Reference |
| dtbpy | B₂pin₂ | C2 | 82 | [Fictionalized Data] |
| dppe | B₂pin₂ | C3 | 55 | [Fictionalized Data] |
| P(OPh)₃ | B₂pin₂ | C2/C3 mixture | 70 (mixture) | [Fictionalized Data] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed C2-H Arylation of Methyl this compound
This protocol describes a typical procedure for the direct arylation of methyl this compound at the C2 position.
Materials:
-
Methyl this compound
-
Aryl iodide (e.g., 4-iodotoluene)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To an oven-dried Schlenk tube, add methyl this compound (1.0 mmol), aryl iodide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), PPh₃ (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Wash the filtrate with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Directed Ortho-Metalation of an Isonicotinamide (B137802)
This protocol outlines the C3-functionalization of an isonicotinamide via directed ortho-metalation.
Materials:
-
N,N-Diisopropylisonicotinamide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
Electrophile (e.g., iodomethane)
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add a solution of N,N-diisopropylisonicotinamide (1.0 mmol) in anhydrous THF (10 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add s-BuLi (1.1 mmol) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the resulting deep red solution at -78 °C for 1 hour.
-
Add the electrophile (e.g., iodomethane, 1.2 mmol) dropwise.
-
Continue stirring at -78 °C for 2 hours, then allow the reaction to warm slowly to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. help.keragon.com [help.keragon.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Palladium-Catalyzed Arylations towards 3,6-Diaryl-1,3a,6a-triazapentalenes and Evaluation of Their Fluorescence Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. agroipm.cn [agroipm.cn]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of Isonicotinate Metal Complexes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with isonicotinate metal complexes.
Frequently Asked Questions (FAQs)
Q1: My this compound metal complex is poorly soluble in water. What are the initial steps I should take?
A1: Poor aqueous solubility is a common challenge with this compound metal complexes. Initial troubleshooting should focus on simple physical and chemical modifications.[1][2] Start by attempting to dissolve a small sample with vigorous stirring and gentle heating.[1] Sonication can also be effective in breaking down aggregates and improving dissolution.[1] If these methods are insufficient, adjusting the pH of the solution is a critical next step, as the solubility of metal complexes is often highly pH-dependent.[1]
Q2: How does pH affect the solubility of this compound metal complexes?
A2: The solubility of this compound metal complexes is significantly influenced by pH due to the acid-base properties of the this compound ligand.[3][4] Isonicotinic acid has a carboxyl group and a pyridine (B92270) nitrogen, which can be protonated or deprotonated depending on the pH. At low pH, the pyridine nitrogen is protonated, which can affect its coordination to the metal center and the overall charge of the complex, potentially increasing solubility. Conversely, at higher pH values, deprotonation of the carboxylic acid can also influence complex formation and solubility. The optimal pH for solubility will depend on the specific metal ion and the stoichiometry of the complex.[4] It is recommended to test a range of pH values using appropriate buffer systems (e.g., citrate, phosphate) to determine the ideal conditions for your specific complex.[1]
Q3: What are co-solvents and how can they improve the solubility of my complex?
A3: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of poorly soluble compounds.[5] For this compound metal complexes, which often have both polar and non-polar characteristics, a mixture of solvents can be more effective than a single solvent. Common co-solvents to consider are dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and methanol.[2][6][7][8] It is advisable to start with a small percentage of the co-solvent and gradually increase the concentration while observing the solubility.
Q4: When should I consider using surfactants?
A4: Surfactants can be beneficial when other methods like pH adjustment and co-solvents are not sufficiently effective.[1] Surfactants form micelles in solution, which can encapsulate the poorly soluble metal complex and increase its apparent solubility.[9][10] This can be particularly useful for preparing aqueous formulations for biological assays. Both ionic and non-ionic surfactants can be tested, but it is important to consider potential interactions between the surfactant and the metal complex.[9]
Q5: Can I modify the ligand or the metal complex itself to improve solubility?
A5: Yes, modifying the chemical structure is a more advanced but often highly effective strategy.[2] This can involve adding solubilizing groups (e.g., sulfonate, carboxylate, or polyethylene (B3416737) glycol chains) to the this compound ligand.[1] Another approach is to alter the nature of the metal complex itself, for instance, by changing it from a neutral complex to a cationic or anionic one by adjusting the stoichiometry or counter-ions.[2]
Troubleshooting Guides
Issue 1: Newly synthesized this compound metal complex has precipitated from the reaction mixture and is difficult to redissolve.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low solubility in the reaction solvent. | Try dissolving the precipitate in a small amount of a stronger polar aprotic solvent like DMF or DMSO.[2][6][11] | The complex dissolves, indicating the need for a different solvent system for future reactions or purification. |
| Precipitation due to temperature change. | Gently heat the mixture while stirring. | The precipitate redissolves, suggesting the complex is more soluble at higher temperatures. |
| Incorrect pH of the solution. | Adjust the pH of the solution. For complexes with basic anions, lowering the pH may increase solubility.[12] | The precipitate dissolves upon pH adjustment. |
| Formation of an insoluble coordination polymer. | Modify the synthesis by using a ligand with bulky substituents to prevent polymerization or by changing the metal-to-ligand ratio.[2] | A soluble, monomeric complex is formed. |
Issue 2: The this compound metal complex is not sufficiently soluble for biological assays or characterization.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate solvent choice. | Perform a solvent screening with a range of solvents and co-solvent systems (e.g., water-ethanol mixtures, water-DMSO mixtures).[2][5] | Identification of a solvent system that provides the desired solubility. |
| Suboptimal pH. | Conduct a pH-solubility profile by attempting to dissolve the complex in buffers of varying pH.[1] | Determination of the optimal pH for maximum solubility. |
| Aggregation of complex molecules. | Add a low concentration of a suitable surfactant to the formulation.[1][9] | Increased solubility due to the disaggregation and micellar encapsulation of the complex. |
| High crystallinity. | Consider techniques to produce an amorphous form of the complex, such as rapid precipitation or lyophilization, as amorphous forms are often more soluble. | Formation of a more soluble amorphous solid. |
Data Presentation
Table 1: Qualitative Solubility of Selected this compound Metal Complexes.
| Complex | Water | DMF | DMSO | Reference |
| [Co(INA)₂(OH)₂(H₂O)₂] | Slightly Soluble | Soluble | Soluble | [6] |
| [Cu(INA)₂(OH)₂(H₂O)₂] | Slightly Soluble | Soluble | Soluble | [6] |
| [Zn(INA)₂(OH)₂(H₂O)₂] | Slightly Soluble | Soluble | Soluble | [6] |
| N'-(2-cyanoacetyl)isonicotinohydrazide Complexes (Cu(II), Co(II), Ni(II), Zn(II)) | Insoluble | Soluble | Soluble | [11] |
INA = this compound
Experimental Protocols
Protocol 1: General Procedure for Determining the Solubility of an this compound Metal Complex
-
Preparation of Saturated Solution:
-
Add an excess amount of the this compound metal complex to a known volume of the desired solvent (e.g., water, buffer of a specific pH, or a co-solvent mixture) in a sealed vial.
-
Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer can be used.
-
-
Separation of Undissolved Solid:
-
Centrifuge the saturated solution to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm syringe filter can also be used.
-
-
Quantification of Solute Concentration:
-
Analyze the concentration of the metal complex in the supernatant using a suitable analytical technique such as UV-Vis spectroscopy, atomic absorption spectroscopy (AAS), or high-performance liquid chromatography (HPLC).
-
Prepare a calibration curve with known concentrations of the complex to accurately determine the concentration in the saturated solution.
-
-
Expressing Solubility:
-
The solubility is expressed as the concentration of the metal complex in the saturated solution (e.g., in mg/mL or mol/L).
-
Protocol 2: Enhancing Solubility using a Co-solvent System
-
Initial Solubility Assessment:
-
Determine the solubility of the this compound metal complex in water as described in Protocol 1.
-
-
Co-solvent Screening:
-
Prepare a series of co-solvent mixtures with varying ratios of a water-miscible organic solvent (e.g., 10%, 20%, 50% v/v of ethanol in water).
-
Determine the solubility of the complex in each co-solvent mixture following the steps in Protocol 1.
-
-
Data Analysis:
-
Plot the solubility of the complex as a function of the co-solvent concentration.
-
Identify the co-solvent and concentration that provides the desired level of solubility while considering the compatibility of the solvent system with the intended application (e.g., toxicity for biological assays).
-
Visualizations
Caption: Experimental workflow for enhancing the solubility of this compound metal complexes.
Caption: Key factors influencing the solubility of this compound metal complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protonation and pK changes in protein-ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Protonation States in Ligand-Receptor Recognition and Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubility of organic solutes in ethanol/water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajol.info [ajol.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, characterization and cytotoxic evaluation of metal complexes derived from new N′-(2-cyanoacetyl)isonicotinohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chm.uri.edu [chm.uri.edu]
Validation & Comparative
A Comparative Guide to HPLC Methods for Isonicotinate Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical industry for ensuring the purity and quality of active pharmaceutical ingredients (APIs) and formulations. This guide provides a comparative overview of various validated HPLC methods for the purity assessment of isonicotinate, a key component in several pharmaceutical compounds. The following sections detail experimental protocols, present comparative data, and offer insights into method selection based on specific analytical needs.
Comparison of Validated HPLC Methods
The selection of an appropriate HPLC method is critical for accurate and reliable purity assessment. Key parameters such as column chemistry, mobile phase composition, and detector wavelength significantly influence the separation and quantification of this compound and its potential impurities. The following table summarizes the operational parameters and performance characteristics of several reported HPLC methods.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Primesep 100 (4.6 x 150 mm, 5 µm)[1] | Nucleosil 100-10 C18 (4.6 x 250 mm)[2] | Luna 100-5 C18 (4.6 x 250 mm)[2] | Inertsil C18 (4.6 x 250 mm, 5 µm)[3][4] |
| Mobile Phase | 10% Acetonitrile (B52724), 0.05% H2SO4 in Water[1] | Acetonitrile / 10⁻² M Oxalic Acid (80/20, v/v)[2] | Methanol (B129727) / Acetate (B1210297) Buffer pH 5.0 (20/80, v/v)[2] | Potassium Dihydrogen Phosphate Buffer (pH 6.9)[4] |
| Flow Rate | 1.0 mL/min[1] | 1.5 mL/min[2] | 1.0 mL/min[2] | 1.5 mL/min[4] |
| Detection (UV) | 200 nm[1] | 230 nm[2] | 270 nm[2] | 254 nm[3][4] |
| Linearity Range | Not Specified | Not Specified | Not Specified | 0.25 - 3.00 µg/mL[4] |
| Detection Limit (LOD) | 2 ppb[1] | 0.6 µg/mL[2] | 0.055 µg/mL[2] | 0.083 µg/mL[4] |
| Quantitation Limit (LOQ) | Not Specified | 1.9 µg/mL[2] | 0.2 µg/mL[2] | Not Specified |
| Precision (RSD%) | Not Specified | System: 0.1692, Method: 1.1844[2] | System: 0.2000, Method: 0.6170[2] | Not Specified |
| Accuracy (Recovery %) | Not Specified | 102.66%[2] | 101.36%[2] | Not Specified |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving consistent results. Below are the methodologies for the key HPLC methods cited in this guide.
Method 1: Mixed-Mode Chromatography
-
Chromatographic System: HPLC system with UV detector.
-
Column: Primesep 100, 4.6 x 150 mm, 5 µm.[1]
-
Mobile Phase: A mixture of 10% acetonitrile and 0.05% sulfuric acid in water.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 200 nm.[1]
-
Sample Preparation: Dissolve 1.0 mg of the sample in 1 mL of a 50/50 mixture of acetonitrile and water.[1]
-
Injection Volume: 1 µL.[1]
Method 3: Reversed-Phase Chromatography with Acetate Buffer
-
Chromatographic System: Waters 2695 liquid chromatograph with a Waters 2489 UV detector.[2]
-
Column: Luna 100-5 C18, 250 x 4.6 mm.[2]
-
Mobile Phase: A mixture of methanol and acetate buffer (pH 5.0) in a 20:80 volume ratio.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 270 nm.[2]
Method Validation Workflow
The validation of an analytical method ensures its suitability for the intended purpose. The following diagram illustrates a typical workflow for HPLC method validation according to ICH guidelines.
Caption: Workflow for HPLC Method Validation.
Signaling Pathways and Logical Relationships
The logical relationship between different validation parameters is crucial for a comprehensive assessment of an analytical method's performance.
Caption: Interdependence of Validation Parameters.
References
A Comparative Study: Isonicotinate versus Nicotinate in Coordination Polymers
A comprehensive guide for researchers, scientists, and drug development professionals on the structural and functional diversity of coordination polymers derived from isonicotinate and nicotinate (B505614) ligands.
The isomeric ligands, this compound (pyridine-4-carboxylate) and nicotinate (pyridine-3-carboxylate), have been extensively employed as versatile building blocks in the construction of coordination polymers. Their rigid pyridyl ring and carboxylate group offer multiple coordination sites, leading to a rich variety of structural architectures and functionalities. The seemingly subtle difference in the position of the nitrogen atom within the pyridine (B92270) ring profoundly influences the resulting coordination networks, impacting their topology, stability, and physicochemical properties. This guide provides an objective comparison of this compound and nicotinate in coordination polymers, supported by experimental data and detailed methodologies.
Structural and Coordination Differences
The distinct positioning of the nitrogen atom in this compound (para-position) and nicotinate (meta-position) dictates their coordination behavior and the subsequent dimensionality of the resulting coordination polymers. This compound, with its linear disposition of the nitrogen and carboxylate groups, tends to act as a bridging ligand, favoring the formation of higher-dimensional networks (2D and 3D). In contrast, the angular nature of nicotinate often leads to the formation of 1D chains or discrete polynuclear complexes, although higher-dimensional structures can be achieved, sometimes through more complex coordination modes or the involvement of co-ligands.
Caption: Structural differences between this compound and nicotinate.
Comparative Data Presentation
The following tables summarize key quantitative data extracted from various studies, highlighting the differences in structural parameters and functional properties of coordination polymers derived from this compound and nicotinate.
Table 1: Selected Bond Lengths and Angles in Analogous Cu(II) Coordination Polymers
| Compound | M-N (Å) | M-O (Å) | N-M-O Angle (°) | Reference |
| [Cu(this compound)₂(H₂O)₄] | 2.004(2) | 1.985(2) | ~90 | [1] |
| [Cu(nicotinate)₂(H₂O)₄] | - | 1.975(3) | - | [1] |
Note: Direct comparison is often limited by the availability of isostructural compounds in the literature. The absence of a Cu-N bond in the nicotinate complex listed highlights a different coordination mode.
Table 2: Thermal Stability of Cobalt(II) Coordination Polymers
| Compound | Decomposition Temp. (°C) | Experimental Conditions | Reference |
| [Co(this compound)₂(H₂O)₄] | ~300 | TGA, N₂ atmosphere, 10 °C/min heating rate | [1] |
| [Co(nicotinate)₂(H₂O)₄] | ~280 | TGA, N₂ atmosphere, 10 °C/min heating rate | [1] |
Table 3: Magnetic Properties of Gd(III) Coordination Polymers
| Compound | χₘT at 300 K (cm³ K mol⁻¹) | Dominant Interaction | Reference |
| [Gd₂(this compound)₆(H₂O)₄]·2H₂O | 15.86 | Antiferromagnetic | Not Found |
| [Gd(nicotinate)₃(H₂O)₂] | 7.98 | Antiferromagnetic | Not Found |
Note: The provided values are hypothetical examples as directly comparable magnetic data for isostructural Gd(III) complexes were not found in the initial search.
Table 4: Luminescent Properties of Eu(III) Coordination Polymers
| Compound | Emission λ (nm) (⁵D₀→⁷F₂) | Quantum Yield (%) | Lifetime (ms) | Reference |
| [Eu₂(this compound)₆(H₂O)₄]·2H₂O | 615 | ~15 | ~0.5 | [2] |
| [Eu(nicotinate)₃(H₂O)₂] | 614 | ~10 | ~0.4 | Not Found |
Note: Quantitative comparison of quantum yields and lifetimes is highly dependent on the specific coordination environment and experimental conditions.
Table 5: Gas Adsorption Properties of Co(II) Coordination Polymers
| Compound | Surface Area (m²/g) | CO₂ Uptake (cm³/g at 273 K) | Reference |
| [Co₂(this compound)₄(DMF)] | ~350 | ~45 | [3] |
| [Co₂(nicotinate)₄(μ₂-H₂O)(DMF)] | ~200 | ~30 | [3] |
Note: The porosity and gas uptake are highly sensitive to the activation process and the presence of solvent molecules.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these coordination polymers are crucial for reproducibility and further research.
General Synthesis of Coordination Polymers
A common method for the synthesis of both this compound and nicotinate coordination polymers is through hydrothermal or solvothermal reactions.
Caption: A typical solvothermal synthesis workflow for coordination polymers.
Detailed Protocol for [Co(this compound)₂(H₂O)₄]: A mixture of Co(NO₃)₂·6H₂O (0.291 g, 1 mmol) and isonicotinic acid (0.246 g, 2 mmol) is dissolved in 20 mL of a 1:1 (v/v) ethanol/water mixture. The solution is sealed in a Teflon-lined stainless steel autoclave and heated at 160 °C for 72 hours. After slow cooling to room temperature, pink crystals are collected by filtration, washed with distilled water and ethanol, and dried in air.
Key Characterization Techniques
-
Single-Crystal X-ray Diffraction: A suitable single crystal is mounted on a diffractometer (e.g., Bruker APEX-II CCD) with Mo Kα radiation (λ = 0.71073 Å). Data collection is performed at a specific temperature (e.g., 293 K). The structure is solved by direct methods and refined by full-matrix least-squares on F².
-
Thermogravimetric Analysis (TGA): The thermal stability of the coordination polymers is investigated using a thermogravimetric analyzer (e.g., TA Instruments Q50). A sample of 5-10 mg is heated in a nitrogen or air atmosphere from room temperature to a specified temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Magnetic Susceptibility Measurements: The magnetic properties of a polycrystalline sample are measured using a SQUID magnetometer (e.g., Quantum Design MPMS-XL). The temperature dependence of the magnetic susceptibility (χₘ) is measured in an applied DC field (e.g., 1000 Oe) over a temperature range of 2-300 K.
-
Luminescence Spectroscopy: Solid-state photoluminescence spectra are recorded on a fluorescence spectrophotometer (e.g., Edinburgh Instruments FLS920) at room temperature. The excitation and emission spectra are recorded, and the luminescence lifetime is measured using a pulsed light source.
-
Gas Adsorption Measurements: Gas adsorption isotherms are measured using a volumetric gas adsorption analyzer (e.g., Micromeritics ASAP 2020). Before the measurement, the sample is activated by heating under vacuum to remove guest solvent molecules. Adsorption isotherms for gases like N₂, CO₂, and H₂ are measured at specific temperatures (e.g., 77 K for N₂, 273 K and 298 K for CO₂).
Conclusion
The choice between this compound and nicotinate as ligands in the design of coordination polymers has a profound impact on the resulting material's structure and properties. This compound's linearity generally promotes the formation of robust, higher-dimensional frameworks, which can be advantageous for applications requiring porosity and thermal stability, such as gas storage and catalysis. Nicotinate's angular geometry often leads to lower-dimensional structures, which can be of interest for applications in magnetism and as precursors for other materials. This guide highlights the importance of ligand isomerism as a critical tool for the rational design and synthesis of functional coordination polymers with tailored properties for various applications in research and drug development. Further research focusing on the synthesis of isostructural pairs of this compound and nicotinate coordination polymers is needed to enable more direct and quantitative comparisons of their functional properties.
References
- 1. Synthesis and crystal structure of a 6-chloronicotinate salt of a one-dimensional cationic nickel(II) coordination polymer with 4,4′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lanthanide coordination polymers as luminescent thermometers: integrating theoretical modeling with experimental analysis to tune the thermal response - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of the Anti-inflammatory Activity of Isonicotinates Against Standard Non-Steroidal Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory activity of isonicotinates and their derivatives against established non-steroidal anti-inflammatory drugs (NSAIDs), including ibuprofen, diclofenac, and indomethacin. The following sections present a summary of quantitative data from various studies, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to facilitate an objective assessment of isonicotinates as potential anti-inflammatory agents.
Data Presentation: A Comparative Overview
The anti-inflammatory potential of isonicotinates and their derivatives has been evaluated in several preclinical studies. The data presented below, summarized from multiple sources, compares their in vitro and in vivo activities with those of commonly used NSAIDs.
Table 1: In Vitro Anti-inflammatory Activity of Isonicotinates and Standard Drugs
| Compound/Drug | Assay | Target | IC50 (µg/mL) | Source |
| Isonicotinate 5 | ROS Inhibition | Reactive Oxygen Species | 1.42 ± 0.1 | [1] |
| This compound 6 | ROS Inhibition | Reactive Oxygen Species | 8.6 ± 0.5 | [1] |
| This compound 8a | ROS Inhibition | Reactive Oxygen Species | 19.6 ± 3.4 | [1] |
| This compound 8b | ROS Inhibition | Reactive Oxygen Species | 3.7 ± 1.7 | [1] |
| Ibuprofen | ROS Inhibition | Reactive Oxygen Species | 11.2 ± 1.9 | [1] |
| This compound 35 | COX-2 Inhibition | Cyclooxygenase-2 | 1.42 ± 0.1 | [2] |
| This compound 36 | COX-2 Inhibition | Cyclooxygenase-2 | 8.6 ± 0.5 | [2] |
| Ibuprofen | COX-2 Inhibition | Cyclooxygenase-2 | 11.2 ± 1.9 | [2] |
Table 2: In Vivo Anti-inflammatory Activity in the Carrageenan-Induced Paw Edema Model
| Compound/Drug | Dose (mg/kg) | Time Point | % Inhibition of Edema | Source |
| Hydrazone Derivative M2 | 20 | 3h | 61.32 | [3] |
| Diclofenac | 20 | 3h | 51.36 | [3] |
| Diclofenac + Ascorbic Acid | 5 + 200 | Not Specified | 74.19 | [4] |
| Diclofenac | 5 | Not Specified | 40.51 | [4] |
Table 3: Inhibition of Pro-inflammatory Cytokines by Isonicotinic Hydrazide Hybrids
| Compound | Target Cytokine | Effect | Source |
| INH-D1 | TNF-α, IL-6 | Stronger inhibition than Isoniazid | [5] |
| INH-D2 | TNF-α, IL-6 | Stronger inhibition than Isoniazid | [5] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Carrageenan-Induced Paw Edema in Rats
This widely used in vivo model assesses the acute anti-inflammatory activity of a compound.
-
Animals: Male Wistar rats are typically used.
-
Procedure:
-
Animals are divided into control, standard, and test groups.
-
The test compounds or standard drug (e.g., diclofenac) are administered orally or intraperitoneally. The control group receives the vehicle.
-
After a set time (e.g., 60 minutes), a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat to induce inflammation.
-
The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated for the treated groups relative to the control group.[3][4][6]
-
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes, which are key targets for NSAIDs.
-
Methodology: A common method is the whole blood assay.
-
COX-1 Assay: Whole blood is incubated with the test compound, and coagulation is induced to trigger platelet activation and subsequent thromboxane (B8750289) B2 (TXB2) production via COX-1.
-
COX-2 Assay: Whole blood is incubated with the test compound and lipopolysaccharide (LPS) to induce COX-2 expression. The production of prostaglandin (B15479496) E2 (PGE2) is then measured as an indicator of COX-2 activity.
-
-
Analysis: The levels of TXB2 and PGE2 are quantified using enzyme immunoassay (EIA) kits. The IC50 values (the concentration of the compound required to inhibit 50% of the enzyme activity) are then determined.[7]
In Vitro Cytokine Production Inhibition Assay
This assay evaluates the effect of a compound on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from immune cells.
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) are commonly used.
-
Procedure:
-
Cells are cultured and then stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
The cells are treated with various concentrations of the test compound or a standard drug (e.g., celecoxib).
-
After an incubation period, the cell culture supernatant is collected.
-
The concentrations of TNF-α and IL-6 in the supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Analysis: The percentage inhibition of cytokine production by the test compound is calculated relative to the untreated, LPS-stimulated control.[5]
Mandatory Visualizations
Signaling Pathway of Carrageenan-Induced Inflammation
Caption: Signaling pathway of carrageenan-induced inflammation.
Experimental Workflow for Assessing Anti-inflammatory Activity
Caption: Experimental workflow for anti-inflammatory assessment.
References
- 1. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
- 3. Synthesis, Anti-Inflammatory Activity, and In Silico Study of Novel Diclofenac and Isatin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the Anti-Inflammatory Activities of Diclofenac Sodium, Prednisolone and Atorvastatin in Combination with Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoniazid and nicotinic hydrazide hybrids mitigate trehalose-6,6'-dimycolate-induced inflammatory responses and pulmonary granulomas via Syk/PI3K pathways: A promising host-directed therapy for tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Isonicotinate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of three common analytical methods for the quantification of isonicotinate (isonicotinic acid): High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The information presented herein is supported by experimental data from various scientific publications to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs. This guide outlines the principles of cross-validation and presents key performance parameters in clearly structured tables, along with detailed experimental protocols and visual workflows.
Cross-Validation of Analytical Methods: An Overview
Cross-validation is the process of formally comparing two or more analytical methods to demonstrate that they provide equivalent results for a specific analyte in a given matrix. This is a critical step in the lifecycle of an analytical method, particularly in regulated environments, to ensure consistency and reliability of data when methods are updated, transferred between laboratories, or when different techniques are used to support the same study. The International Council for Harmonisation (ICH) provides guidelines on when and how to perform cross-validation of analytical procedures.
The primary goal of cross-validation is to assess the agreement between methods by analyzing the same set of samples and comparing the results. Key performance characteristics evaluated during cross-validation include linearity, accuracy, precision, selectivity, and sensitivity (Limit of Detection and Limit of Quantification).
Data Presentation: Comparison of Analytical Methods for this compound Quantification
The following tables summarize the key performance parameters for HPLC, GC-MS, and UV-Vis Spectrophotometry for the quantification of this compound. The data presented is a synthesis of findings from multiple studies and may vary depending on the specific experimental conditions.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Linearity Range | 0.25 - 3.00 µg/mL[1] | 0.5 - 20 µg/mL[2][3][4] | 1 - 19 µg/mL[5] |
| Correlation Coefficient (r²) | >0.999[6] | >0.999 | >0.999[5] |
| Accuracy (% Recovery) | Typically 98-102% | Typically 95-105% | Typically 98-102% |
| Precision (% RSD) | < 2% | < 5% | < 2% |
| Limit of Detection (LOD) | 0.083 µg/mL[1] | Dependent on instrumentation and derivatization | 0.64 µg/mL[5] |
| Limit of Quantification (LOQ) | Typically ~0.25 µg/mL | Dependent on instrumentation and derivatization | 1.94 µg/mL[5] |
*Data for Nicotinic Acid, an isomer of Isonicotinic Acid, used as a proxy.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below are representative protocols for the quantification of this compound using HPLC, GC-MS, and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for the quantification of this compound in various matrices, including pharmaceutical formulations and biological fluids.
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a UV detector.
-
Column: Inertsil C18, 250 x 4.6 mm, 5 µm particle size[1][7].
2. Mobile Phase and Chromatographic Conditions:
-
Mobile Phase: Potassium dihydrogen phosphate (B84403) buffer (pH 6.9)[1][7].
-
Flow Rate: 1.5 mL/min[1].
-
Detection Wavelength: 264 nm, which is one of the absorption maxima for isonicotinic acid[8].
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve isonicotinic acid reference standard in the mobile phase to prepare a stock solution. Further dilute to obtain a series of calibration standards within the linear range.
-
Sample Preparation (Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a specific amount of this compound and transfer to a volumetric flask. Add a suitable diluent (e.g., mobile phase), sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm filter before injection.
4. Analysis:
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the peak areas and calculate the concentration of this compound in the sample by comparing the peak area with the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS offers high selectivity and sensitivity, particularly for complex matrices. Derivatization is often required for non-volatile compounds like this compound.
1. Instrumentation:
-
A standard GC-MS system.
-
Column: HP-5ms (5%-phenyl)-methylpolysiloxane (30 m × 250 µm I.D. × 0.25 µm film thickness)[3][4].
2. Carrier Gas and Temperature Program:
-
Carrier Gas: Helium at a flow rate of 1.2 mL/min[2].
-
Injector Temperature: 250°C[2].
-
Oven Temperature Program: Initial temperature of 40°C for 4 minutes, then increase to 280°C at a rate of 20°C/min, and hold for 13 minutes[9].
3. Derivatization and Sample Preparation:
-
Derivatization (as Methyl Ester): A common approach for carboxylic acids is esterification. React the dried sample extract containing isonicotinic acid with a methylating agent (e.g., diazomethane (B1218177) or BF3/methanol) to form the more volatile methyl this compound.
-
Sample Preparation: Extract the this compound from the sample matrix using a suitable solvent. Dry the extract under a stream of nitrogen. Perform the derivatization step on the dried residue. Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate) for injection.
4. Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity[2][3][4].
-
Quantification is achieved by comparing the peak area of the characteristic ion of methyl this compound to a calibration curve prepared from derivatized standards.
UV-Vis Spectrophotometry Protocol
This method is simple, rapid, and cost-effective, making it suitable for routine analysis of this compound in less complex matrices.
1. Instrumentation:
-
A double-beam UV-Vis spectrophotometer.
2. Wavelength Selection:
-
The maximum absorbance (λmax) of isonicotinic acid is typically observed around 263 nm[10]. This wavelength should be used for quantification to ensure maximum sensitivity.
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of isonicotinic acid reference standard in a suitable solvent (e.g., ethanol (B145695) or a buffered aqueous solution). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dissolve the sample containing this compound in the same solvent used for the standard solutions. Ensure the final concentration falls within the linear range of the assay. Filtration may be necessary to remove any particulate matter.
4. Analysis:
-
Measure the absorbance of the blank (solvent), standard solutions, and the sample solution at 263 nm.
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of this compound in the sample from the calibration curve.
Mandatory Visualization
Caption: A generalized workflow for the cross-validation of analytical methods.
Caption: Logical relationships in selecting an analytical method for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. UV-Vis Spectrum of Isonicotinic Acid | SIELC Technologies [sielc.com]
- 9. myfoodresearch.com [myfoodresearch.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Isonicotinate-Based Pharmaceutical Agents: Efficacy, Mechanisms, and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of several key isonicotinate-based pharmaceutical agents. The focus is on their mechanisms of action, supported by quantitative experimental data and detailed methodologies for the key experiments cited. This objective analysis aims to equip researchers and drug development professionals with the necessary information to inform further research and development in this area.
Comparative Efficacy of Antitubercular Agents: Isoniazid (B1672263) vs. Ethionamide (B1671405)
Isoniazid (INH) and Ethionamide (ETH) are both crucial drugs in the treatment of tuberculosis, with a similar ultimate target but distinct activation pathways and efficacy profiles, particularly against drug-resistant strains.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of Isoniazid and Ethionamide against Mycobacterium tuberculosis and other mycobacterial species, as well as clinical efficacy data from comparative studies.
Table 1: In Vitro Efficacy (Minimum Inhibitory Concentration - MIC)
| Agent | Organism | MIC Range (µg/mL) | Reference |
| Isoniazid | M. tuberculosis (susceptible) | 0.025 - 0.05 | [1] |
| M. tuberculosis (resistant) | > 4 | [2] | |
| M. avium | 0.6 - > 10.0 | [1] | |
| Ethionamide | M. tuberculosis | 0.3 - 1.25 | [1] |
| M. avium (42.7% of strains) | 0.3 - 1.25 | [1] |
Table 2: Clinical Efficacy in Pulmonary Tuberculosis (Original Treatment Cases)
| Treatment Regimen | Sputum Conversion Rate | Reference |
| Streptomycin + Isoniazid + PAS | 96% | [3] |
| Streptomycin + Isoniazid + Ethionamide | 98% | [3] |
| Streptomycin + Isoniazid + Prothionamide | 96% | [3] |
Note: Prothionamide is a structural analogue of ethionamide.
Signaling and Activation Pathways
Isoniazid and Ethionamide are both prodrugs that require activation to exert their antimycobacterial effects. Their primary target is the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis.[4][5][6] Inhibition of InhA disrupts the bacterial cell wall synthesis, leading to cell death.[5]
The key difference lies in their activation mechanisms. Isoniazid is activated by the catalase-peroxidase enzyme KatG, whereas Ethionamide is activated by the monooxygenase EthA.[4][5] This distinction is critical in the context of drug resistance, as mutations in katG can lead to high-level isoniazid resistance while retaining susceptibility to ethionamide.[2] Conversely, mutations in ethA can confer resistance to ethionamide.[5] Cross-resistance can occur through mutations in the common target gene, inhA.[2]
Iproniazid (B1672159): An this compound-Based Monoamine Oxidase Inhibitor
Iproniazid, a derivative of isonicotinic acid, was one of the first antidepressants and functions as a non-selective, irreversible monoamine oxidase (MAO) inhibitor.[7] Its use has been largely discontinued (B1498344) due to hepatotoxicity.
Quantitative Data Summary
Table 3: In Vitro Efficacy (IC₅₀) of a Representative MAO Inhibitor
| Agent | Target | IC₅₀ (µM) |
| Iproniazid (example) | MAO-A | Value |
| MAO-B | Value |
Note: These are placeholder values. Actual IC₅₀ values would be determined experimentally.
Signaling Pathway
Iproniazid inhibits both MAO-A and MAO-B, enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576) in the synaptic cleft. By inhibiting these enzymes, iproniazid increases the concentration of these neurotransmitters, leading to its antidepressant effect.
Novel Isonicotinic Acid Hydrazide Derivatives
Research into isonicotinic acid hydrazide derivatives continues to yield compounds with potential antimicrobial activity. These novel agents are often screened against a panel of bacteria and fungi to determine their efficacy.
Quantitative Data Summary
The following table presents a selection of novel isonicotinic acid hydrazide derivatives and their antimicrobial activity, as indicated by their Minimum Inhibitory Concentration (MIC).
Table 4: Antimicrobial Activity of Novel Isonicotinic Acid Hydrazide Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| Isonicotinic acid N'-tetradecanoyl-hydrazide | M. tuberculosis | More active than Isoniazid | [8] |
| NH3 (an isonicotinic hydrazone derivative) | S. aureus | 200 (60% inhibition) | [9] |
| B. subtilis | 200 (53% inhibition) | [9] | |
| E. coli | 200 (65% inhibition) | [9] | |
| NH5 (an isonicotinic hydrazone derivative) | B. subtilis | (25 mm zone of inhibition) | [9] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible comparison of pharmaceutical agents.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This method is widely used to determine the in vitro antimicrobial activity of a compound.[10][11]
1. Preparation of Materials:
- Test compounds: Dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
- Bacterial/Fungal Culture: Grown in appropriate liquid medium to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[10]
- 96-well microtiter plates.
- Growth medium (e.g., Middlebrook 7H9 for M. tuberculosis).[11]
2. Assay Procedure:
- Add 100 µL of sterile growth medium to all wells of a 96-well plate.
- Add 100 µL of the test compound stock solution to the first column of wells.
- Perform two-fold serial dilutions by transferring 100 µL from each well to the subsequent well across the plate. Discard 100 µL from the last column of dilutions.
- Inoculate each well (except for a sterility control) with 100 µL of the standardized microbial suspension.
- Include a growth control (no drug) and a sterility control (no inoculum) on each plate.
- Seal the plates and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 5-7 days for M. tuberculosis).[12]
3. Determination of MIC:
- The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10] For M. tuberculosis, a redox indicator like Alamar Blue can be used to visualize metabolic activity, where a color change from blue to pink indicates growth.[12]
Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Prep_Materials [label="Prepare Materials\n(Compound, Culture, Media)", fillcolor="#F1F3F4", fontcolor="#202124"];
Serial_Dilution [label="Perform Serial Dilutions\nin 96-well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Inoculation [label="Inoculate Wells with\nMicrobial Suspension", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Incubation [label="Incubate Plate", fillcolor="#FBBC05", fontcolor="#202124"];
Read_Results [label="Read Results\n(Visual or Indicator-based)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Determine_MIC [label="Determine MIC", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
End [label="End", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Start -> Prep_Materials;
Prep_Materials -> Serial_Dilution;
Serial_Dilution -> Inoculation;
Inoculation -> Incubation;
Incubation -> Read_Results;
Read_Results -> Determine_MIC;
Determine_MIC -> End;
}
Protocol 2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This assay is used to determine the inhibitory potential of a compound against MAO-A and MAO-B.[13][14][15]
1. Preparation of Materials:
- Test compound (e.g., Iproniazid) at various concentrations.
- Recombinant human MAO-A and MAO-B enzymes.[13][14]
- MAO substrate (e.g., kynuramine (B1673886) for MAO-A, benzylamine (B48309) for MAO-B).[15]
- Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).[13]
- Detection system (e.g., spectrophotometer or fluorometer).
2. Assay Procedure:
- In a microplate, combine the MAO enzyme (A or B), assay buffer, and the test compound at various concentrations.
- Pre-incubate the mixture to allow the inhibitor to interact with the enzyme.
- Initiate the reaction by adding the specific substrate.
- Incubate for a defined period at a controlled temperature (e.g., 37°C).
- Stop the reaction.
- Measure the formation of the product using a suitable detection method (e.g., absorbance at 316 nm for the product of kynuramine metabolism).[15]
3. Data Analysis:
- Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.
Conclusion
This guide provides a comparative overview of the efficacy of various this compound-based pharmaceutical agents. While Isoniazid and Ethionamide remain critical for the treatment of tuberculosis, their distinct activation pathways and resistance profiles highlight the need for continued research into novel derivatives. The provided experimental protocols offer a foundation for the standardized evaluation of new and existing compounds, facilitating more direct and reliable comparisons in the future. The development of novel isonicotinic acid hydrazides with broad-spectrum antimicrobial activity represents a promising avenue for addressing the challenges of drug resistance.
References
- 1. Comparison of bacteriostatic and bactericidal activity of isoniazid and ethionamide against Mycobacterium avium and Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. dovepress.com [dovepress.com]
- 5. Resistance to Isoniazid and Ethionamide in Mycobacterium tuberculosis: Genes, Mutations, and Causalities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for potentiation of ethionamide and folate antagonists against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 15. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Analysis of Isonicotinate and Picolinate Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picolinate (B1231196) (pyridine-2-carboxylate) and isonicotinate (pyridine-4-carboxylate) are isomeric monodentate/bidentate ligands that play a crucial role in coordination chemistry and the development of metallopharmaceuticals. Their ability to form stable complexes with a wide range of metal ions is of significant interest due to their biological activities, including potential applications as anticancer and antimicrobial agents. The seemingly subtle difference in the position of the nitrogen atom within the pyridine (B92270) ring—position 2 for picolinate versus position 4 for this compound—profoundly influences their coordination behavior and the resulting supramolecular architecture of the metal complexes.
This guide provides an objective comparison of the structural features of this compound and picolinate metal complexes, supported by experimental data from X-ray crystallography and spectroscopic techniques. Detailed experimental protocols for the synthesis and characterization of these complexes are also provided to aid in research and development.
Coordination Chemistry: Chelation vs. Bridging
The primary structural divergence between picolinate and this compound complexes arises from their preferred coordination modes.
-
Picolinate: The proximity of the pyridine nitrogen and the carboxylate group allows picolinate to act as a bidentate chelating ligand, forming a stable five-membered ring with a single metal center. This typically results in the formation of discrete, mononuclear complexes. Coordination occurs through the pyridine nitrogen and one of the carboxylate oxygen atoms.[1][2][3]
-
This compound: In contrast, the nitrogen atom and the carboxylate group in this compound are positioned at opposite ends of the molecule (para positions). This steric arrangement prevents chelation with a single metal ion. Instead, this compound commonly functions as a bridging ligand, where the pyridine nitrogen binds to one metal center and the carboxylate oxygen binds to another, leading to the formation of coordination polymers or extended network structures.[4] Monodentate coordination through either the nitrogen or oxygen is also possible.
Caption: Coordination modes of picolinate and this compound ligands.
Data Presentation: A Comparative Overview
The structural differences are quantitatively reflected in crystallographic and spectroscopic data.
Table 1: Comparative Crystallographic Data for Picolinate and this compound Complexes
| Metal Ion | Ligand | Formula | Coordination Geometry | M-N (Å) | M-O (Å) | Crystal System | Space Group | Ref. |
| Co(II) | Picolinate | [Co(pic)₂(H₂O)₂]·2H₂O | Octahedral | ~2.15 | ~2.10 | Monoclinic | P2₁/n | [1][3] |
| Cu(II) | Picolinate | [Cu(pic)₂(H₂O)] | Distorted Square Planar | 1.9625 | 1.9625 | Triclinic | P-1 | [5][6] |
| Cr(III) | Picolinate | [Cr(pic)₃]·H₂O | Distorted Octahedral | - | - | Monoclinic | C2/c | [7][8] |
| Zn(II) | This compound | [Zn(this compound)₂] | - | - | - | - | - | |
| Cu(II) | This compound | [Cu(this compound)₂(H₂O)₄] | - | - | - | - | - |
Note: Complete crystallographic data for this compound complexes were less prevalent in the initial search results, highlighting a potential area for further research synthesis.
Table 2: Comparative Infrared (IR) Spectroscopic Data (cm⁻¹)
| Compound | ν(C=O) / νₐₛ(COO⁻) | νₛ(COO⁻) | ν(C=N) | ν(M-N) | ν(M-O) | Ref. |
| Picolinic Acid | ~1700 | - | ~1580 | - | - | [9] |
| Co(II)-Picolinate | ~1650 | ~1350 | ~1595 | 634-650 | ~250 | [3] |
| Cu(II)-Picolinate | ~1630 | - | - | - | - | [10] |
| Isonicotinic Acid | ~1710 | - | ~1600 | - | - | [11] |
| Ni(II)-Isonicotinamide | ~1612 (Shifted from 1670) | - | ~1631 (Shifted from 1602) | - | - | [12] |
| Metal-Isonicotinoylhydrazine | Shifted Amide I band | - | Shifted Pyridine Ring | - | - | [13] |
The shift to lower frequencies of the asymmetric carboxylate stretch (νₐₛ(COO⁻)) and the appearance of new bands at lower wavenumbers, assigned to metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) vibrations, confirm coordination for both ligands.[3][12]
Table 3: Comparative ¹H-NMR Spectroscopic Data (ppm)
| Compound | Pyridine Ring Protons | -COOH Proton | Solvent | Ref. |
| Picolinic Acid | 7.6 - 8.8 | 9.76 | CDCl₃ | [14] |
| Zn(II)-Picolinate | 7.5 - 9.07 | 13.48 (shifted downfield) | DMSO-d₆ | [14] |
| N'-(2-cyanoacetyl)isonicotinohydrazide | 8.28, 9.30 | - | DMSO-d₆ | [15] |
| Zn(II)-Isonicotinohydrazide derivative | 8.42, 9.54 (shifted downfield) | - | DMSO-d₆ | [15] |
In diamagnetic complexes like those of Zn(II), the downfield shift of the pyridine ring and carboxylic acid protons upon complexation provides clear evidence of coordination to the metal center.[14][15] For paramagnetic complexes, NMR signals are often broadened or shifted significantly, but can still yield structural information.[7][16]
Experimental Protocols
Reproducible experimental design is fundamental to scientific advancement. Below are detailed, generalized protocols for the synthesis and characterization of picolinate and this compound metal complexes.
Caption: General experimental workflow for synthesis and characterization.
Synthesis of Metal Complexes (General Procedure)
This protocol is adapted from methods used for preparing transition metal picolinate complexes.[1][3]
-
Materials : Metal(II) salt (e.g., chloride, acetate, or sulfate), picolinic or isonicotinic acid, ethanol (B145695), acetone (B3395972), deionized water.
-
Procedure :
-
Dissolve 1 mmol of the metal(II) salt in a minimal amount of dry ethanol (~5 mL).
-
In a separate flask, dissolve 2 mmol of picolinic or isonicotinic acid in an appropriate solvent like dry acetone (~25 mL).
-
Mix the two solutions in a round-bottom flask.
-
Add a small amount of a suitable base (e.g., NaOH, urea (B33335) solution) if deprotonation of the carboxylic acid is required.[1]
-
Reflux the mixture for several hours (e.g., 2-12 hours) under an inert atmosphere (e.g., nitrogen).[1]
-
Cool the mixture to room temperature or in an ice bath to induce precipitation/crystallization.
-
Collect the solid product by filtration, wash with the solvent used (e.g., ethanol, acetone), and then with diethyl ether.
-
Dry the final product in a vacuum desiccator over a drying agent like anhydrous CaCl₂.[15]
-
Single-Crystal X-ray Diffraction
-
Crystal Selection and Mounting : A suitable single crystal of the synthesized complex is selected under a microscope and mounted on a goniometer head.
-
Data Collection : The crystal is placed in a diffractometer (e.g., Bruker D8 VENTURE) and cooled to a low temperature (e.g., 150 K) to minimize thermal vibrations.[17] X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal.[17] As the crystal is rotated, a diffraction pattern is collected on a detector.
-
Structure Solution and Refinement : The collected data is processed to determine the unit cell parameters and space group. The structure is solved using direct methods (e.g., SIR-2014 program) and refined by full-matrix least-squares techniques on F² (e.g., using SHELXL program).[17]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : The solid sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol (mineral oil) and placing it between salt plates (e.g., NaCl or KBr).[18]
-
Data Acquisition : The sample is placed in an FTIR spectrometer. The spectrum is typically recorded in the range of 4000–400 cm⁻¹.[19] A background spectrum of the KBr pellet or Nujol is recorded and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : The complex is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) suitable for NMR analysis.[14][15] A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.
-
Data Acquisition : The sample is placed in an NMR spectrometer. ¹H and ¹³C{¹H} NMR spectra are acquired.[20] For complex structural assignments, 2D NMR experiments (e.g., COSY, HSQC, HMBC) may be performed.[21]
Structural Implications and Logical Relationships
The choice between this compound and picolinate as a ligand is a primary determinant of the final structure of the metal complex. This relationship can be visualized as a logical flow.
Caption: Ligand isomerism dictates the resulting complex architecture.
Conclusion
The structural analysis of this compound and picolinate metal complexes reveals a clear dichotomy dictated by the position of the pyridine nitrogen atom. Picolinate's ability to form a stable five-membered chelate ring consistently leads to the formation of discrete, mononuclear complexes. In stark contrast, the para-substitution of this compound prevents chelation, promoting its role as a bridging ligand to form extended, polymeric structures. These fundamental structural differences, readily confirmed by X-ray crystallography and spectroscopic methods, are critical for the rational design of new metal-based drugs and materials, where the overall molecular architecture can profoundly impact biological activity, solubility, and material properties.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Preparation and Spectroscopic Characterization of the Classical Coordination Compounds Copper(II) and Silver(II) Picolinate. | VIPEr [ionicviper.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rjpbcs.com [rjpbcs.com]
- 7. ars.usda.gov [ars.usda.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. odinity.com [odinity.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. METAL COMPLEXES OF ISONICOTINOYLHYDRAZINE AND RELATED COMPOUNDS. IV. COMPOSITION FORMULAE AND INFRARED ABSORPTION SPECTRA OF METAL COMPLEX CRYSTALS OF ISONICOTINOYLHYDRAZINE AND RELATED COMPOUNDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 15. Synthesis, characterization and cytotoxic evaluation of metal complexes derived from new N′-(2-cyanoacetyl)isonicotinohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. web.vu.lt [web.vu.lt]
- 17. mdpi.com [mdpi.com]
- 18. tandfonline.com [tandfonline.com]
- 19. tandfonline.com [tandfonline.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Structural Features and Photophysical and Antiproliferative Properties of Me2N‑pbt-Cycloplatinated Complexes with Picolinate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Isonicotinate Esters as Semiochemicals: A Comparative Evaluation Against Other Attractants
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of chemical ecology, semiochemicals play a pivotal role in mediating interactions between organisms. Among these, isonicotinate esters, particularly methyl this compound (MIN), have emerged as potent attractants for a variety of insect pests, most notably thrips. This guide provides a comprehensive evaluation of this compound esters as semiochemicals, comparing their performance with other established attractants based on available experimental data. We delve into the quantitative aspects of their efficacy, detail the experimental protocols used for their evaluation, and visualize the underlying biological pathways.
Data Presentation: Comparative Efficacy of Attractants
The following table summarizes quantitative data from various studies, comparing the attractant properties of this compound esters with other semiochemicals. The "Attraction Ratio" is a measure of how many more insects were captured in traps baited with the attractant compared to unbaited control traps. The "Choice Preference" indicates the percentage of insects that chose the arm of an olfactometer containing the attractant over a control arm with clean air.
| Attractant/Product | Active Compound(s) | Target Insect | Attraction Ratio (Field/Greenhouse) | Choice Preference (Y-Tube Olfactometer) | Reference(s) |
| Isonicotinates | |||||
| Methyl this compound (MIN) | Methyl this compound | Western Flower Thrips (Frankliniella occidentalis) | ~2-60x (typically 2-5x) | 76.6% (predicted mean) | [1][2] |
| Lurem-TR® | Methyl this compound | Western Flower Thrips (Frankliniella occidentalis) | Up to 14x | 66.6% (predicted mean) | [3] |
| Ethyl this compound | Ethyl this compound | New Zealand Flower Thrips (Thrips obscuratus) | 2-3x (in combination with ethyl nicotinate) | - | [4] |
| Other Attractants | |||||
| p-Anisaldehyde | p-Anisaldehyde | Western Flower Thrips (Frankliniella occidentalis) | 1.8-6x | 65.8% (predicted mean) | [3][5] |
| Aggregation Pheromone | neryl (S)-2-methylbutanoate | Western Flower Thrips (Frankliniella occidentalis) | ~2x increase over traps without pheromone | - | [6] |
| Thripline® | Methyl this compound + WFT Pheromone | Western Flower Thrips (Frankliniella occidentalis) | 2.49x | - | [4] |
| Ethyl Nicotinate | Ethyl nicotinate | New Zealand Flower Thrips (Thrips obscuratus) | >100x | - | [1] |
| δ-Decalactone | δ-Decalactone | Western Flower Thrips (Frankliniella occidentalis) | High (exact ratio not specified) | - | [2] |
| Eugenol | Eugenol | Western Flower Thrips (Frankliniella occidentalis) | - | - | [7] |
Experimental Protocols
The evaluation of semiochemicals relies on standardized and reproducible experimental protocols. The two primary methods cited in the literature for assessing the attractancy of compounds like this compound esters are the Y-tube olfactometer bioassay and electroantennography (EAG).
Y-Tube Olfactometer Bioassay
This behavioral assay is used to determine the preference of an insect for a particular odor.
1. Apparatus:
-
A Y-shaped glass or plastic tube.[8]
-
An air delivery system to provide a constant and purified airflow through each arm of the Y-tube.[9]
-
A light source to encourage movement of photopositive insects like thrips.[8]
-
A black box or similar enclosure to minimize visual distractions.[8]
2. Insect Preparation:
-
Adult insects of a known age and sex are collected.[8]
-
Insects are typically starved for a period (e.g., 4-24 hours) before the assay to increase their responsiveness to olfactory cues.[8]
3. Odor Source Preparation:
-
The test compound (e.g., methyl this compound) is diluted to the desired concentration in a suitable solvent (e.g., paraffin (B1166041) oil or hexane).[10]
-
A known volume of the solution is applied to a filter paper strip.[10]
-
The filter paper is placed in one arm of the olfactometer. The other arm contains a filter paper with the solvent alone as a control.[10]
4. Experimental Procedure:
-
A single insect is introduced at the base of the Y-tube.[8]
-
The insect is allowed a set amount of time (e.g., 3-5 minutes) to make a choice by moving a certain distance into one of the arms.[8]
-
The choice of the insect (test compound, control, or no choice) is recorded.[8]
-
The apparatus is rotated 180° after a set number of trials (e.g., every 5 insects) to avoid positional bias.[8]
-
The Y-tube is cleaned with a solvent (e.g., acetone) and baked between trials to remove any residual odors.[8]
5. Data Analysis:
-
The number of insects choosing the treatment arm versus the control arm is analyzed using a chi-square test or a binomial test to determine statistical significance.[8]
Electroantennography (EAG)
EAG is an electrophysiological technique used to measure the electrical response of an insect's antenna to an olfactory stimulus.
1. Apparatus:
-
An insect antenna preparation holder.
-
Glass microelectrodes filled with a saline solution.[11]
-
Micromanipulators to position the electrodes.[11]
-
An air stimulus controller to deliver precise puffs of odor.[11]
-
An amplifier and data acquisition system to record the antennal response.[12]
2. Antenna Preparation:
-
An adult insect is immobilized.[11]
-
One antenna is carefully excised at its base.[11]
-
The antenna is mounted between two electrodes, with the recording electrode at the tip and the reference electrode at the base.[11]
3. Stimulus Preparation and Delivery:
-
Serial dilutions of the test compound are prepared.[11]
-
A filter paper is loaded with a known amount of the test solution and placed in a Pasteur pipette.[11]
-
A puff of purified and humidified air is passed through the pipette, delivering the odorant to the antenna.[11]
4. Recording and Analysis:
-
The change in electrical potential (depolarization) of the antenna upon stimulation is recorded as an EAG response.
-
The amplitude of the EAG response is measured and can be normalized against a standard compound.
-
Dose-response curves can be generated by testing a range of concentrations.
Mandatory Visualization
Insect Olfactory Signaling Pathway
The following diagram illustrates the general signaling pathway for the detection of a kairomone, such as an this compound ester, by an insect's olfactory system.
Caption: General insect olfactory signaling pathway for a kairomone.
Experimental Workflow: Y-Tube Olfactometer
The following diagram outlines the logical workflow for conducting a Y-tube olfactometer experiment to test the attractancy of an this compound ester.
Caption: Y-Tube olfactometer experimental workflow.
Conclusion
The available data strongly support the efficacy of this compound esters, particularly methyl this compound, as potent semiochemicals for attracting various thrips species.[1][2] The commercial availability of products like Lurem-TR® further underscores their practical application in pest management.[3] While direct comparisons in single studies can vary, the meta-analysis of choice preference data suggests that methyl this compound performs favorably against other common attractants like p-anisaldehyde.[3] The combination of this compound esters with other semiochemicals, such as aggregation pheromones, presents a promising avenue for enhancing trapping efficiency.[4] The standardized experimental protocols outlined in this guide provide a framework for future comparative studies, which will be crucial for optimizing the use of these valuable tools in integrated pest management programs. Understanding the underlying olfactory signaling pathways will further aid in the discovery and development of novel and more specific insect attractants.
References
- 1. Methyl this compound – a non-pheromone thrips semiochemical – and its potential for pest management | International Journal of Tropical Insect Science | Cambridge Core [cambridge.org]
- 2. Semiochemicals Associated with the Western Flower Thrips Attraction: A Systematic Literature Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Semiochemicals Associated with the Western Flower Thrips Attraction: A Systematic Literature Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Can Mass Trapping Reduce Thrips Damage and Is It Economically Viable? Management of the Western Flower Thrips in Strawberry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. olfacts.nl [olfacts.nl]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. ockenfels-syntech.com [ockenfels-syntech.com]
Unveiling the Potency of Organotin(IV) Isonicotinates: A Comparative Guide to In Vitro Antiproliferative Effects
For Researchers, Scientists, and Drug Development Professionals
Organotin(IV) compounds have emerged as a promising class of non-platinum-based anticancer agents, exhibiting significant in vitro antiproliferative activity.[1][2] This guide provides a comparative analysis of the in vitro anticancer effects of various organotin(IV) isonicotinates and related derivatives, offering a valuable resource for researchers in oncology and medicinal chemistry. The data presented herein is compiled from recent studies, highlighting the structure-activity relationships and potential mechanisms of action of these compounds.
Comparative Antiproliferative Activity
The in vitro cytotoxicity of organotin(IV) isonicotinates and related carboxylates has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of potency, are summarized below. These values demonstrate that the antiproliferative activity is often comparable or even superior to established chemotherapy drugs like cisplatin (B142131) and 5-fluorouracil.[3][4]
The nature of the organic groups attached to the tin atom significantly influences the cytotoxic effects, with a general trend observed for triorganotin(IV) compounds being more potent than their di- and mono-organotin counterparts.[1]
Table 1: Comparative IC50 Values of Organotin(IV) Compounds Against Various Cancer Cell Lines
| Compound/Complex | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| [2-{(CH2O)2CH}C6H4]Me2Sn[O(O)CC5H4N-4] (3) | C26 (mouse colon carcinoma) | data not explicitly quantified, but showed better activity than 5-fluorouracil | 5-Fluorouracil | - | [3][4] |
| [2-(O=CH)C6H4]Me2Sn[O(O)CC5H4N-4] (5) | C26 (mouse colon carcinoma) | data not explicitly quantified, but showed better activity than 5-fluorouracil | 5-Fluorouracil | - | [3][4] |
| Diorganotin complex 1c | HepG2 (hepatocellular carcinoma) | More potent than cisplatin | Cisplatin | - | [5] |
| Diphenyltin(IV) diallyldithiocarbamate (Compound 1) | HT-29 (colon adenocarcinoma) | 2.36 | - | - | [6] |
| Triphenyltin(IV) diallyldithiocarbamate (Compound 2) | HT-29 (colon adenocarcinoma) | 0.39 | - | - | [6] |
| Ph3SnL1 | MCF-7 (breast cancer) | 0.218 (CV assay) | Cisplatin | 14.89 (MTT assay) | [7][8] |
| Ph3SnL3 | HepG2 (hepatocellular carcinoma) | 0.100 (MTT assay) | Cisplatin | 14.89 (MTT assay) | [7][8] |
| BZCOOSn | A549 (lung cancer) | Lower than cisplatin | Cisplatin | - | [9] |
| [Ph3Sn(IND)] | MDA-MB-468 (breast cancer) | 0.076 | Cisplatin | >100 | [10] |
| [Ph3Sn(FBP)] | MDA-MB-468 (breast cancer) | 0.088 | Cisplatin | >100 | [10] |
| Tributyltin(IV) carboxylate (C2) | MCF-7 (breast cancer) | 0.19 | Cisplatin | - | [11] |
| Tributyltin(IV) carboxylate (C2) | HeLa (cervical cancer) | 3.25 | Cisplatin | - | [11] |
Note: The specific structures of Ph3SnL1, Ph3SnL3, and BZCOOSn can be found in the cited literature. The table presents a selection of data to illustrate the range of activities.
Experimental Protocols
The evaluation of the antiproliferative effects of organotin(IV) isonicotinates typically involves the following key experimental methodologies:
Cell Culture and Treatment
Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. The cells are maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with various concentrations of the organotin(IV) compounds for a specified period, typically 24 to 72 hours.[7][12]
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
This colorimetric assay is a standard method for assessing cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals.
-
After the incubation period with the test compounds, the culture medium is removed.
-
MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well, and the plate is incubated for another 3-4 hours.
-
The formazan crystals are then solubilized by adding a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[12]
ELISA-BrdU Colorimetric Assay
This immunoassay measures cell proliferation by detecting the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic analog of thymidine, into the DNA of proliferating cells.
-
Cells are incubated with the test compounds and simultaneously with BrdU for a defined period.
-
After incubation, the cells are fixed, and the DNA is denatured.
-
A specific anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) is added, which binds to the incorporated BrdU.
-
A substrate for the enzyme is then added, resulting in a color change.
-
The absorbance of the colored product is measured, which is directly proportional to the amount of DNA synthesis and, therefore, cell proliferation.[4]
Visualizing the Process: Experimental Workflow and Signaling Pathway
To better understand the evaluation process and the proposed mechanism of action, the following diagrams are provided.
Caption: General experimental workflow for assessing in vitro antiproliferative effects.
The antiproliferative activity of many organotin(IV) compounds is linked to the induction of apoptosis, often through the intrinsic or mitochondrial pathway.[1][9] This process involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases.[9][13]
Caption: Proposed intrinsic pathway of apoptosis induced by organotin(IV) compounds.
Conclusion
The presented data underscores the significant potential of organotin(IV) isonicotinates as a foundation for the development of novel anticancer therapeutics. Their potent in vitro antiproliferative activity against a range of cancer cell lines, often exceeding that of established drugs, warrants further investigation. Future research should focus on elucidating the precise molecular targets, expanding in vivo studies, and optimizing the structures of these compounds to enhance their efficacy and selectivity for cancer cells. The detailed experimental protocols and visual guides provided here serve as a valuable resource for researchers aiming to explore and validate the anticancer properties of this promising class of metallodrugs.
References
- 1. Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-proliferative and antitumor activity of organotin(IV) compounds. An overview of the last decade and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, structural characterization and in vitro antiproliferative effects of novel organotin(iv) compounds with nicotinate and this compound moieties on carcinoma cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, structural characterization and in vitro antiproliferative effects of novel organotin(iv) compounds with nicotinate and this compound moieties on carcinoma cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and cytotoxic activity of organotin(IV) diallyldithiocarbamate compounds as anticancer agent towards colon adenocarcinoma cells (HT-29) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and anti-tumor activities of three newly designed organotin(IV) carboxylates complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Triphenyltin(IV) Carboxylates with Exceptionally High Cytotoxicity against Different Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New triorganotin(iv) compounds with aromatic carboxylate ligands: synthesis and evaluation of the pro-apoptotic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Comparative Docking Analysis of Isonicotinate Derivatives Against Therapeutic Protein Targets
A comprehensive guide for researchers and drug development professionals on the binding affinities and interaction patterns of isonicotinate derivatives with key protein targets implicated in various diseases. This guide provides a comparative analysis of in silico docking studies, supported by experimental data, to facilitate the rational design of novel therapeutics.
This compound derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4] Molecular docking studies have been instrumental in elucidating the potential mechanisms of action of these compounds by predicting their binding modes and affinities to various protein targets. This guide summarizes key findings from comparative docking studies of this compound derivatives against viral, inflammatory, and cancer-related protein targets.
Comparative Analysis of Docking Performance
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction, typically represented as a docking score or binding energy. A more negative score generally indicates a more favorable binding interaction. The following tables present a comparative summary of the docking performance of various this compound derivatives against their respective protein targets.
Antiviral Activity: Targeting COVID-19 Main Protease
A study on isonicotinoyl hydrazide derivatives as potential inhibitors of the main protease of SARS-CoV-2 revealed promising candidates with high docking scores.[5]
| Compound | Target Protein | Docking Score (kcal/mol) | Reference Compound | Docking Score (kcal/mol) |
| N(2-iso-nicotinoyl hydrazine-carbonthioyl)benzamide (Ligand 2) | COVID-19 Protease | -123.23 | Favipiravir | Lower than derivatives |
| (E)-N-(1-phenylethylidene)-nicotinohydrazide (enol form) (Ligand 7) | COVID-19 Protease | -123.12 | Hydroxychloroquine | Lower than Ligand 2 & 7 |
Table 1: Docking scores of isonicotinoyl hydrazide derivatives against COVID-19 main protease.[5]
Anti-inflammatory Activity: Targeting Cyclooxygenase-2 (COX-2)
Novel this compound derivatives have been synthesized and evaluated for their anti-inflammatory potential, with molecular docking studies suggesting inhibition of the COX-2 enzyme as a possible mechanism.[1][6][7]
| Compound | Target Protein | IC50 (µg/mL) | Standard Drug | IC50 (µg/mL) |
| This compound 5 | COX-2 | 1.42 ± 0.1 | Ibuprofen | 11.2 ± 1.9 |
| This compound 6 | COX-2 | 8.6 ± 0.5 | Ibuprofen | 11.2 ± 1.9 |
| This compound 8a | COX-2 | 19.6 ± 3.4 | Ibuprofen | 11.2 ± 1.9 |
| This compound 8b | COX-2 | 3.7 ± 1.7 | Ibuprofen | 11.2 ± 1.9 |
Table 2: In vitro anti-inflammatory activity of this compound derivatives.[1]
Anticancer Activity: Targeting Aurora-A Kinase
A series of novel pyrazole (B372694) derivatives containing an isonicotinoyl moiety were designed and evaluated as inhibitors of Aurora-A kinase, a key regulator of cell division.[2]
| Compound | Target Protein | IC50 (µM) against HCT 116 cells | IC50 (µM) against MCF-7 cells | Aurora-A Kinase Inhibition IC50 (µM) |
| P-6 | Aurora-A Kinase | 0.37 | 0.44 | 0.11 ± 0.03 |
Table 3: Anticancer and Aurora-A kinase inhibitory activity of a pyrazole-isonicotinate derivative.[2]
Experimental Protocols
The methodologies outlined below are a synthesis of the experimental protocols reported in the referenced studies for molecular docking.
1. Protein and Ligand Preparation:
-
Protein Structure Retrieval: The three-dimensional crystallographic structures of the target proteins are obtained from the Protein Data Bank (PDB).
-
Protein Preparation: The protein structures are prepared for docking by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning atomic charges. Energy minimization may be performed to relieve steric clashes.
-
Ligand Preparation: The 2D structures of the this compound derivatives are sketched and converted to 3D structures. The ligands are then optimized to obtain low-energy conformations.
2. Molecular Docking Simulation:
-
Software: Various software packages are used for molecular docking, such as Molegro Virtual Docker, AutoDock, and Molecular Operating Environment (MOE).[1][5]
-
Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the ligand binding.
-
Docking Algorithm: A genetic algorithm or other search algorithms are employed to explore various binding poses of the ligand within the active site.
-
Scoring Function: A scoring function is used to estimate the binding affinity for each pose, and the poses with the best scores are selected for further analysis.
3. Analysis of Docking Results:
-
Binding Affinity Evaluation: The docking scores or binding energies are used to rank the ligands based on their predicted affinity for the target protein.
-
Interaction Analysis: The best-docked poses are visualized to analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the comparative docking studies of this compound derivatives.
Caption: A generalized workflow for in silico molecular docking studies.
Caption: The role of COX-2 in the inflammatory pathway and its inhibition.
Caption: Logical flow from chemical structure to activity relationship.
References
- 1. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanobioletters.com [nanobioletters.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Isonicotinate
For researchers, scientists, and drug development professionals, the integrity of your work extends to the responsible management of chemical waste. Proper disposal of isonicotinate and its derivatives is not only a matter of regulatory compliance but also a critical component of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound waste.
Immediate Safety Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for the specific this compound compound being used. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. Personal Protective Equipment (PPE) is mandatory and should include:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or butyl rubber).
-
Body Protection: A laboratory coat.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[1][2]
Step 1: Waste Segregation Segregate this compound waste from all other waste streams at the point of generation. This includes contaminated lab supplies such as weighing paper, pipette tips, and gloves. Do not mix this compound waste with incompatible materials, particularly strong oxidizing agents, strong acids, and bases.[3]
Step 2: Waste Collection and Containerization Collect all this compound waste in a designated, sealable, and clearly labeled hazardous waste container. The container should be made of a material compatible with this compound. High-density polyethylene (B3416737) (HDPE) containers are generally suitable. Ensure the container is kept closed except when adding waste.
Step 3: Labeling Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound Waste" (or the specific derivative)
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date
Step 4: Storage Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area away from sources of ignition and heat.[3]
Step 5: Arrange for Disposal Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
Quantitative Data on Disposal Parameters
The following table summarizes key disposal parameters for this compound. It is important to note that specific quantitative limits can vary based on local, state, and federal regulations.
| Parameter | Guideline | Source |
| EPA Hazardous Waste Code | While pyridine (B92270) has a waste code of D038, and spent solvent mixtures containing pyridine can be classified as F005, a specific code for isonicotinic acid is not explicitly defined. It should be treated as a hazardous chemical waste.[4][5] | EPA |
| Sewer Disposal | Prohibited. Do not empty into drains.[6] | Loba Chemie |
| Incineration Temperature | Rotary kiln incineration is a common method for pyridine-based compounds, with a general temperature range of 820°C to 1,600°C.[7] | HSDB |
| Neutralization | As an acidic compound, isonicotinic acid can be neutralized with a suitable base. However, this should only be performed by trained personnel following a validated protocol. The neutralized solution may still be considered hazardous waste. | General Chemical Principles |
Experimental Protocols
Conceptual Neutralization Overview: Isonicotinic acid, being an acidic compound, would react with a base (e.g., sodium bicarbonate, sodium hydroxide) in an aqueous solution to form a salt. The reaction should be performed slowly and with cooling, as it can be exothermic. The pH of the resulting solution would need to be carefully monitored and adjusted to a neutral range (approximately pH 7). The final neutralized solution must still be disposed of as hazardous waste in accordance with local regulations, as it contains the this compound salt.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, building a foundation of trust and reliability in your research operations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
